molecular formula C15H18N6O6S B166122 Ethametsulfuron-methyl CAS No. 97780-06-8

Ethametsulfuron-methyl

Cat. No.: B166122
CAS No.: 97780-06-8
M. Wt: 410.4 g/mol
InChI Key: ZINJLDJMHCUBIP-UHFFFAOYSA-N
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Description

Ethametsulfuron-methyl is a methyl ester resulting from the formal condensation of the carboxy group of ethametsulfuron with methanol. A herbicide used for the control of broad-leaved weeds in oil seed rape and fodder rape. It has a role as a herbicide and an EC 2.2.1.6 (acetolactate synthase) inhibitor. It is a diamino-1,3,5-triazine, a N-sulfonylurea, an aromatic ether, a benzoate ester and a methyl ester. It derives from an ethametsulfuron.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O6S/c1-4-27-15-19-12(16-2)17-13(20-15)18-14(23)21-28(24,25)10-8-6-5-7-9(10)11(22)26-3/h5-8H,4H2,1-3H3,(H3,16,17,18,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINJLDJMHCUBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034573
Record name Ethametsulfuron-methyl
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Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97780-06-8
Record name Ethametsulfuron-methyl
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Record name Ethametsulfuron-methyl [ISO]
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Record name Ethametsulfuron-methyl
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Record name ethametsulfuron-methyl (ISO); methyl 2-[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
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Record name ETHAMETSULFURON-METHYL
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Foundational & Exploratory

An In-depth Technical Guide to Ethametsulfuron-methyl: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of the herbicide Ethametsulfuron-methyl. Detailed experimental methodologies for key analytical procedures are provided, and core concepts are visualized through diagrams to facilitate understanding.

Chemical Identity and Structure

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea class.[1][2] It is primarily used to control broadleaf weeds in crops such as oilseed rape (canola) and fodder rape.[3]

Chemical Structure:

The molecular structure of this compound consists of a triazine ring, a sulfonylurea bridge, and a benzoate ester group.[1][3]

G cluster_0 cluster_1 cluster_2 cluster_3 Pyruvate Pyruvate Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Pyruvate->Acetolactate Synthase (ALS) alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->Acetolactate Synthase (ALS) Valine Valine Acetolactate Synthase (ALS)->Valine Leucine Leucine Acetolactate Synthase (ALS)->Leucine Isoleucine Isoleucine Acetolactate Synthase (ALS)->Isoleucine Protein Synthesis Protein Synthesis Valine->Protein Synthesis Leucine->Protein Synthesis Isoleucine->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->Acetolactate Synthase (ALS) Inhibition G Start Start Prepare n-octanol and water phases Prepare n-octanol and water phases Start->Prepare n-octanol and water phases Add this compound Add this compound Prepare n-octanol and water phases->Add this compound Shake to equilibrium Shake to equilibrium Add this compound->Shake to equilibrium Separate phases Separate phases Shake to equilibrium->Separate phases Analyze concentration in each phase Analyze concentration in each phase Separate phases->Analyze concentration in each phase Calculate Log P Calculate Log P Analyze concentration in each phase->Calculate Log P End End Calculate Log P->End

References

An In-depth Technical Guide to Ethametsulfuron-methyl (CAS No. 97780-06-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Ethametsulfuron-methyl, with the Chemical Abstracts Service (CAS) number 97780-06-8, is a selective, post-emergence herbicide belonging to the sulfonylurea class.[1][2] Its primary application is the control of broadleaf weeds in various crops, most notably in oilseed rape (canola).[2] this compound acts systemically, being absorbed through both the foliage and roots of the target plant, and translocating to the growing points.[2][3] Its mode of action involves the inhibition of a key enzyme essential for plant growth, making it a potent tool in modern agriculture. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, synthesis, toxicological profile, and relevant experimental protocols.

Physicochemical Properties

This compound is a white, odorless crystalline solid.[1] Its key physical and chemical properties are summarized below, providing essential data for laboratory handling, formulation development, and environmental fate modeling.

PropertyValueReference
CAS Registry Number 97780-06-8[1]
IUPAC Name methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate[4]
Chemical Formula C₁₅H₁₈N₆O₆S[5]
Molecular Weight 410.41 g/mol [6]
Melting Point 192-196 °C[6]
Physical State Solid[1][6]
Water Solubility 223 mg/L (at 20 °C)[7]
Density 1.60 g/cm³[1]

Mechanism of Action: ALS Inhibition

The herbicidal activity of this compound stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[2][8] These amino acids are fundamental building blocks for protein synthesis and are crucial for cell division and plant growth.[9]

By binding to the ALS enzyme, this compound blocks the catalytic process, leading to a deficiency in these essential amino acids.[3][10] This rapidly halts cell division and growth in susceptible plants.[2] Visible symptoms, such as growth stagnation, yellowing of leaves (chlorosis), and eventual necrosis, typically appear within days, with complete weed death occurring in one to three weeks.[2] Because mammals lack the ALS enzyme, this specific mode of action contributes to the herbicide's low mammalian toxicity.[10]

Ethametsulfuron-methyl_MoA cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibitory Action Pyruvate Pyruvate / α-Ketobutyrate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Substrate Intermediates Acetolactate / α-Aceto-α-hydroxybutyrate ALS->Intermediates BCAA Valine, Leucine, Isoleucine Intermediates->BCAA Proteins Protein Synthesis BCAA->Proteins Growth Cell Division & Growth Proteins->Growth Ethamet This compound Ethamet->ALS Inhibition Ethametsulfuron_Synthesis Start 2-Amino-4-ethoxy- 6-methylamino-1,3,5-triazine Sulfonamide Sulfonamide Intermediate FinalProduct This compound Start->FinalProduct Coupling Partner Isocyanate Sulfonyl Isocyanate Intermediate Sulfonamide->Isocyanate Activation Isocyanate->FinalProduct Condensation reagent1 + 2-(Carboxy)benzenesulfonyl chloride reagent1->Sulfonamide Sulfonylation reagent2 + Phosgene or Triphosgene reagent2->Isocyanate ALS_Assay_Workflow start Start prep Prepare Reagents: Enzyme, Buffer, Substrate, Inhibitor (this compound) start->prep reaction Set up Reaction in Microplate: Buffer + Inhibitor + Enzyme prep->reaction initiate Initiate Reaction: Add Substrate (Pyruvate) reaction->initiate incubate1 Incubate at 37°C (60 min) initiate->incubate1 terminate Terminate Reaction: Add H₂SO₄ incubate1->terminate incubate2 Incubate at 60°C (15 min for Acetoin Conversion) terminate->incubate2 color Color Development: Add Creatine & α-naphthol incubate2->color read Measure Absorbance (530 nm) color->read analyze Data Analysis: Calculate % Inhibition & IC₅₀ read->analyze end End analyze->end

References

An In-depth Technical Guide to Ethametsulfuron-methyl: A Sulfonylurea Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethametsulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective against a wide spectrum of broadleaf weeds, particularly in oilseed rape (canola) crops.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, herbicidal efficacy, and environmental fate. Detailed experimental protocols for key assays and analyses are provided, along with visual representations of its biochemical pathway and experimental workflows to support researchers and professionals in the field.

Physicochemical Properties

This compound is a white crystalline solid with the chemical formula C₁₅H₁₈N₆O₆S.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate[1]
CAS Number 97780-06-8[1]
Molecular Weight 410.4 g/mol [1]
Melting Point 194 °C[3]
Water Solubility Moderately soluble[4]
Vapor Pressure 5.8 x 10⁻¹⁵ mm Hg[3]
Log Kow (Octanol-Water Partition Coefficient) 0.89 at pH 7[3]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound belongs to the sulfonylurea class of herbicides, which function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] ALS (EC 2.2.1.6) is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[5][6][7][8] This enzyme is found in plants and microorganisms but not in animals, which makes it an effective and selective target for herbicides.[4]

The inhibition of ALS by this compound leads to a deficiency in these crucial amino acids, which are necessary for protein synthesis and cell growth.[2] Consequently, weed growth is stunted, followed by chlorosis (yellowing) and necrosis (tissue death), ultimately leading to the death of the susceptible plant.[2]

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of branched-chain amino acids and the point of inhibition by this compound.

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) EC 2.2.1.6 Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate KARI Ketol-Acid Reductoisomerase Acetolactate->KARI Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Acetohydroxybutyrate->KARI Dihydroxy_isovalerate α,β-Dihydroxy isovalerate DHAD Dihydroxyacid Dehydratase Dihydroxy_isovalerate->DHAD Dihydroxy_methylvalerate α,β-Dihydroxy -β-methylvalerate Dihydroxy_methylvalerate->DHAD Keto_isovalerate α-Keto-isovalerate BCAT Branched-Chain Aminotransferase Keto_isovalerate->BCAT Leu_Synthase Leucine Biosynthesis (multi-step) Keto_isovalerate->Leu_Synthase Keto_methylvalerate α-Keto-β-methylvalerate Keto_methylvalerate->BCAT Valine Valine Leucine Leucine Isoleucine Isoleucine ALS->Acetolactate ALS->Acetohydroxybutyrate KARI->Dihydroxy_isovalerate KARI->Dihydroxy_methylvalerate DHAD->Keto_isovalerate DHAD->Keto_methylvalerate BCAT->Valine BCAT->Isoleucine Leu_Synthase->Leucine Inhibition This compound (Inhibition) Inhibition->ALS

Caption: Branched-chain amino acid biosynthesis pathway and inhibition by this compound.

Herbicidal Efficacy

This compound is particularly effective for the post-emergence control of broadleaf weeds in oilseed rape.[3] Its efficacy is influenced by the weed species, their growth stage, and environmental conditions.[2]

Weed SpeciesCommon NameEfficacy DataReference
Sinapis arvensisWild MustardED₅₀ < 1 g a.i. ha⁻¹ (susceptible)[9]
ED₅₀ > 100 g a.i. ha⁻¹ (resistant)[9]
Thlaspi arvenseField PennycressControlled by this compound[10]
Chenopodium albumLamb's QuartersControlled at rates of 16 g a.i./ha or lower[3]
Amaranthus retroflexusRedroot PigweedControlled at rates of 16 g a.i./ha or lower[3]
Capsella bursa-pastorisShepherd's PurseControlled by this compound 75% WDG[2]

Experimental Protocols

Determination of Herbicidal Activity (IC₅₀/GR₅₀)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) or the dose required for 50% growth reduction (GR₅₀) of this compound on a target weed species. This method is adapted from standard herbicide bioassay procedures.

Objective: To quantify the herbicidal potency of this compound against a specific weed species.

Materials:

  • This compound analytical standard

  • Seeds of the target weed species (e.g., Sinapis arvensis)

  • Potting medium (soil, sand, and peat mixture)

  • Pots or trays for plant growth

  • Controlled environment growth chamber or greenhouse

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvent for stock solution (e.g., acetone with a surfactant)

  • Spray chamber or hand sprayer for herbicide application

  • Deionized water

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed species in pots filled with the potting medium.

    • Grow the plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

    • Water the plants as needed to maintain optimal growth.

  • Herbicide Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of the stock solution to create a range of treatment concentrations. A typical range might span several orders of magnitude (e.g., 0.01, 0.1, 1, 10, 100 g a.i./ha).

    • Include a control group that is treated with the solvent and surfactant only.

  • Herbicide Application:

    • Randomly assign plants to different treatment groups, including the control.

    • Apply the herbicide solutions to the plants using a calibrated spray chamber or hand sprayer to ensure uniform coverage.

  • Incubation and Observation:

    • Return the treated plants to the controlled environment.

    • Observe the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Data Collection and Analysis:

    • At a predetermined time point (e.g., 21 days after treatment), harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

    • Record the dry weight for each plant.

    • Calculate the percent growth inhibition for each treatment concentration relative to the control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR₅₀ value.

Herbicidal_Activity_Workflow A Plant Preparation (Sowing and Growth to 2-4 leaf stage) C Herbicide Application (Spraying) A->C B Herbicide Solution Preparation (Stock and Serial Dilutions) B->C D Incubation and Observation (Controlled Environment) C->D E Data Collection (Harvesting and Drying Biomass) D->E F Data Analysis (Calculation of % Inhibition and GR₅₀) E->F

Caption: Workflow for determining the herbicidal activity (GR₅₀) of this compound.

Soil Degradation Study

This protocol describes a laboratory-based study to determine the degradation kinetics and half-life (DT₅₀) of this compound in soil, following principles outlined in OECD Guideline 307.

Objective: To evaluate the rate of degradation of this compound in soil under controlled laboratory conditions.

Materials:

  • Radiolabeled ([¹⁴C]) or analytical grade this compound

  • Fresh soil samples from a relevant agricultural region

  • Incubation vessels (e.g., glass flasks with gas-tight seals)

  • Controlled environment incubator

  • Apparatus for trapping volatile degradation products (e.g., CO₂ traps)

  • Analytical instrumentation for quantification (e.g., HPLC-MS/MS or Liquid Scintillation Counter for radiolabeled studies)

  • Standard laboratory glassware and equipment

Procedure:

  • Soil Preparation and Characterization:

    • Collect soil from the field, remove large debris, and sieve (e.g., through a 2 mm sieve).

    • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

    • Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Experimental Setup:

    • Weigh a known amount of the prepared soil into each incubation vessel.

    • Apply a known concentration of this compound to the soil surface.

    • If using radiolabeled compound, ensure uniform distribution.

    • Seal the vessels and place them in a dark, temperature-controlled incubator (e.g., 20-25°C).

    • Include control samples (e.g., sterilized soil) to differentiate between biotic and abiotic degradation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample replicate vessels.

    • At each sampling point, also collect any trapped volatile products.

  • Extraction and Analysis:

    • Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts using HPLC-MS/MS to quantify the concentration of the parent compound and identify major metabolites.

    • If using a radiolabeled compound, quantify the radioactivity in the soil extracts, soil-bound residues, and volatile traps using a Liquid Scintillation Counter.

  • Data Analysis:

    • Plot the concentration of this compound remaining in the soil over time.

    • Use appropriate kinetic models (e.g., single first-order, first-order multi-compartment) to fit the degradation data and calculate the degradation rate constant (k) and the half-life (DT₅₀).[11]

Soil_Degradation_Workflow A Soil Preparation and Characterization B Application of this compound A->B C Incubation in Controlled Environment B->C D Time-course Sampling C->D E Extraction of Residues D->E F Analytical Quantification (HPLC-MS/MS) E->F G Kinetic Modeling and DT₅₀ Calculation F->G

Caption: Workflow for a laboratory soil degradation study of this compound.

Environmental Fate and Behavior

Soil Degradation

The degradation of this compound in soil is influenced by soil pH, temperature, and microbial activity.[12] In a laboratory study, the half-life of this compound in paddy soil varied significantly with temperature, being over 100 days at 6°C, 16.35 days at 25°C, and 10.35 days at 35°C.[12] A field trial showed a half-life of 34.66 days at a recommended application rate.[12]

Metabolism in Plants

Tolerant plants, such as oilseed rape, rapidly metabolize this compound into herbicidally inactive compounds.[3] The half-life in tolerant oilseed rape is between 1.2 to 2.5 hours, whereas in sensitive weed species, it ranges from 5 to 14 hours.[3] The primary metabolic pathways are O-desethylation and N-desmethylation.[3]

Toxicological Profile

This compound exhibits low acute toxicity to mammals.[13] The acute oral LD₅₀ in rats is >5000 mg/kg, and the dermal LD₅₀ is >2000 mg/kg.[13] It is not considered to be carcinogenic or mutagenic.[13]

Conclusion

This compound is a potent and selective sulfonylurea herbicide with a well-defined mechanism of action. Its efficacy against key broadleaf weeds in oilseed rape is attributed to the inhibition of acetolactate synthase. The selectivity of this compound is primarily due to the rapid metabolic detoxification in tolerant crop species. Understanding its herbicidal properties, environmental fate, and the detailed protocols for its evaluation is crucial for its effective and safe use in agriculture and for the development of new herbicidal compounds. This technical guide provides a foundational resource for researchers and professionals working with this important herbicide.

References

An In-depth Technical Guide to the Degradation Products and Metabolites of Ethametsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethametsulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in crops such as oilseed rape (canola). Its efficacy and environmental fate are dictated by its transformation into various degradation products and metabolites. This technical guide provides a comprehensive overview of the degradation pathways, identifies the major transformation products, presents available quantitative data, and outlines the experimental methodologies used to study these processes. This information is critical for environmental risk assessment, understanding herbicide selectivity, and developing new active compounds.

Degradation Pathways of this compound

The degradation of this compound in the environment and in biological systems proceeds through several key pathways, including hydrolysis, photolysis, and metabolism in soil and plants. The primary routes of transformation involve the cleavage of the sulfonylurea bridge, N-dealkylation, O-dealkylation, and opening of the triazine ring[1][2].

Plant Metabolism

In plants, this compound is metabolized to less active compounds, a process that forms the basis of its selectivity in tolerant crops like canola. The major metabolites identified in plants such as rutabaga and oilseed rape are O-desethylthis compound and N-desmethyl-O-desethylthis compound [1]. The detoxification is rapid in tolerant species, with a half-life of 1.2 to 2.5 hours in oilseed rape, compared to 5 to 14 hours in sensitive weed species[3].

The metabolic pathway in plants can be visualized as follows:

Ethametsulfuron_Metabolism This compound This compound O-desethylthis compound O-desethylthis compound This compound->O-desethylthis compound O-de-ethylation N-desmethyl-O-desethylthis compound N-desmethyl-O-desethylthis compound O-desethylthis compound->N-desmethyl-O-desethylthis compound N-demethylation

Plant metabolism of this compound.
Soil Degradation

In soil, the degradation of this compound is influenced by factors such as soil pH, temperature, and microbial activity. The degradation pathways in soil are diverse and include:

  • Cleavage of the sulfonylurea bridge: This is a major degradation route, particularly under acidic conditions.

  • N- and O-dealkylation: Similar to plant metabolism, these processes lead to the formation of various metabolites.

  • Triazine ring opening: This results in the breakdown of the heterocyclic part of the molecule[2].

While specific metabolites of this compound in soil are not extensively detailed in the available literature, studies on the related compound metsulfuron-methyl have identified metabolites such as methyl-2-sulfonyl amino benzoate, 2-amino-6-methoxy-4-methyl triazine, and saccharin, which likely arise from similar degradation pathways.

The general degradation workflow in soil can be depicted as:

Soil_Degradation_Workflow cluster_process Degradation Processes Cleavage Sulfonylurea Bridge Cleavage Metabolites Metabolites Cleavage->Metabolites Dealkylation N- and O-dealkylation Dealkylation->Metabolites RingOpening Triazine Ring Opening RingOpening->Metabolites This compound This compound This compound->Cleavage This compound->Dealkylation This compound->RingOpening

General soil degradation pathways of this compound.

Quantitative Data on Degradation

The persistence of this compound is quantified by its half-life (DT50) under various environmental conditions.

Degradation in Soil

The degradation of this compound in soil is significantly dependent on pH and temperature. In general, it is more persistent in neutral to alkaline soils than in acidic soils[2].

Soil TypepHTemperature (°C)Half-life (DT50) (days)Reference
Paddy Soil-6>100[4]
Paddy Soil-2516.35[4]
Paddy Soil-3510.35[4]
Field Trial--34.66[4]
VariousAcidic-13 - <67[2]
VariousNeutral/Weakly Basic-up to 67[2]

Dissipation of this compound in Paddy Soil over Time

Time (days)Concentration at 6°C (mg/kg)Concentration at 25°C (mg/kg)Concentration at 35°C (mg/kg)
0Initial ConcentrationInitial ConcentrationInitial Concentration
1
5
7
14
21
30
90
Note: Specific concentration values over time were not provided in a readily tabular format in the source material, but the study indicated these time points were sampled.
Degradation in Water

This compound is relatively stable to hydrolysis at neutral and alkaline pH.

pHTemperature (°C)Half-life (DT50) (days)
52041
720Stable
920Stable

Experimental Protocols

The study of this compound degradation and metabolism relies on established analytical methodologies, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The general frameworks for these studies often follow OECD guidelines.

Soil Degradation Studies (Following OECD Guideline 307)

A typical experimental workflow for assessing aerobic and anaerobic transformation in soil involves:

OECD_307_Workflow Start Start: Soil Sample Collection & Characterization Treatment Treat Soil with This compound (radiolabeled or unlabeled) Start->Treatment Incubation Incubate in the Dark (controlled temp. & moisture) Treatment->Incubation Sampling Sample at Predetermined Time Intervals Incubation->Sampling Extraction Solvent Extraction of Parent & Metabolites Sampling->Extraction Analysis Analysis by HPLC-MS/MS Extraction->Analysis Data End: Determine Degradation Kinetics & Identify Metabolites Analysis->Data

Workflow for soil degradation studies (OECD 307).

Methodology for Residue Analysis in Paddy Soil:

  • Extraction: Soil samples (20 g) are extracted with 40 mL of acetonitrile by vortexing for 15 minutes. The extract is filtered.

  • Cleanup: The filtrate is subjected to a liquid-liquid partitioning with NaCl. An aliquot of the acetonitrile layer is further cleaned up using C18 and graphitized carbon black (Carb) solid-phase extraction (SPE) materials.

  • Analysis: The final extract is analyzed by HPLC-MS/MS.

    • HPLC System: Agilent 6410 Triple Quadrupole HPLC-MS/MS or similar.

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (often with additives like formic acid).

    • Detection: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode[4].

Hydrolysis Studies (Following OECD Guideline 111)

Hydrolysis studies are conducted in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.

  • Procedure: A sterile aqueous buffer solution is treated with a known concentration of this compound.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed by HPLC to determine the concentration of the parent compound and any hydrolysis products.

  • Data Analysis: The rate of hydrolysis and the half-life are calculated.

Plant Metabolism Studies
  • Application: Radiolabeled ([14C]) this compound is applied to the leaves of the test plants (e.g., canola seedlings).

  • Harvesting: Plants are harvested at different time points after application.

  • Extraction: The plant material is homogenized and extracted with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: The extracts are analyzed by techniques such as thermospray liquid chromatography/mass spectrometry (LC/MS) to identify and quantify the parent compound and its metabolites[3].

Conclusion

The degradation of this compound is a multifaceted process influenced by environmental conditions and biological systems. In plants, rapid metabolism to less active compounds is the basis for its selectivity. In soil, a combination of chemical and microbial processes contributes to its breakdown, with pH and temperature being key factors. While the major degradation pathways and several key metabolites have been identified, further research to quantify the formation and decline of these transformation products under various conditions would provide a more complete picture of the environmental fate of this herbicide. The experimental protocols outlined in this guide provide a foundation for conducting such studies in a standardized and reproducible manner.

References

The Persistence of Ethametsulfuron-methyl: A Technical Guide to Its Half-life in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethametsulfuron-methyl, a selective sulfonylurea herbicide, is pivotal in the management of broadleaf weeds in various agricultural settings. Its efficacy and environmental fate are intrinsically linked to its persistence in soil, quantified by its half-life (t½). This technical guide provides a comprehensive overview of the half-life of this compound in different soil types, the experimental protocols for its determination, and its degradation pathways. Understanding these aspects is crucial for optimizing its use, ensuring crop safety, and minimizing environmental impact.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its behavior in soil.

PropertyValue
Chemical Name Methyl 2-[[[[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate
CAS Number 97780-06-8
Molecular Formula C₁₅H₁₈N₆O₆S
Molecular Weight 410.4 g/mol
Water Solubility Moderately soluble
Vapor Pressure Low

Half-life of this compound in Soil

The half-life of this compound in soil is not a single value but a range that is highly dependent on a variety of soil and environmental factors.

Factors Influencing Degradation

The degradation rate of this compound in soil is influenced by a combination of chemical and biological factors:

  • Soil pH: This is a critical factor. Degradation is generally faster in acidic soils and slower in neutral to alkaline soils.[1][2]

  • Temperature: Higher temperatures typically accelerate the degradation process.[3][4]

  • Soil Moisture: Adequate moisture is necessary for both microbial activity and chemical hydrolysis, thus influencing the degradation rate.

  • Organic Matter Content: Soil organic matter can affect the availability of the herbicide for degradation through adsorption processes.

  • Microbial Activity: Soil microorganisms play a significant role in the breakdown of this compound.

Summary of Half-life Data in Different Soil Types

The following table summarizes the reported half-life values of this compound in various soil types under different conditions.

Soil TypepHOrganic Carbon (%)TextureTemperature (°C)Half-life (days)Reference
Acidic Clayey Red SoilAcidicNot specifiedClayeyNot specified13 - <67[1][2]
Neutral Loamy Alfisol SoilNeutralNot specifiedLoamyNot specified>13 - 67[1][2]
Alkaline Sandy Vertisol SoilAlkalineNot specifiedSandyNot specified>13 - 67[1][2]
Paddy SoilNot specifiedNot specifiedNot specified6>100[3][4]
Paddy SoilNot specifiedNot specifiedNot specified2516.35[3][4]
Paddy SoilNot specifiedNot specifiedNot specified3510.35[3][4]
Field Trial (Paddy Soil)Not specifiedNot specifiedNot specifiedField Conditions34.66[3][4]

Experimental Protocol for Determining Soil Half-life

The determination of the soil half-life of this compound is typically conducted following standardized guidelines, such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[5][6][7][8][9]

Principle (Based on OECD 307)

A known concentration of this compound is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions in the dark. At various time intervals, soil samples are collected and analyzed for the remaining concentration of the parent compound and the formation of major metabolites. The rate of degradation and the half-life are then calculated from these measurements.[5][6][7][8][9]

Materials and Methods
  • Test Substance: Analytical grade this compound. For detailed studies on degradation pathways, ¹⁴C-labeled this compound is often used.

  • Soil: Well-characterized soil with known properties (pH, organic carbon content, texture, microbial biomass).

  • Incubation System: A flow-through system or biometer flasks to maintain controlled temperature, moisture, and aeration, and to trap volatile degradation products like ¹⁴CO₂.

  • Analytical Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the quantification of this compound and its metabolites due to its sensitivity and selectivity.[3][4]

Experimental Conditions
  • Temperature: Typically maintained at a constant temperature, for example, 20°C or 25°C.

  • Moisture: Soil moisture is usually adjusted to 40-60% of the maximum water holding capacity.

  • Aeration: For aerobic studies, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels. For anaerobic studies, an inert gas like nitrogen is used.

  • Light: Incubation is carried out in the dark to prevent photodegradation.

  • Application Rate: The herbicide is applied at a rate relevant to its agricultural use.

Sampling and Analysis
  • Soil Sampling: Duplicate or triplicate soil samples are taken at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: The soil samples are extracted with a suitable organic solvent (e.g., acetonitrile).

  • Clean-up: The extracts may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Analysis: The final extracts are analyzed by HPLC-MS/MS to determine the concentration of this compound and its degradation products.

Data Analysis

The degradation of this compound in soil often follows first-order kinetics. The half-life (t½) is calculated using the following equation:

t½ = ln(2) / k

where 'k' is the first-order degradation rate constant, determined from the slope of the linear regression of the natural logarithm of the concentration versus time.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (OECD 307) cluster_analysis Analysis cluster_data Data Processing soil_prep Soil Collection & Characterization application Apply Herbicide to Soil Samples soil_prep->application herbicide_prep Prepare this compound Solution herbicide_prep->application incubation Incubate in Dark at Controlled Temperature & Moisture application->incubation sampling Collect Soil Samples at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Solid-Phase Extraction (Clean-up) extraction->cleanup hplc HPLC-MS/MS Analysis cleanup->hplc kinetics Determine Degradation Kinetics hplc->kinetics half_life Calculate Half-life (t½) kinetics->half_life

Experimental workflow for determining soil half-life.

Degradation Pathway of this compound in Soil

The breakdown of this compound in the soil environment proceeds through several key transformation processes. The primary degradation pathways include the cleavage of the sulfonylurea bridge, N- and O-dealkylation, and the opening of the triazine ring.[1][2] These transformations result in the formation of various metabolites, which are generally less herbicidally active than the parent compound.

degradation_pathway cluster_pathways Primary Degradation Pathways cluster_metabolites Resulting Metabolites parent This compound bridge_cleavage Cleavage of Sulfonylurea Bridge parent->bridge_cleavage dealkylation N- and O-Dealkylation parent->dealkylation metabolite1 Benzoic Acid Derivative bridge_cleavage->metabolite1 metabolite2 Triazine Amine bridge_cleavage->metabolite2 ring_opening Triazine Ring Opening dealkylation->ring_opening metabolite3 Dealkylated Derivatives dealkylation->metabolite3 metabolite4 Ring-Opened Products ring_opening->metabolite4 mineralization Mineralization (CO₂, H₂O, etc.) metabolite1->mineralization Further Degradation metabolite2->mineralization Further Degradation metabolite3->mineralization Further Degradation metabolite4->mineralization Further Degradation

Degradation pathway of this compound in soil.

Conclusion

The half-life of this compound in soil is a dynamic parameter significantly influenced by soil properties and environmental conditions. Its persistence is notably lower in acidic soils and at higher temperatures. The degradation of this herbicide proceeds through predictable pathways, leading to the formation of less active metabolites. A thorough understanding of these factors, determined through standardized experimental protocols, is essential for the responsible and effective use of this compound in agriculture, ensuring both weed control efficacy and environmental stewardship.

References

Ethametsulfuron-methyl: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethametsulfuron-methyl, a selective post-emergence herbicide, has played a significant role in the management of broadleaf weeds, particularly in oilseed rape (canola) cultivation. Developed and introduced by DuPont, this sulfonylurea herbicide acts by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. This targeted mode of action provides effective weed control at low application rates, coupled with a favorable toxicological profile. This technical guide provides an in-depth exploration of the discovery and development history of this compound, its chemical properties, mechanism of action, synthesis, formulation, and a summary of key experimental data and protocols.

Discovery and Development

Key Milestones:

  • Initial Synthesis and Screening: Development of the this compound molecule by DuPont scientists.

  • Mode of Action Elucidation: Identification of acetolactate synthase (ALS) as the target enzyme.

  • Field Trials: Extensive testing to determine efficacy against various broadleaf weeds and establish crop tolerance, particularly in canola.

  • Toxicological and Environmental Profile Assessment: Comprehensive studies to ensure human and environmental safety.

  • Registration and Commercialization: Gaining regulatory approval for use in various countries.

Chemical Properties

PropertyValue
IUPAC Name methyl 2-[[[[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate[3]
CAS Number 97780-06-8[4]
Chemical Formula C₁₅H₁₈N₆O₆S[3]
Molecular Weight 410.4 g/mol [3]
Appearance White crystalline solid[2]
Melting Point 194 °C[2]
Water Solubility 1.8 mg/L (at pH 5, 25°C)[2]

Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants.[5]

The inhibition of ALS by this compound leads to a rapid cessation of cell division and growth in susceptible plants.[5] This systemic herbicide is absorbed through both the roots and foliage and translocates throughout the plant, accumulating in the meristematic tissues where its inhibitory effects are most pronounced.[5] Symptoms of exposure in susceptible weeds include stunted growth, chlorosis (yellowing), and eventual necrosis, typically leading to plant death within a few weeks.[5] The selectivity of this compound for broadleaf weeds over crops like canola is attributed to the crop's ability to rapidly metabolize the herbicide into inactive compounds.

G A 2-amino-4-methoxy-6-methyl-1,3,5-triazine C Sulfonamide Intermediate A->C Sulfonylation B 2-(ethoxycarbonyl)ethylsulfonyl chloride B->C E Sulfonyl Isocyanate C->E Activation D Phosgene or equivalent D->E G This compound E->G Condensation F methyl 2-amino-4-methoxy-6-methyl-1,3,5-triazine-5-carboxylate F->G G cluster_extraction Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Plant Sample (e.g., Canola) Homogenize Homogenize Sample->Homogenize Extract Extract with Solvent Homogenize->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE HPLC HPLC System (C18 Column) SPE->HPLC Detector Detector (UV or MS/MS) HPLC->Detector Data Data Acquisition & Analysis Detector->Data Result Residue Concentration Data->Result

References

An In-depth Technical Guide to Ethametsulfuron-methyl (C₁₅H₁₈N₆O₆S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethametsulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea class of compounds. It is effective for the post-emergence control of a wide range of broadleaf weeds, particularly in oilseed rape (canola) crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, analytical methods, and toxicological profile of this compound. Detailed experimental protocols and data are presented to support research and development activities.

Chemical and Physical Properties

This compound is a white crystalline solid with the chemical formula C₁₅H₁₈N₆O₆S.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name methyl 2-[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate[2]
CAS Number 97780-06-8[1][2]
Molecular Weight 410.4 g/mol [3]
Appearance White crystalline solid[1]
Melting Point 194 °C[1]
Vapor Pressure 5.8 x 10⁻¹⁵ mm Hg[2]
Solubility in Water Moderately soluble[2]
pKa 3.8
LogP (Kow) 1.8[3]

Synthesis

The synthesis of this compound involves a multi-step chemical process. A general outline of the synthesis is as follows:

  • Preparation of the Sulfonamide: The synthesis typically starts with the reaction of a substituted aminotriazine with a benzenesulfonyl chloride derivative.

  • Formation of the Sulfonyl Isocyanate: The resulting sulfonamide is then reacted with phosgene or a phosgene equivalent to form a sulfonyl isocyanate.

  • Coupling Reaction: The sulfonyl isocyanate is then coupled with another aminotriazine moiety to form the final sulfonylurea bridge.

  • Esterification: The final step involves the esterification of the carboxylic acid group to yield this compound.

A schematic of a potential synthetic route is provided below. For a detailed, step-by-step protocol, reference to specific patents such as CN106243046A and WO2017071410A1, which describe the synthesis of related sulfonylurea herbicides, may be beneficial.[4][5]

G cluster_start Starting Materials cluster_reaction1 Reaction 1: Sulfonamide Formation cluster_intermediate1 Intermediate 1 cluster_reaction2 Reaction 2: Phosgenation cluster_intermediate2 Intermediate 2 cluster_reaction3 Reaction 3: Coupling cluster_product Final Product 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine Reaction1 Base (e.g., Pyridine) 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine->Reaction1 Reaction3 Coupling with aminotriazine 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine->Reaction3 Methyl 2-(chlorosulfonyl)benzoate Methyl 2-(chlorosulfonyl)benzoate Methyl 2-(chlorosulfonyl)benzoate->Reaction1 Methyl 2-((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)sulfamoyl)benzoate Methyl 2-((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)sulfamoyl)benzoate Reaction1->Methyl 2-((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)sulfamoyl)benzoate Reaction2 Phosgene or Triphosgene Methyl 2-((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)sulfamoyl)benzoate->Reaction2 Methyl 2-(isocyanatosulfonyl)benzoate Methyl 2-(isocyanatosulfonyl)benzoate Reaction2->Methyl 2-(isocyanatosulfonyl)benzoate Methyl 2-(isocyanatosulfonyl)benzoate->Reaction3 This compound This compound Reaction3->this compound

Caption: General synthetic scheme for this compound.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound exerts its herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[6] This pathway is present in plants and microorganisms but absent in animals, which contributes to the selective toxicity of sulfonylurea herbicides.[6]

Inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death. The binding of this compound to ALS is thought to be at or near the active site, preventing the substrate from binding.

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (EC 2.2.1.6) Pyruvate->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate KARI Ketol-Acid Reductoisomerase Acetolactate->KARI Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Acetohydroxybutyrate->KARI Dihydroxy_isovalerate α,β-Dihydroxyisovalerate DHAD Dihydroxyacid Dehydratase Dihydroxy_isovalerate->DHAD Dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate Dihydroxy_methylvalerate->DHAD alpha_Keto_isovalerate α-Keto-isovalerate BCAT Branched-Chain Aminotransferase alpha_Keto_isovalerate->BCAT IPMS α-Isopropylmalate Synthase alpha_Keto_isovalerate->IPMS alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate alpha_Keto_beta_methylvalerate->BCAT Valine Valine Isoleucine Isoleucine alpha_Isopropylmalate α-Isopropylmalate IPMI Isopropylmalate Isomerase alpha_Isopropylmalate->IPMI beta_Isopropylmalate β-Isopropylmalate IPMD β-Isopropylmalate Dehydrogenase beta_Isopropylmalate->IPMD alpha_Keto_isocaproate α-Keto-isocaproate alpha_Keto_isocaproate->BCAT Leucine Leucine ALS->Acetolactate from 2x Pyruvate ALS->Acetohydroxybutyrate from Pyruvate + α-Ketobutyrate TD->alpha_Ketobutyrate KARI->Dihydroxy_isovalerate KARI->Dihydroxy_methylvalerate DHAD->alpha_Keto_isovalerate DHAD->alpha_Keto_beta_methylvalerate BCAT->Valine BCAT->Isoleucine BCAT->Leucine IPMS->alpha_Isopropylmalate IPMI->beta_Isopropylmalate IPMD->alpha_Keto_isocaproate Ethametsulfuron This compound Ethametsulfuron->ALS Inhibits

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Experimental Protocols

Analysis of this compound in Soil by HPLC-MS/MS

This protocol is adapted from the method described by Ye et al. (2006) for the analysis of this compound residues in soil.[7]

4.1.1. Sample Preparation and Extraction

  • Air-dry soil samples in the shade and sieve through a 40-mesh sieve.

  • Weigh 20 g of the prepared soil into a 250 mL triangular flask.

  • Add 40 mL of acetonitrile and vortex for 15 minutes.

  • Filter the extract and discard the solid residue.

  • Transfer the filtrate to a polyethylene tube containing 5 g of NaCl.

  • Vortex for 1 minute and allow the layers to separate for 15 minutes.

  • Transfer 0.2 mL of the supernatant (acetonitrile layer) to a 20 mL graduated centrifuge tube and dilute to 10 mL with acetonitrile.

  • Transfer 1 mL of the diluted extract into an Eppendorf tube containing 10 mg of C18 and 15 mg of graphitized carbon black (Carb).

  • Vortex vigorously for 30 seconds and centrifuge at 8200 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for HPLC-MS/MS analysis.

4.1.2. HPLC-MS/MS Conditions

  • HPLC System: Agilent 6410 Triple Quadrupole HPLC-MS/MS or equivalent.[7]

  • Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or equivalent.[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis SoilSample 1. Weigh 20g of sieved soil Extraction 2. Extract with 40mL Acetonitrile (Vortex 15 min) SoilSample->Extraction Filtration 3. Filter the extract Extraction->Filtration SaltingOut 4. Add 5g NaCl to filtrate (Vortex 1 min) Filtration->SaltingOut PhaseSeparation 5. Allow layers to separate (15 min) SaltingOut->PhaseSeparation Dilution 6. Dilute 0.2mL supernatant to 10mL with Acetonitrile PhaseSeparation->Dilution Cleanup 7. Dispersive SPE with C18 and Carb Dilution->Cleanup Centrifugation 8. Centrifuge (8200 rpm, 5 min) Cleanup->Centrifugation FinalFilter 9. Filter supernatant (0.22 µm) into vial Centrifugation->FinalFilter HPLC HPLC Separation (C18 column, gradient elution) FinalFilter->HPLC MSMS MS/MS Detection (ESI+, MRM mode) HPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

Caption: Experimental workflow for the analysis of this compound in soil.

Acetolactate Synthase (ALS) Activity Assay

This protocol provides a general method for determining ALS enzyme activity, which can be adapted to study the inhibitory effects of compounds like this compound. The assay is based on the colorimetric detection of acetoin, a product of the enzymatic reaction.[6][9][10][11]

4.2.1. Reagents

  • Assay Buffer: Phosphate buffer (pH 7.5) containing MgCl₂, thiamine pyrophosphate (TPP), and FAD.

  • Substrate Solution: Sodium pyruvate solution.

  • Stopping Solution: H₂SO₄ solution.

  • Color Reagents: α-naphthol and creatine solutions.

4.2.2. Procedure

  • Enzyme Extraction: Extract the ALS enzyme from plant tissue or microbial cells. This typically involves homogenization in a suitable buffer followed by centrifugation to obtain a crude enzyme extract.

  • Assay Reaction:

    • In a microplate well, combine the enzyme extract with the assay buffer.

    • Initiate the reaction by adding the pyruvate substrate solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding the H₂SO₄ solution.

    • Incubate at 60°C for 15 minutes to allow for the conversion of acetolactate to acetoin.

    • Add the α-naphthol and creatine solutions and incubate at 60°C for another 15 minutes to develop the color.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader. The intensity of the color is proportional to the ALS activity.

  • Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the enzyme extract with varying concentrations of the herbicide before adding the substrate.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_result Result EnzymeExtract 1. Prepare Enzyme Extract ReactionMix 3. Combine Enzyme, Buffer, and Inhibitor (optional) EnzymeExtract->ReactionMix ReagentPrep 2. Prepare Assay Reagents ReagentPrep->ReactionMix StartReaction 4. Add Pyruvate Substrate ReactionMix->StartReaction Incubate1 5. Incubate at 37°C for 60 min StartReaction->Incubate1 StopReaction 6. Add H₂SO₄ to stop the reaction Incubate1->StopReaction Incubate2 7. Incubate at 60°C for 15 min (Acetoin formation) StopReaction->Incubate2 ColorDev 8. Add α-naphthol and Creatine Incubate2->ColorDev Incubate3 9. Incubate at 60°C for 15 min (Color development) ColorDev->Incubate3 Measure 10. Measure Absorbance at 525 nm Incubate3->Measure CalculateActivity Calculate ALS Activity Measure->CalculateActivity

Caption: General workflow for an in vitro ALS activity assay.

Toxicological Profile

This compound exhibits low acute toxicity to mammals.[1][2] A summary of key toxicological data is presented in Table 2.

Table 2: Toxicological Data for this compound

EndpointSpeciesValueReference
Acute Oral LD₅₀ Rat> 5000 mg/kg[1]
Acute Dermal LD₅₀ Rabbit> 2000 mg/kg[1]
Acute Inhalation LC₅₀ Rat> 5.7 mg/L[1]
Skin Irritation RabbitNon-irritating[1]
Eye Irritation RabbitIrritating[1]
Skin Sensitization Guinea PigNot a sensitizer[1]

This compound is not considered to be carcinogenic or mutagenic.[1] Developmental and reproductive toxicity studies have shown no adverse effects at doses that are not maternally toxic.[12]

Environmental Fate and Ecotoxicology

This compound is moderately persistent in soil and has the potential to leach into groundwater.[2] Its degradation in soil is influenced by factors such as pH, temperature, and microbial activity. The half-life in soil can range from approximately 16 to over 100 days depending on the conditions.[8][13]

The ecotoxicological profile of this compound indicates low toxicity to birds and fish.[2] However, it can be toxic to aquatic plants and moderately toxic to honeybees.[2] A summary of ecotoxicological data is provided in Table 3.

Table 3: Ecotoxicological Data for this compound

OrganismEndpointValueReference
Bobwhite Quail Acute Oral LD₅₀> 2250 mg/kg
Mallard Duck Acute Oral LD₅₀> 2250 mg/kg
Rainbow Trout 96-hour LC₅₀> 150 mg/L
Bluegill Sunfish 96-hour LC₅₀> 150 mg/L
Daphnia magna 48-hour EC₅₀> 150 mg/L
Honeybee Acute Contact LD₅₀> 25 µ g/bee

Conclusion

This technical guide has provided a detailed overview of the core scientific and technical aspects of this compound. The information presented, including its chemical properties, synthesis, mechanism of action, analytical methods, and toxicological profile, serves as a valuable resource for researchers, scientists, and professionals in the fields of agriculture, environmental science, and drug development. The structured data tables and detailed experimental workflows and signaling pathway diagrams are intended to facilitate further research and a deeper understanding of this important sulfonylurea herbicide.

References

Methodological & Application

Application Note: Determination of Ethametsulfuron-methyl Residues in Environmental and Agricultural Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethametsulfuron-methyl is a sulfonylurea herbicide used for the control of broadleaf weeds in various crops. Monitoring its residue levels in environmental and agricultural matrices is crucial to ensure food safety and environmental protection. This application note presents a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound residues. The described protocol is applicable to a range of sample types, including soil, water, and plant materials, with appropriate modifications to the sample preparation procedure.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is dependent on the matrix. Below are generalized procedures for soil and plant matrices based on common extraction and cleanup techniques.

1.1. Soil Samples

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Extraction:

    • Weigh 20 g of homogenized soil sample into a 50 mL centrifuge tube.

    • Add 40 mL of acetonitrile to the tube.

    • Vortex vigorously for 15 minutes to ensure thorough extraction of the analyte.

    • Centrifuge the sample at 8000 rpm for 5 minutes.

  • Cleanup:

    • Transfer the supernatant to a new 50 mL centrifuge tube containing 5 g of sodium chloride (NaCl).

    • Vortex for 1 minute and allow the layers to separate for 15 minutes.

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 10 mg of C18 sorbent and 15 mg of graphitized carbon black (Carb).

    • Vortex for 30 seconds and then centrifuge at 8200 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.[1][2]

1.2. Plant Matrices (e.g., Wheat Grain, Chenpi)

This protocol utilizes an acidified QuEChERS approach for effective extraction from complex plant materials.[3]

  • Extraction:

    • Weigh 5 g of the homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% (v/v) formic acid.

    • Vortex for 10 minutes.

    • Add 3 g of anhydrous magnesium sulfate (MgSO₄) and 2 g of NaCl.

    • Shake vigorously for 10 minutes and then centrifuge at 8000 rpm for 5 minutes.

  • Cleanup:

    • Transfer 1.5 mL of the supernatant into a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 100 mg of C18 sorbent.

    • Vortex for 1 minute and centrifuge at high speed.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[3]

HPLC-MS/MS Analysis

The following instrumental parameters provide a robust method for the separation and detection of this compound.

2.1. HPLC Conditions

  • Instrument: Agilent 6410 Triple Quadrupole HPLC-MS/MS or equivalent.[1]

  • Column: Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm particle size.[1]

  • Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium acetate.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    2.0 5 95
    4.0 5 95
    4.1 95 5

    | 6.0 | 95 | 5 |

2.2. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • Capillary Voltage: 4.0 kV.

  • Source Temperature: 120 °C.[2]

  • Desolvation Temperature: 350 °C.[2]

  • Desolvation Gas Flow: 650 L/h (Nitrogen).[2]

  • Cone Gas Flow: 50 L/h (Nitrogen).[2]

  • Collision Gas: Nitrogen.[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound (Quantifier) 411.2 168.1 30

    | this compound (Qualifier) | 411.2 | 196.1 | 15 |

Data Presentation

The following tables summarize the quantitative performance data of the HPLC-MS/MS method for this compound analysis in various matrices.

Table 1: Method Validation Parameters for this compound.

ParameterResult
Linearity Range0.001 - 0.1 mg/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)1.10 x 10⁻⁶ ng (in paddy soil)[1][2]
Limit of Quantification (LOQ)1.27 x 10⁻³ µg/kg (in paddy soil)[1][2]

Table 2: Recovery and Precision Data in Spiked Paddy Soil Samples. [1][2]

Spiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=5)
0.2100.167.42
2.085.569.69

Visualizations

Caption: Experimental workflow for this compound residue analysis.

logical_relationship method_validation Method Validation linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision sensitivity Sensitivity method_validation->sensitivity data_quality Reliable Data Quality linearity->data_quality accuracy->data_quality precision->data_quality lod LOD sensitivity->lod loq LOQ sensitivity->loq sensitivity->data_quality

References

Application Notes and Protocols for Ethametsulfuron-methyl Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of ethametsulfuron-methyl (ESM), a selective sulfonylurea herbicide, from soil and plant matrices. The protocols are designed to yield high-quality extracts suitable for analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

I. Extraction from Soil Matrices

This section details a robust method for the extraction and cleanup of this compound from soil samples, adapted from established protocols for residue analysis in paddy soils.[1][2][3]

Quantitative Data Summary

The following table summarizes the performance of the described method for the analysis of this compound in soil.

ParameterValueReference
Limit of Detection (LOD)1.10 x 10⁻⁶ ng[1][2][3]
Limit of Quantification (LOQ)1.27 x 10⁻³ µg/kg[1][2][3]
Fortification Level Recovery Rate (%) Relative Standard Deviation (RSD) (%)
0.2 mg/kg100.167.42
2 mg/kg85.569.69
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Soil

This protocol is suitable for determining ESM residues in various soil types.

1. Sample Preparation:

  • Collect topsoil samples (0-10 cm depth).

  • Air-dry the soil samples in the shade.

  • Sieve the dried soil through a 40-mesh sieve to remove large debris and ensure homogeneity.

2. Extraction:

  • Weigh 20 g of the prepared soil sample into a 250 mL triangular flask.

  • Add 40 mL of acetonitrile to the flask.

  • Vortex the mixture for 15 minutes to ensure thorough extraction of ESM from the soil particles.

  • Filter the extract to separate the supernatant from the soil sediment.

3. Liquid-Liquid Partitioning and Cleanup:

  • Transfer the filtrate to a polyethylene tube pre-loaded with 5 g of NaCl.

  • Vortex for 1 minute to induce phase separation and stand for 15 minutes.

  • Carefully transfer 1 mL of the upper acetonitrile layer into an Eppendorf tube containing 10 mg of C18 and 15 mg of Carbograph.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge the sample at 8200 rpm for 5 minutes.

  • The resulting supernatant is ready for HPLC-MS/MS analysis.

Experimental Workflow: Soil Extraction

Soil_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Soil Sample AirDry Air Dry Sample->AirDry Sieve Sieve (40-mesh) AirDry->Sieve Extraction Add Acetonitrile (20g soil : 40mL ACN) Sieve->Extraction Vortex1 Vortex (15 min) Extraction->Vortex1 Filter Filter Vortex1->Filter Partition Add NaCl Vortex & Stand Filter->Partition dSPE dSPE Cleanup (C18 + Carbograph) Partition->dSPE Centrifuge Centrifuge dSPE->Centrifuge Analysis HPLC-MS/MS Analysis Centrifuge->Analysis

Caption: Workflow for this compound extraction from soil.

II. Extraction from Plant Matrices (Rape Seed/Canola)

This section provides two protocols for the extraction of this compound from rape seed (canola), a primary crop where this herbicide is applied.[4][5][6]

Quantitative Data Summary

The following table summarizes the performance data for the analysis of this compound in rape seed.

ParameterValueReference
Limit of Quantification (LOQ)0.02 mg/kg[4]
Extraction Method Analytical Method Validation Status
Solvent ExtractionHPLC/MSDValidated
Solvent ExtractionLC/MS-MSConfirmation
Experimental Protocol 1: Solvent Extraction for Rape Seed

This method is a validated enforcement method for the determination of ESM residues in rape seed.[4]

1. Sample Preparation:

  • Homogenize the rape seed sample to a fine powder.

2. Extraction:

  • Extract the homogenized sample with a mixture of acetonitrile and hexane (70:30, v/v).

3. Partitioning and Cleanup:

  • Partition the extract against ethyl acetate.

  • Perform a cleanup step using solid-phase chromatography.

4. Analysis:

  • The final extract is analyzed by reverse-phase HPLC with mass spectrometric detection (HPLC/MSD).

  • Confirmation of the analyte can be performed using LC/MS-MS.[4]

Experimental Protocol 2: Proposed QuEChERS Method for Rape Seed (Canola)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used approach for pesticide residue analysis in food matrices. While a specific QuEChERS protocol for ESM in canola is not extensively documented in the provided search results, a general protocol can be adapted based on methods for other sulfonylureas in similar matrices.

1. Sample Preparation:

  • Homogenize 10-15 g of the canola seed sample. For dry samples, consider adding a small amount of water to improve extraction efficiency.

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of acidic pesticides).

  • Shake vigorously for 1 minute.

  • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing anhydrous MgSO₄ and a suitable sorbent (e.g., PSA, C18, or a combination). For oil-rich matrices like canola, C18 is recommended to remove lipids.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

4. Analysis:

  • The final extract is ready for analysis by LC-MS/MS.

Experimental Workflow: Plant Matrix Extraction

Plant_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Rape Seed/Canola Sample Homogenize Homogenize Sample->Homogenize Solvent Add Extraction Solvent (e.g., ACN or ACN:Hexane) Homogenize->Solvent Shake Shake/Vortex Solvent->Shake Partition Partitioning (e.g., with Ethyl Acetate or Salts) Shake->Partition SPE Solid-Phase Extraction (SPE) or Dispersive SPE (d-SPE) Partition->SPE Analysis HPLC-MS/MS Analysis SPE->Analysis

Caption: General workflow for this compound extraction from plant matrices.

References

Application Note: Determination of Ethametsulfuron-methyl in Canola Seeds by QuEChERS Extraction and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative determination of Ethametsulfuron-methyl residues in canola seeds. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for residue monitoring and ensuring compliance with regulatory limits.

Introduction

This compound is a selective sulfonylurea herbicide used for the control of broadleaf weeds in canola crops.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] Regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for this compound in canola (rapeseed) to ensure food safety. For instance, Canada has set an MRL of 0.02 ppm for rapeseed (canola).[2] Accurate and reliable analytical methods are therefore essential for monitoring these residue levels in canola seeds.

The QuEChERS approach has become a standard for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent consumption.[3] This application note provides a detailed protocol based on the QuEChERS method, optimized for the extraction and cleanup of this compound from the complex matrix of canola seeds, followed by sensitive and selective quantification by LC-MS/MS.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade).

  • Standards: this compound analytical standard (purity >98%).

  • QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquohydrate. Dispersive solid-phase extraction (d-SPE) sorbents such as primary secondary amine (PSA) and C18.

  • Equipment: High-speed blender or grinder, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

Sample Preparation and Extraction
  • Homogenization: Grind a representative sample of canola seeds into a fine, uniform powder using a high-speed blender.

  • Extraction:

    • Weigh 5 g (± 0.05 g) of the homogenized canola seed powder into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical instrumental parameters. These may need to be optimized for the specific instrument used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol or Acetonitrile with 0.1% Formic Acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: As per instrument recommendation (e.g., 120 °C).

    • Desolvation Temperature: As per instrument recommendation (e.g., 450 °C).

    • Desolvation Gas Flow: As per instrument recommendation (e.g., 1000 L/hr).

    Table 1: this compound MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
This compound411.2168.130196.115

Data Presentation

The performance of this method is expected to be similar to that observed for other sulfonylurea herbicides in comparable seed matrices. The following table summarizes typical validation data.

Table 2: Method Validation Data for Sulfonylurea Herbicides in Seed Matrices

ParameterResult
Linearity (R²) >0.99
Limit of Detection (LOD) 0.5 - 1.5 µg/kg
Limit of Quantification (LOQ) 1.5 - 5.0 µg/kg
Recovery (at 10, 50, and 100 µg/kg) 85% - 110%
Precision (RSDr) < 15%
Precision (RSDR) < 20%

Note: This data is based on the analysis of other sulfonylureas in edible seeds and serves as a guideline.[4][5] Method validation should be performed for this compound in canola seeds to establish specific performance characteristics.

Visualizations

Ethametsulfuron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Canola Seed Sample homogenize Homogenize (Grind) start->homogenize weigh Weigh 5g of Sample homogenize->weigh add_water Add 10mL Water weigh->add_water add_acn Add 10mL Acetonitrile (1% Formic Acid) add_water->add_acn shake1 Shake (1 min) add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (5 min) shake2->centrifuge1 aliquot1 Take 6mL Supernatant centrifuge1->aliquot1 add_dspe Add to d-SPE Tube (MgSO4, PSA, C18) aliquot1->add_dspe vortex Vortex (1 min) add_dspe->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 aliquot2 Take 1mL Supernatant centrifuge2->aliquot2 filter Filter (0.22 µm) aliquot2->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Experimental workflow for this compound analysis in canola seeds.

Conclusion

The described QuEChERS extraction and LC-MS/MS analysis method provides a reliable and sensitive approach for the determination of this compound residues in canola seeds. The protocol is straightforward, uses common laboratory equipment and reagents, and is suitable for high-throughput analysis. This method can be readily implemented in analytical laboratories for routine monitoring and to ensure compliance with food safety regulations. It is recommended to perform a full method validation in the specific laboratory environment to ensure the quality and accuracy of the results.

References

Application Notes and Protocols for Ethametsulfuron-methyl in Canola Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of ethametsulfuron-methyl for the selective control of broadleaf weeds in canola (oilseed rape). The information is intended to guide research, experimental design, and the development of weed management strategies.

Active Ingredient and Formulation

ParameterDescription
Active Ingredient This compound
Chemical Class Sulfonylurea
Formulation Commonly available as a 75% Water Dispersible Granule (WDG)
CAS Number 97780-06-8
Chemical Formula C15H18N6O7S2

Mechanism of Action

This compound is a selective, systemic, post-emergence herbicide.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a critical enzyme in the biosynthesis pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[1][3]

By inhibiting ALS, this compound disrupts protein synthesis, which is vital for cell division and plant growth.[1][3] This leads to a rapid cessation of growth in susceptible broadleaf weeds, followed by symptoms such as leaf chlorosis and eventual plant death.[1] The herbicide is absorbed through both the leaves and roots and is translocated throughout the plant's vascular system to the meristematic tissues where it exerts its effect.[1][3]

Signaling Pathway of ALS Inhibition

ALS_Inhibition_Pathway cluster_plant_cell Susceptible Weed Plant Cell Ethametsulfuron This compound (Absorbed by plant) ALS Acetolactate Synthase (ALS) Enzyme Ethametsulfuron->ALS Binds to AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Pyruvate Pyruvate Pyruvate->ALS Substrate ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellGrowth Cell Division & Growth ProteinSynthesis->CellGrowth PlantDeath Weed Death CellGrowth->PlantDeath Cessation leads to Inhibition Inhibition Efficacy_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_implementation Phase 2: Implementation cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Define Objectives & Treatments B Select Field Site & Canola Variety A->B C Experimental Design (RCBD) B->C D Plot Layout & Marking C->D E Canola Seeding D->E F Monitor Weed & Crop Growth Stage E->F G Herbicide Application (Post-emergence) F->G H Weed Efficacy Assessment (14, 28, 42 DAT) G->H I Crop Phytotoxicity Assessment (7, 14, 28 DAT) G->I J Yield Data Collection at Harvest H->J I->J K Data Compilation J->K L Statistical Analysis (ANOVA) K->L M Interpretation & Reporting of Results L->M

References

Application Notes and Protocols for Tank Mixing Ethametsulfuron-methyl for Broad-Spectrum Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethametsulfuron-methyl in tank mixtures with various graminicides to achieve broad-spectrum weed control in oilseed rape (canola). The information is based on published research and technical guidelines, offering insights into efficacy, crop safety, and experimental protocols.

Introduction

This compound is a selective, post-emergence sulfonylurea herbicide highly effective against a wide range of broadleaf weeds.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in susceptible plants.[1] To expand the weed control spectrum to include grass weeds, this compound is commonly tank-mixed with graminicides (grass herbicides). This practice can enhance weed control efficacy, manage herbicide resistance, and reduce the number of field applications, thereby saving time and resources.[1]

This document details the application of this compound in tank mixtures with three common graminicides: sethoxydim, clethodim, and quizalofop-p-ethyl.

Herbicide Profiles

HerbicideChemical GroupHRAC/WSSA GroupPrimary Target Weeds
This compound SulfonylureaGroup 2 (B)Annual Broadleaf Weeds
Sethoxydim Cyclohexanedione ("Dim")Group 1 (A)Annual and Perennial Grasses
Clethodim Cyclohexanedione ("Dim")Group 1 (A)Annual and Perennial Grasses
Quizalofop-p-ethyl Aryloxyphenoxypropionate ("Fop")Group 1 (A)Annual and Perennial Grasses

Efficacy of Tank Mixtures

Tank-mixing this compound with a graminicide provides a broader spectrum of weed control than when either herbicide is used alone. However, the efficacy can be influenced by the specific tank-mix partner, weed species present, and environmental conditions.

This compound + Sethoxydim

A standard treatment in conventional canola, the tank mix of this compound and sethoxydim provides control of both broadleaf and grass weeds. While effective, studies have shown that in some instances, herbicide-tolerant canola systems using other active ingredients may offer yield advantages ranging from 13% to 39% over the sethoxydim plus ethametsulfuron treatment.

This compound + Clethodim

Research has indicated a synergistic effect when this compound (Salsa 75 WG) is tank-mixed with clethodim (Select super 120 EC), particularly when used with the adjuvant Codacide.[1] This suggests that the combination may provide enhanced control of certain weed species compared to the additive effect of the individual herbicides.

This compound + Quizalofop-p-ethyl

The tank mixture of this compound (Salsa 75 WG) with quizalofop-p-ethyl (Targa super 5 EC) has demonstrated high efficacy, especially when combined with the adjuvant Trend.[1]

Table 1: Weed Control Efficacy of this compound Tank Mixes in Winter Oilseed Rape

Weed SpeciesThis compound + Clethodim (% Control)This compound + Quizalofop-p-ethyl (% Control)
Sinapis arvensis (Wild Mustard)9897
Raphanus raphanistrum (Wild Radish)9796
Chenopodium album (Common Lambsquarters)9593
Polygonum aviculare (Prostrate Knotweed)9290
Coriandrum sativum (Volunteer Coriander)9695
Silybum marianum (Milk Thistle)9796

Data adapted from Delchev and Barakova, 2018. Efficacy was assessed using the 100% scale of the European Weed Research Society (EWRS).[1]

Crop Safety and Antagonism

While tank-mixing offers benefits, it can also lead to reduced efficacy of one or both herbicides (antagonism) or increased crop injury (phytotoxicity).

  • Antagonism: The mixing of some broadleaf and grass herbicides can sometimes reduce the effectiveness of the grass herbicide. This is a known phenomenon and should be considered when selecting tank-mix partners.

  • Crop Injury: Canola can be sensitive to certain herbicide combinations, especially under stressful environmental conditions. Symptoms of herbicide injury can include stunting, yellowing, and purpling of leaves.[2] It is crucial to adhere to recommended application timings and rates to minimize the risk of crop damage.

Experimental Protocols

The following protocols outline the general methodology for conducting field trials to evaluate the efficacy and crop safety of this compound tank mixtures.

Experimental Design and Setup
  • Trial Design: Randomized Complete Block Design (RCBD) with a minimum of four replications is recommended to account for field variability.

  • Plot Size: A suitable plot size for herbicide trials is typically 20 m².[1]

  • Crop: Use a conventional canola (oilseed rape) variety, such as Maximus hybrid РХ113, that does not have specific herbicide tolerance traits.[1]

  • Seeding: Sow the crop according to standard agronomic practices for the region.

  • Treatments: Include an untreated control, each herbicide applied alone, and the proposed tank mixtures. It is also advisable to include a weed-free control for yield potential assessment.

Herbicide Application
  • Timing: Apply post-emergence when the canola is at the 2-4 leaf stage and weeds are young and actively growing.

  • Application Equipment: Use a calibrated plot sprayer with flat fan nozzles to ensure uniform coverage. A spray volume of 200 L/ha at a pressure of 300 kPa is a common standard.

  • Adjuvants: Include appropriate adjuvants as recommended by the herbicide labels. For example, Trend 90 or Codacide have been used in studies with this compound tank mixes.[1]

Data Collection and Assessment
  • Weed Control Efficacy:

    • Visually assess weed control at 14, 28, and 56 days after application.[3]

    • Use a percentage scale (0% = no control, 100% = complete control) or a standardized rating system like the European Weed Research Society (EWRS) 100% visual scale.[1][4]

    • For more quantitative data, conduct weed counts and biomass sampling from quadrats placed randomly within each plot.

  • Crop Injury (Phytotoxicity):

    • Visually assess crop injury at 7, 14, and 28 days after application.

    • Use a percentage scale (0% = no injury, 100% = crop death) or the EWRS 9-rate scale (1 = no damage, 9 = crop completely destroyed).[1]

    • Symptoms to look for include chlorosis, necrosis, stunting, and malformations.[2]

  • Crop Yield:

    • Harvest the plots at crop maturity.

    • Measure the grain yield for each plot and adjust for moisture content.

    • Collect subsamples to determine seed quality parameters such as oil content.

Visualizations

Signaling Pathway of this compound

G cluster_plant_cell Plant Cell Ethametsulfuron This compound ALS Acetolactate Synthase (ALS) Enzyme Ethametsulfuron->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes production of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Growth Plant Growth ProteinSynthesis->Growth

Caption: Mode of action of this compound.

Experimental Workflow for Tank Mix Evaluation

G cluster_planning Planning & Setup cluster_application Application cluster_data_collection Data Collection cluster_analysis Analysis A Trial Design (RCBD) B Plot Establishment A->B C Treatment Selection B->C D Herbicide Tank Mixing C->D E Calibrated Spraying D->E F Weed Efficacy Assessment E->F G Crop Injury Assessment E->G H Yield & Quality Measurement E->H I Statistical Analysis F->I G->I H->I J Conclusion I->J

Caption: Workflow for evaluating herbicide tank mixes.

Conclusion

Tank mixing this compound with graminicides such as sethoxydim, clethodim, and quizalofop-p-ethyl is an effective strategy for achieving broad-spectrum weed control in conventional canola. The choice of tank-mix partner and adjuvant can influence efficacy and may result in synergistic effects. Researchers and professionals should follow rigorous experimental protocols to evaluate the performance of these tank mixtures under specific local conditions to optimize weed management strategies. Careful attention to crop safety is essential to avoid potential phytotoxicity.

References

Application Notes and Protocols: Ethametsulfuron-methyl Water-Dispersible Granules (WDG) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethametsulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of broad-leaved weeds, particularly in sensitive crops like oilseed rape (canola).[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in susceptible plants, leading to the cessation of growth and eventual death of the weed.[1][3]

The formulation of this compound as Water-Dispersible Granules (WDG), also known as Dry Flowables (DF), offers significant advantages over traditional liquid or wettable powder (WP) formulations.[4][5][6] WDGs are solid, non-dusty granules that readily disintegrate and disperse in water to form a stable suspension.[6][7] This formulation type minimizes user exposure risks associated with dust inhalation, improves handling and measurement accuracy, and enhances storage and transportation efficiency due to its high active ingredient concentration.[4][5]

These notes provide a comprehensive overview of the components, manufacturing workflow, and quality control protocols essential for the development of a robust this compound 75% WDG formulation.

Physicochemical Properties of this compound

A thorough understanding of the active ingredient's properties is fundamental to formulation development.

PropertyValueReference
IUPAC Name methyl 2-[[[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate[2]
CAS Number 97780-06-8[2][3]
Molecular Formula C₁₅H₁₈N₆O₆S[2][3]
Molecular Weight 410.4 g/mol [3]
Physical State White crystalline solid[3]
Melting Point 194°C[3][8]
Water Solubility Moderately soluble (specific value varies with pH and temperature)[9]
Vapor Pressure Low, limiting inhalation exposure[3]

WDG Formulation Components

The performance of a WDG formulation is a delicate balance of its constituent parts. Each component serves a specific function to ensure granule integrity, rapid dispersion, and suspension stability.[4][10]

ComponentTypical Concentration (%)Function
This compound (a.i.) 75.0Provides herbicidal activity.
Dispersing Agent 5.0 - 15.0Facilitates the separation of active ingredient particles in water and prevents their agglomeration, ensuring a stable suspension.[7][11] Examples: Lignosulfonates, Naphthalene sulfonate formaldehyde condensates.[11][12]
Wetting Agent 1.0 - 4.0Reduces the surface tension between the granule and water, promoting rapid wetting and disintegration upon addition to the spray tank.[6][7][11]
Binder 1.0 - 5.0Ensures the physical integrity and hardness of the granules, preventing attrition during transport and handling.[10][13] Examples: Polyvinyl alcohol (PVA), Dextrin.[10][13]
Filler / Carrier To 100An inert material that provides bulk to the formulation, allowing for accurate dosing.[11][14] Examples: Kaolin clay, micronized silica.[11][12]
Antifoaming Agent (optional) 0 - 2.0Prevents foam formation during the preparation of the slurry in manufacturing or during dilution in the spray tank.[11]

WDG Manufacturing Process Workflow

WDG formulations can be produced through several methods, including spray drying, fluid bed granulation, and extrusion.[11][13] The fluid bed granulation process is common and involves spraying a liquid (water or a binder solution) onto a powder bed containing the active ingredient and other excipients.

WDG_Manufacturing_Workflow cluster_prep Preparation cluster_granulation Granulation cluster_finishing Finishing Mixing Dry Mixing (AI, Fillers, Surfactants) Milling Dry/Jet Milling (Particle Size Reduction) Mixing->Milling Granulator Fluid Bed Granulator Milling->Granulator Powder Feed Drying Drying Granulator->Drying Wet Granules BinderPrep Binder Solution Preparation BinderPrep->Granulator Spray Sieving Sieving / Classification Drying->Sieving Packaging Packaging Sieving->Packaging

Caption: General workflow for WDG manufacturing via fluid bed granulation.

Logical Relationships in WDG Formulation

The selection and concentration of excipients directly influence the final product's performance characteristics. Understanding these relationships is key to successful formulation development.

WDG_Component_Relationships cluster_components Formulation Components cluster_performance Performance Characteristics AI Active Ingredient (this compound) Suspensibility Suspension Stability AI->Suspensibility affects particle size Dispersant Dispersing Agent Dispersant->Suspensibility improves WettingAgent Wetting Agent WettingTime Wetting Time WettingAgent->WettingTime reduces Disintegration Disintegration Time WettingAgent->Disintegration aids Binder Binder Binder->Disintegration can increase Hardness Granule Hardness & Attrition Resistance Binder->Hardness increases Filler Filler / Carrier Filler->Hardness affects Flowability Flowability Filler->Flowability influences

Caption: Relationship between formulation components and WDG performance.

Quality Control Test Protocols

To ensure the quality and efficacy of the this compound WDG formulation, a series of standardized tests must be performed. The following protocols are based on internationally recognized CIPAC (Collaborative International Pesticides Analytical Council) methods.

Table: Typical Quality Control Specifications for this compound 75% WDG

ParameterMethodSpecification Limit
Active Ingredient Content HPLC-UV750 ± 25 g/kg
Wettability CIPAC MT 53.3.1Completely wetted in < 60 seconds.[15][16]
Wet Sieve Test CIPAC MT 185< 2.0% retained on a 75 µm sieve.[15][16]
Suspensibility CIPAC MT 184Minimum 75% in suspension after 30 min.[15]
Degree of Dispersion CIPAC MT 174Minimum 70% dispersed after 1 min.[15][16]
Persistent Foam CIPAC MT 47.2< 60 mL after 1 minute.
Dustiness CIPAC MT 171Specification to be set based on product characteristics.

Protocol 1: Determination of this compound Content

  • Principle: The concentration of this compound is determined by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[17] Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.[17]

  • Apparatus:

    • High-Performance Liquid Chromatograph with UV detector (set at 254 nm).

    • C8 or C18 reverse-phase column.

    • Analytical balance, volumetric flasks, syringes, and filters.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or other suitable buffer to adjust mobile phase pH.

    • This compound certified reference standard.

  • Procedure:

    • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve in a volumetric flask with the mobile phase or a suitable solvent to create a stock solution. Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh a quantity of the WDG formulation equivalent to a known amount of active ingredient. Disperse it in a volumetric flask with a known volume of solvent. Agitate thoroughly to dissolve the active ingredient and filter an aliquot for injection.

    • Chromatography: Set the HPLC conditions (flow rate, column temperature, injection volume). Inject the standard solutions and the sample solution.

    • Calculation: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Protocol 2: Wettability Test (CIPAC MT 53.3.1)

  • Principle: This test measures the time required for a known amount of WDG to become completely wetted when dropped into water.[15][16]

  • Apparatus:

    • 250 mL beaker.

    • Stopwatch.

  • Reagents:

    • CIPAC Standard Water D.

  • Procedure:

    • Add 100 mL of CIPAC Standard Water D to the beaker.

    • Weigh a specified amount of the WDG sample (e.g., 0.5 g).[15]

    • Drop the sample from a height of approximately 10 cm onto the center of the water surface.

    • Start the stopwatch immediately.

    • Stop the stopwatch when the sample is completely submerged and wetted.

    • Record the time. The formulation passes if the time is less than 60 seconds.[15][16]

Protocol 3: Wet Sieve Test (CIPAC MT 185)

  • Principle: This test determines the amount of insoluble material remaining after dispersing the WDG in water and passing it through a standard sieve.[15][16]

  • Apparatus:

    • 75 µm test sieve with a receiver.

    • 1 L beaker.

    • Magnetic stirrer.

    • Wash bottle.

    • Drying oven.

  • Reagents:

    • CIPAC Standard Water D.

  • Procedure:

    • Accurately weigh 10 g of the WDG sample into the beaker.

    • Add approximately 500 mL of CIPAC Standard Water D and stir for 2 minutes.

    • Quantitatively transfer the contents of the beaker onto the 75 µm sieve.

    • Wash the residue on the sieve with a gentle stream of water from the wash bottle until the washings are clear.

    • Carefully wash the residue to one side of the sieve, transfer it to a pre-weighed dish, and dry in the oven at 105°C to a constant weight.

    • Calculation:

      • % Residue = (Mass of dry residue / Initial sample mass) x 100.

Protocol 4: Suspensibility Test (CIPAC MT 184)

  • Principle: This method measures the ability of the WDG to remain in a stable suspension after dispersion in water for a specified time.[15] The amount of active ingredient remaining in suspension is determined by chemical assay.[15]

  • Apparatus:

    • 250 mL graduated cylinders with stoppers.

    • Constant temperature water bath (e.g., 30 ± 2°C).

    • Pipette (to withdraw from the top 9/10ths).

    • HPLC system for analysis.

  • Reagents:

    • CIPAC Standard Water D.

  • Procedure:

    • Prepare a suspension by adding a calculated amount of WDG (e.g., 0.1 g) to 250 mL of CIPAC Standard Water D in the graduated cylinder.[15]

    • Stopper the cylinder and invert it 30 times.

    • Place the cylinder in the constant temperature water bath for 30 minutes.

    • After 30 minutes, carefully remove the cylinder.

    • Withdraw the top 9/10ths (225 mL) of the suspension using the pipette, leaving the bottom 1/10th (25 mL) undisturbed.

    • Determine the concentration of this compound in the original suspension (before settling) and in the top 9/10ths portion using the HPLC method (Protocol 1).

    • Calculation:

      • % Suspensibility = (Mass of a.i. in top 9/10ths / Initial mass of a.i.) x 100.

Application Protocol: Spray Solution Preparation

  • 1. Jar Test (Recommended for Tank Mixes): Before large-scale mixing, perform a jar test to confirm the physical compatibility of this compound WDG with other products (e.g., graminicides).[1]

  • 2. Filling the Tank: Fill the spray tank with half the required amount of water.

  • 3. Agitation: Start the agitator and ensure it is running throughout the mixing and spraying process.

  • 4. Adding WDG: Slowly add the required amount of this compound 75% WDG directly to the tank. Allow time for the granules to fully disperse.

  • 5. Adding Other Products: If tank-mixing, add other products sequentially (e.g., other dry formulations, then liquids, then emulsifiable concentrates).

  • 6. Final Volume: Add the remaining water to the tank to reach the final desired spray volume.

  • 7. Application: Apply the spray solution according to the recommended application timing, typically when weeds are at the 2- to 4-leaf stage for optimal control.[1]

References

Enhancing Ethametsulfuron-methyl Efficacy: A Guide to Adjuvant Selection and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Ethametsulfuron-methyl is a selective, systemic sulfonylurea herbicide highly effective for the control of a wide spectrum of broadleaf weeds in crops such as oilseed rape (canola).[1][2][3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in susceptible plants.[1][2][4] This inhibition leads to the cessation of cell division and growth, ultimately resulting in weed death.[1] To maximize the herbicidal activity of this compound, especially under challenging environmental conditions or for difficult-to-control weeds, the use of adjuvants is critical. Adjuvants can enhance the performance of this compound by improving spray deposition, retention, and absorption of the active ingredient.

This document provides detailed application notes, experimental protocols, and a summary of data on the use of various adjuvants to improve the efficacy of this compound.

Mechanism of Action: this compound

This compound is absorbed through both the leaves and roots of the target weeds and is translocated throughout the plant's vascular system.[1] It inhibits the ALS enzyme, which is a key enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1] This systemic action ensures that the herbicide reaches all parts of the plant, leading to symptoms such as growth stagnation, chlorosis (yellowing), and eventual necrosis of the weed.[1]

EM This compound (Spray Application) SprayDroplet Enhanced Spray Droplet EM->SprayDroplet Adjuvant Adjuvant Adjuvant->SprayDroplet Improves Properties LeafSurface Leaf Surface (Cuticle) SprayDroplet->LeafSurface Deposition & Retention Absorption Increased Absorption LeafSurface->Absorption Enhanced Penetration Translocation Systemic Translocation (Phloem/Xylem) Absorption->Translocation ALS ALS Enzyme Translocation->ALS AminoAcids Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) ALS->AminoAcids Inhibits Protein Protein Synthesis & Cell Division AminoAcids->Protein WeedDeath Weed Growth Inhibition & Death Protein->WeedDeath Start Start: Field Trial Setup SiteSelection Site Selection (Uniform Weed Population) Start->SiteSelection PlotLayout Randomized Complete Block Design SiteSelection->PlotLayout TreatmentPrep Prepare Herbicide & Adjuvant Tank Mixes PlotLayout->TreatmentPrep Application Spray Application (2-4 Leaf Stage of Weeds) TreatmentPrep->Application DataCollection Data Collection (7, 14, 28 DAT) Application->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Results Results & Conclusions Analysis->Results

References

Application Notes and Protocols for Ethametsulfuron-Methyl in Integrated Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the use of ethametsulfuron-methyl in integrated weed management (IWM) programs. This document details the herbicide's mode of action, application strategies, and experimental procedures for efficacy evaluation, tailored for a scientific audience.

Introduction

This compound is a selective, systemic, post-emergence sulfonylurea herbicide.[1] It is primarily used for the control of broadleaf weeds in oilseed rape (canola).[1][2][3][4] Its mode of action and selectivity make it a valuable tool in IWM, aiding in the management of herbicide resistance when used judiciously in rotation or combination with other herbicides.[1]

Mode of Action

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][6] ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids: valine, leucine, and isoleucine.[1][5] By blocking this enzyme, this compound halts protein synthesis and cell division, leading to the cessation of plant growth and eventual death of susceptible weeds.[1] The herbicide is absorbed through both the leaves and roots and is translocated throughout the plant.[1]

Application and Efficacy

This compound is most effective when applied post-emergence to actively growing weeds at the 2- to 4-leaf stage.[1] Optimal performance is achieved under mild temperatures (15–25°C) and good soil moisture conditions.[1]

Table 1: Efficacy and Application Rates of this compound against Key Broadleaf Weeds
Weed SpeciesScientific NameTypical Application Rate (g a.i./ha)Efficacy (% Control)
Wild MustardSinapis arvensis16 - 22.5Good to Excellent
Shepherd's PurseCapsella bursa-pastoris15 - 22.5Good to Excellent
Field PennycressThlaspi arvense15 - 22.5Good to Excellent
Redroot PigweedAmaranthus retroflexus16 - 22.5Good
Common LambsquartersChenopodium album16 - 22.5Good
ChickweedStellaria media15 - 22.5Good to Excellent
CranesbillGeranium spp.22.5Good
MayweedMatricaria spp.22.5Good

Note: Efficacy can vary based on environmental conditions, weed growth stage, and the presence of herbicide-resistant biotypes. Application rates are derived from various sources, including product labels and research articles. A common application rate for a 75% Water Dispersible Granule (WDG) formulation is 20 grams of product per hectare, which corresponds to 15 g a.i./ha.[1] A proposed single application use in canola is up to 0.019 lb ai/A, which is approximately 21.3 g a.i./ha.[6]

Integrated Weed Management and Tank-Mixing

To broaden the spectrum of controlled weeds and manage herbicide resistance, this compound can be integrated into a comprehensive IWM program. This includes rotating with herbicides from different mode-of-action groups and utilizing tank mixes.[1] It is often mixed with graminicides to control both broadleaf and grass weeds in a single application.[1]

Table 2: Tank-Mix Partners for this compound in Oilseed Rape
Tank-Mix PartnerHerbicide GroupTarget WeedsNotes
Metazachlor + QuinmeracGroup 15 (K3) + Group 4 (O)Annual grasses and broadleaf weedsEnhances broad-leaved weed activity.[4]
Dimethenamid + MetazachlorGroup 15 (K3)Annual grasses and some broadleaf weedsProvides residual control.[4]
Dimethenamid + Metazachlor + QuinmeracGroup 15 (K3) + Group 4 (O)Broad-spectrum control of grasses and broadleaf weedsOffers multiple modes of action.[4]
ClethodimGroup 1 (A)Annual and perennial grassesFor control of emerged grass weeds.
Quizalofop-P-ethylGroup 1 (A)Annual and perennial grassesSystemic control of grass weeds.

Note: Always perform a jar test to ensure physical compatibility before large-scale tank mixing.[1] Follow all label instructions for both this compound and the tank-mix partner.

Experimental Protocols

The following protocols are designed for researchers conducting field trials to evaluate the efficacy of this compound.

Field Trial Protocol for Efficacy Evaluation

Objective: To determine the efficacy of this compound, alone and in tank-mix combinations, for the control of broadleaf weeds in oilseed rape.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4.

  • Plot Size: 2 m x 5 m (or other appropriate size for the available equipment).

  • Treatments:

    • Untreated control (weedy check).

    • Weed-free control (hand-weeded).

    • This compound at three rates (e.g., 15, 22.5, and 30 g a.i./ha).

    • This compound (22.5 g a.i./ha) + a selected graminicide at its recommended rate.

    • A standard commercial herbicide treatment for comparison.

Materials and Methods:

  • Site Selection: Choose a field with a uniform and representative population of the target broadleaf weeds.

  • Crop Establishment: Sow a suitable variety of oilseed rape at the recommended seeding rate and depth.

  • Treatment Application:

    • Apply herbicides at the 2-4 leaf stage of the target weeds using a calibrated plot sprayer.

    • Use a spray volume of 100-200 L/ha and a pressure of 200-300 kPa to ensure uniform coverage.

    • Include a non-ionic surfactant at the recommended concentration if required by the product label.

  • Data Collection:

    • Weed Density: Count the number of individual weed species in two 0.25 m² quadrats per plot before spraying and at 14, 28, and 56 days after treatment (DAT).

    • Weed Biomass: At 56 DAT, harvest all weeds from the two quadrats, dry them at 70°C for 72 hours, and record the dry weight.

    • Crop Tolerance: Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death).

    • Crop Yield: Harvest the central area of each plot at crop maturity, and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis:

    • Analyze the data using Analysis of Variance (ANOVA).

    • Use a suitable mean separation test (e.g., Tukey's HSD or Fisher's LSD) at a significance level of p < 0.05 to compare treatment means.

Visualizations

Signaling Pathway of ALS Inhibition

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by this compound Pyruvate Pyruvate / α-Ketobutyrate ALS Acetolactate Synthase (ALS) (Enzyme) Pyruvate->ALS Substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalysis NoGrowth Cessation of Growth Weed Death Proteins Proteins AminoAcids->Proteins Growth Plant Growth and Cell Division Proteins->Growth Ethametsulfuron This compound Ethametsulfuron->ALS Binds to and inhibits enzyme Inhibition Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound.

Experimental Workflow for Efficacy Trial

Efficacy_Trial_Workflow SiteSelection 1. Site Selection (Uniform weed pressure) PlotLayout 2. Plot Layout (Randomized Complete Block Design) SiteSelection->PlotLayout CropSowing 3. Crop Sowing (Oilseed Rape) PlotLayout->CropSowing PreSprayData 4. Pre-Spray Data Collection (Weed counts) CropSowing->PreSprayData TreatmentApp 5. Treatment Application (Calibrated sprayer) PreSprayData->TreatmentApp PostSprayData 6. Post-Spray Data Collection (Weed counts, biomass, crop injury) TreatmentApp->PostSprayData Harvest 7. Crop Harvest (Yield determination) PostSprayData->Harvest Analysis 8. Data Analysis (ANOVA, Mean Separation) Harvest->Analysis Report 9. Reporting (Efficacy & Crop Safety) Analysis->Report

Caption: Workflow for an this compound Efficacy Field Trial.

References

Application Notes and Protocols for the Analysis of Ethametsulfuron-methyl Residues in Rotational Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods and protocols for the determination of ethametsulfuron-methyl residues in soil and rotational crops. This compound is a selective sulfonylurea herbicide used for the control of broadleaf weeds, primarily in canola crops. Due to its persistence in soil, it is crucial to monitor its residue levels to prevent potential damage to subsequent rotational crops such as wheat, barley, and lentils.

Overview of this compound and Rotational Crop Concerns

This compound inhibits the acetolactate synthase (ALS) enzyme in susceptible plants, which is essential for the biosynthesis of branched-chain amino acids. Its persistence in the soil is influenced by factors such as soil pH, temperature, and microbial activity, with a half-life that can range from 13 to over 100 days.[1][2] This persistence can lead to carryover and potential phytotoxicity in sensitive rotational crops. Therefore, accurate and sensitive analytical methods are required to determine residue levels and ensure food safety and crop productivity.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound residues, primarily in soil, as specific data for rotational crops is limited in publicly available literature. Data for the related sulfonylurea herbicide, metsulfuron-methyl, in wheat is included for illustrative purposes.

MatrixAnalyteApplication RateTime After ApplicationResidue Level (µg/kg)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Paddy SoilThis compound18 g a.i./ha0 daysNot specified0.00111.2785.56 - 100.16[1]
Paddy SoilThis compound18 g a.i./ha34.66 days (Half-life)Not specified0.00111.2785.56 - 100.16[1]
Wheat StrawMetsulfuron-methyl2 g/haAt Harvest<20Not specified2081.6 - 83.5[3]
Wheat GrainMetsulfuron-methyl2 g/haAt Harvest<20Not specified2080.6 - 79.0[3]
Wheat StrawMetsulfuron-methyl4 g/haAt Harvest<20Not specified2081.6 - 83.5[3]
Wheat GrainMetsulfuron-methyl4 g/haAt Harvest<20Not specified2080.6 - 79.0[3]
Wheat StrawMetsulfuron-methyl8 g/haAt Harvest<20Not specified2081.6 - 83.5[3]
Wheat GrainMetsulfuron-methyl8 g/haAt Harvest<20Not specified2080.6 - 79.0[3]

Experimental Protocols

The following protocols are based on established methods for the analysis of sulfonylurea herbicides in soil and plant matrices.

Protocol for this compound Residue Analysis in Soil

This protocol is adapted from a validated method for the analysis of this compound in paddy soil.[1]

3.1.1. Sample Preparation and Extraction

  • Collect representative soil samples from the field.

  • Air-dry the soil samples in the shade and sieve through a 2 mm mesh.

  • Weigh 20 g of the sieved soil into a 150 mL flask.

  • Add 40 mL of acetonitrile to the flask.

  • Shake the flask on a mechanical shaker for 30 minutes.

  • Filter the extract through a Büchner funnel with filter paper.

  • Transfer the filtrate to a separatory funnel.

  • Add 40 mL of 5% sodium chloride solution and 20 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 1 minute and allow the layers to separate.

  • Collect the lower dichloromethane layer.

  • Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane.

  • Combine the dichloromethane extracts and evaporate to dryness using a rotary evaporator at 40°C.

  • Dissolve the residue in 5 mL of acetonitrile for cleanup.

3.1.2. Cleanup

  • Prepare a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18).

  • Condition the cartridge with 5 mL of acetonitrile.

  • Load the 5 mL sample extract onto the cartridge.

  • Wash the cartridge with 5 mL of a mixture of acetonitrile and toluene (9:1, v/v).

  • Elute the analyte with 10 mL of acetone.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 90% A, decrease to 10% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

General Protocol for this compound Residue Analysis in Rotational Crops (Wheat, Barley, Lentils)

This is a general protocol for the analysis of sulfonylurea herbicides in plant matrices and should be optimized and validated for each specific crop.

3.2.1. Sample Preparation and Extraction (QuEChERS-based method)

  • Homogenize a representative sample of the crop material (e.g., grain, straw, or whole plant).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for cleanup.

3.2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the acetonitrile extract to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

  • Follow the LC-MS/MS conditions as described in section 3.1.3, with potential modifications to the gradient program to optimize separation from matrix interferences.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the analysis of this compound residues.

experimental_workflow_soil cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Soil Sampling drying Air Drying and Sieving soil_sample->drying weighing Weighing (20g) drying->weighing add_acetonitrile Add Acetonitrile (40 mL) weighing->add_acetonitrile shaking Mechanical Shaking (30 min) add_acetonitrile->shaking filtration Filtration shaking->filtration l_l_extraction Liquid-Liquid Extraction (Dichloromethane) filtration->l_l_extraction evaporation1 Evaporation to Dryness l_l_extraction->evaporation1 dissolution Dissolve in Acetonitrile (5 mL) evaporation1->dissolution spe_conditioning SPE Cartridge Conditioning dissolution->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading washing Cartridge Washing sample_loading->washing elution Elution with Acetone washing->elution evaporation2 Evaporation to Dryness elution->evaporation2 reconstitution Reconstitution in Acetonitrile/Water evaporation2->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms

Caption: Workflow for this compound Residue Analysis in Soil.

experimental_workflow_crop cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis crop_sample Crop Sampling homogenization Homogenization crop_sample->homogenization weighing Weighing (10g) homogenization->weighing add_solvents Add Water and Acetonitrile weighing->add_solvents shake1 Shaking (1 min) add_solvents->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shaking (1 min) add_salts->shake2 centrifuge1 Centrifugation (5 min) shake2->centrifuge1 transfer_extract Transfer Supernatant centrifuge1->transfer_extract add_dspe Add d-SPE Sorbents transfer_extract->add_dspe vortex Vortexing (30 sec) add_dspe->vortex centrifuge2 Centrifugation (5 min) vortex->centrifuge2 filtration Filtration centrifuge2->filtration lcmsms LC-MS/MS Analysis filtration->lcmsms

Caption: Workflow for this compound Residue Analysis in Rotational Crops.

References

Application Notes and Protocols for the Separation of Ethametsulfuron-methyl and its Metabolites by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethametsulfuron-methyl is a selective sulfonylurea herbicide used for the control of broadleaf weeds in various crops. Understanding its metabolic fate in the environment and in biological systems is crucial for environmental risk assessment and food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation and quantification of this compound and its metabolites due to its high sensitivity and selectivity.

This document provides a detailed protocol for the simultaneous separation and quantification of this compound and its primary metabolites, O-desethylthis compound and N-desmethyl-O-desethylthis compound, in soil and water samples.

Metabolic Pathway

This compound undergoes metabolism in plants and soil primarily through O-deethylation and N-demethylation, leading to the formation of O-desethylthis compound and subsequently N-desmethyl-O-desethylthis compound.[1][2]

G parent This compound metabolite1 O-desethylthis compound parent->metabolite1 O-deethylation metabolite2 N-desmethyl-O-desethylthis compound metabolite1->metabolite2 N-demethylation

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

a) Soil Samples

  • Extraction: Weigh 10 g of sieved soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile/water (80:20, v/v).

  • Shaking: Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process with another 20 mL of acetonitrile/water.

  • Pooling and Evaporation: Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

b) Water Samples

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Filtration: Reconstitute the residue in 1 mL of mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a) Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

b) Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

c) MRM Transitions and Retention Times (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound411.1199.1156.5
O-desethylthis compound383.1171.1185.2
N-desmethyl-O-desethylthis compound369.1157.1204.1

Note: The MRM transitions and retention times are hypothetical and should be optimized in the user's laboratory.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound and its metabolites based on a hypothetical validation study.

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
This compound0.10.595.24.8
O-desethylthis compound0.20.892.16.2
N-desmethyl-O-desethylthis compound0.31.089.57.5

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample (Soil/Water) Sample (Soil/Water) Extraction/SPE Extraction/SPE Sample (Soil/Water)->Extraction/SPE Evaporation Evaporation Extraction/SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC Vial HPLC Vial Filtration->HPLC Vial LC Separation LC Separation HPLC Vial->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Analytical workflow for this compound and its metabolites.

References

Application Notes and Protocols for Ethametsulfuron-methyl in the Management of Herbicide-Resistant Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethametsulfuron-methyl, a sulfonylurea herbicide, and its application in managing herbicide-resistant weed populations. The document includes its mode of action, mechanisms of resistance, and detailed protocols for research applications.

Introduction to this compound

This compound is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in crops such as oilseed rape (canola).[1][2] It belongs to the Group 2 (Legacy B) herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme.[1][3]

1.1. Mode of Action

This compound is a systemic herbicide absorbed through the foliage and roots of the target weed.[1] It translocates throughout the plant and accumulates in the meristematic tissues. The primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][3] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing weed death.[1][4] Symptoms of herbicide activity include cessation of growth, chlorosis (yellowing), and necrosis, typically appearing within one to three weeks of application.[1][4]

1.2. Mechanisms of Herbicide Resistance

The repeated use of ALS-inhibiting herbicides has led to the evolution of resistant weed biotypes. The two primary mechanisms of resistance are:

  • Target-Site Resistance (TSR): This involves a mutation in the ALS gene, which alters the structure of the enzyme. This change reduces the binding affinity of the herbicide to the enzyme, rendering it less effective.[4]

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. A common form of NTSR is enhanced metabolic degradation, where the resistant plant metabolizes the herbicide into non-toxic compounds more rapidly than susceptible plants.[2]

Data on this compound Efficacy

Quantitative data on the efficacy of this compound against a wide range of herbicide-resistant weed populations is limited in publicly available literature. However, a study on a resistant biotype of Wild Mustard (Sinapis arvensis) provides a clear example of metabolism-based resistance.

Table 1: Efficacy of this compound on Susceptible and Resistant Wild Mustard (Sinapis arvensis)

Weed BiotypeResistance MechanismHerbicide Dose for 50% Growth Inhibition (ED₅₀) (g a.i. ha⁻¹)
Susceptible (S)-< 1
Resistant (R)Enhanced Metabolism> 100

(Data sourced from a study on metabolism-based resistance in Sinapis arvensis.[2])

Strategies for Managing Herbicide-Resistant Weeds

An integrated weed management (IWM) approach is crucial for delaying the evolution of herbicide resistance. Key strategies when using this compound include:

  • Herbicide Rotation: Avoid the repeated use of herbicides with the same mode of action. Rotate this compound with herbicides from different groups.

  • Tank-Mixing: Tank-mixing this compound with a herbicide that has a different mode of action can provide broader-spectrum weed control and help manage resistant populations.[1] Potential tank-mix partners for sulfonylurea herbicides like metsulfuron-methyl (a related compound) include 2,4-D, dicamba, and glyphosate.[5] Always conduct a jar test to ensure physical compatibility before large-scale mixing.[1]

Table 2: Potential Tank-Mix Partners for this compound for Broad-Spectrum and Resistance Management

Tank-Mix PartnerHerbicide Group (Mode of Action)Target WeedsRationale for Resistance Management
2,4-D or DicambaGroup 4 (Synthetic Auxins)Broadleaf weedsProvides an alternative mode of action against ALS-resistant broadleaf weeds.
GlyphosateGroup 9 (EPSP Synthase Inhibitor)Broad-spectrum (grasses and broadleaf weeds)Offers a different mode of action for pre-plant burndown applications.
Graminicidese.g., Clethodim (Group 1 - ACCase Inhibitor)Grass weedsBroadens the weed control spectrum to include grasses in oilseed rape.

(Note: Efficacy of these specific tank mixes with this compound against resistant weeds requires experimental validation.)

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound against suspected herbicide-resistant weed populations. These are based on established methods for herbicide resistance testing.

4.1. Protocol for Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the level of resistance in a weed population by comparing its response to a range of herbicide doses with that of a known susceptible population.

Materials:

  • Seeds from the suspected resistant weed population and a known susceptible population of the same species.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled temperature and light conditions.

  • This compound formulation (e.g., 75% Water Dispersible Granule - WDG).[1]

  • Precision bench sprayer calibrated to deliver a consistent spray volume.

  • Adjuvant (as recommended on the product label).

  • Deionized water.

  • Analytical balance.

Procedure:

  • Seed Germination and Plant Growth:

    • Sow seeds of both the resistant and susceptible populations in separate pots.

    • Place the pots in a growth chamber or greenhouse with conditions suitable for the specific weed species.

    • Water the plants as needed and allow them to grow to the 2-4 leaf stage, which is the optimal stage for post-emergence application.[1]

  • Herbicide Preparation:

    • Prepare a stock solution of this compound.

    • From the stock solution, prepare a series of dilutions to achieve a range of application rates. A typical dose-response study includes a non-treated control and at least six herbicide rates, ranging from well below to well above the recommended field rate.

  • Herbicide Application:

    • Calibrate the precision bench sprayer to deliver a known volume of spray solution per unit area.

    • Arrange the pots of both resistant and susceptible plants in the spray chamber.

    • Apply the different herbicide doses to the respective pots. Include a non-treated control for each population.

  • Post-Treatment Care and Assessment:

    • Return the treated plants to the growth chamber or greenhouse.

    • Assess the plants for visual injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At the final assessment (typically 21-28 days after treatment), harvest the above-ground biomass for each plant.

    • Dry the biomass in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved.

    • Record the dry weight for each plant.

  • Data Analysis:

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the non-treated control for that population.

    • Use a non-linear regression analysis, such as a log-logistic model, to fit the dose-response data.

    • From the regression model, determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for both the resistant and susceptible populations.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

Signaling Pathways and Visualizations

5.1. This compound Mode of Action and Resistance Pathway

This compound targets the ALS enzyme, a critical component of the branched-chain amino acid synthesis pathway. Resistance can occur through target-site modification or enhanced metabolism of the herbicide.

cluster_0 Ethametsulfuron This compound ALS Acetolactate Synthase (ALS) Ethametsulfuron->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Synthesis ProteinSynthesis Protein Synthesis BCAA->ProteinSynthesis Essential for CellGrowth Cell Growth & Division ProteinSynthesis->CellGrowth WeedDeath Weed Death TSR Target-Site Resistance (ALS Gene Mutation) TSR->ALS Alters Enzyme (Reduces Binding) NTSR Non-Target-Site Resistance (Enhanced Metabolism) NTSR->Ethametsulfuron Degrades Herbicide

Caption: Mode of Action and Resistance Mechanisms of this compound.

5.2. Experimental Workflow for Herbicide Resistance Screening

The process of screening for herbicide resistance involves a systematic workflow from seed collection to data analysis.

A Seed Collection (Suspected Resistant & Susceptible Populations) B Plant Growth (To 2-4 Leaf Stage) A->B C Dose-Response Herbicide Application B->C D Incubation & Observation (21-28 Days) C->D E Biomass Measurement (Dry Weight) D->E F Data Analysis (Log-Logistic Regression) E->F G Determine GR50 & Resistance Index F->G

Caption: Workflow for Herbicide Resistance Dose-Response Bioassay.

5.3. Downstream Signaling of Branched-Chain Amino Acid Depletion

The depletion of branched-chain amino acids (BCAAs) due to ALS inhibition has significant downstream effects on cellular signaling, notably impacting the mTOR pathway, a key regulator of cell growth and protein synthesis.

ALS_Inhibition ALS Inhibition by This compound BCAA_Depletion Depletion of Branched-Chain Amino Acids (BCAAs) ALS_Inhibition->BCAA_Depletion mTORC1 mTORC1 Pathway BCAA_Depletion->mTORC1 Inhibits Activation Protein_Syn Inhibition of Protein Synthesis mTORC1->Protein_Syn Downregulates Autophagy Induction of Autophagy mTORC1->Autophagy Upregulates Cell_Growth_Arrest Cell Growth Arrest Protein_Syn->Cell_Growth_Arrest Autophagy->Cell_Growth_Arrest

Caption: Downstream Signaling Effects of BCAA Depletion.

References

Post-emergence application timing of Ethametsulfuron-methyl for optimal weed control

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Ethametsulfuron-methyl

Topic: Post-emergence Application Timing of this compound for Optimal Weed Control

For: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the optimal post-emergence application timing and protocols for the herbicide this compound. This document summarizes key data on application parameters, details a generalized experimental protocol for efficacy testing, and visualizes the herbicide's mode of action and experimental workflows. This compound is a selective, systemic sulfonylurea herbicide primarily used for the control of broadleaf weeds in oilseed rape (canola).[1][2][3] Its efficacy is highly dependent on the timing of application relative to both weed and crop growth stages, as well as prevailing environmental conditions.

Mode of Action

This compound functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][4][5] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1][5] By blocking this pathway, the herbicide halts cell division and plant growth.[5] It is absorbed through the foliage and roots of the target weeds and translocated systemically throughout the plant's vascular system to the meristematic tissues where it acts.[1][5]

Visible symptoms on susceptible weeds, such as growth stagnation and chlorosis (yellowing), typically appear within days of application.[1] Complete necrosis and weed death usually occur within one to three weeks, depending on the weed species and environmental conditions.[1]

cluster_pathway This compound Mode of Action EM This compound (Herbicide) ALS Acetolactate Synthase (ALS) Enzyme EM->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Biosynthesis Death Weed Death (Necrosis) Protein Protein Synthesis & Cell Division BCAA->Protein Growth Weed Growth & Development Protein->Growth

Caption: Mode of action pathway for this compound.

Application Notes

For optimal performance, post-emergence application of this compound must be timed correctly. The key factors to consider are weed growth stage, crop growth stage, and environmental conditions.

Optimal Weed Stage for Application

The herbicide is most effective when applied to small, actively growing weeds.

  • Ideal Stage: Target annual broadleaf weeds at the 2 to 4-leaf stage.[1]

  • General Guideline: For post-emergence herbicides, weeds should ideally be between 2 and 4 inches in height for effective control.[6]

  • Effectiveness: Weeds at this early stage are more susceptible to the herbicide, leading to more consistent and complete control.[1]

Optimal Crop Stage for Application (Canola)

Timing relative to the crop growth stage is critical to prevent yield loss from weed competition.

  • Critical Weed-Free Period: The critical period for weed control in canola to prevent yield loss is from emergence to the 4-leaf stage.[7]

  • Recommended Application Window: The best time for in-crop herbicide application in canola is from the 1- to 4-leaf stage of the crop.[7]

  • Yield Impact: Delaying weed control until the 6- to 7-leaf stage of canola has been shown to result in significant yield loss (approximately 20%).[7]

Environmental Conditions

Weather and soil conditions significantly influence the uptake, translocation, and efficacy of this compound.

  • Temperature: Mild temperatures, approximately 15–25°C, are ideal for application.[1] Cool conditions (around 10°C or less) can slow the herbicide's activity.

  • Soil Moisture: Good soil moisture enhances the uptake and translocation of the herbicide, leading to better performance.[1] Avoid application to weeds under drought stress.

  • Rainfall: Do not apply if heavy rainfall is expected within a few hours of application to prevent the product from being washed off the leaf surfaces.[1]

  • Wind: Avoid application during strong winds to minimize spray drift to non-target plants.[1][8]

Resistance Management

To ensure the long-term effectiveness of this compound and manage the development of herbicide-resistant weeds, it is recommended to incorporate it into an integrated weed management program. This includes rotating with or tank-mixing herbicides that have different modes of action.[1]

Data Presentation

Table 1: Application Timing and Rate Summary
ParameterRecommendationRationale / RemarksCitations
Target Crop Oilseed Rape (Canola)This compound is highly selective for use in this crop.[1][2]
Application Timing Post-emergenceApplied after both the crop and weeds have emerged.[1]
Weed Growth Stage 2 to 4-leaf stageWeeds are most susceptible at this early growth stage, ensuring maximum efficacy.[1]
Crop Growth Stage 1 to 4-leaf stage (Canola)Application during the critical weed-free period prevents yield loss from competition.[7]
Application Rate 20 g/ha (of 75% WDG formulation)This rate provides effective control of target weeds. Always consult the product label for specific rates.[1]
Optimal Temperature 15–25°CPromotes active weed growth and herbicide uptake.[1]
Soil Conditions Good soil moistureFacilitates systemic translocation of the active ingredient.[1]
Table 2: Spectrum of Controlled Broadleaf Weeds
Common NameScientific Name
Wild MustardSinapis arvensis
Shepherd's PurseCapsella bursa-pastoris
ChickweedStellaria media
Field PennycressThlaspi arvense
Redroot PigweedAmaranthus retroflexus
Common LambsquartersChenopodium album
This list is not exhaustive. Efficacy may vary based on environmental conditions and weed biotype.[1]

Experimental Protocols

The following is a generalized protocol for a field experiment designed to evaluate the optimal post-emergence application timing of this compound.

Objective

To determine the effect of different post-emergence application timings of this compound on the control of broadleaf weeds and the corresponding yield of canola.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 3 to 4.

  • Plot Size: Minimum of 3m x 6m to allow for representative data collection and minimize edge effects.

  • Treatments:

    • Untreated Weedy Check.

    • Weed-Free Check (maintained by hand-weeding).

    • This compound application at the 2-leaf stage of canola.

    • This compound application at the 4-leaf stage of canola.

    • This compound application at the 6-leaf stage of canola (late application). Additional treatments could include different rates or tank-mix partners.

Materials and Equipment
  • Certified canola seed.

  • This compound formulation (e.g., 75% WDG).

  • Calibrated research plot sprayer with appropriate nozzles.

  • Personal Protective Equipment (PPE).[1]

  • Quadrat (e.g., 0.25 m²) for weed counts.

  • Equipment for harvesting and weighing seed yield.

Procedure
  • Site Preparation: Select a field with a known history of uniform broadleaf weed infestation. Prepare a uniform seedbed.

  • Planting: Sow canola at the recommended seeding rate and depth.

  • Treatment Application:

    • Apply this compound at the specified crop growth stages for each treatment using a calibrated sprayer.

    • Record environmental conditions (temperature, wind speed, relative humidity) at the time of each application.

    • Ensure uniform coverage of the plots.[1]

  • Data Collection:

    • Weed Density and Biomass: At 14, 28, and 56 days after the final herbicide application, count the number of each weed species within two randomly placed quadrats per plot. Collect the above-ground weed biomass from these quadrats, dry to a constant weight, and record.

    • Crop Phytotoxicity: Visually assess crop injury at 7 and 14 days after each application on a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: Harvest the central area of each plot at crop maturity. Clean, dry, and weigh the seed to determine the yield per unit area (e.g., kg/ha ).

  • Data Analysis:

    • Analyze data using Analysis of Variance (ANOVA).

    • If significant treatment effects are found, use a mean separation test (e.g., Fisher's Protected LSD) to compare treatment means.

cluster_workflow Generalized Experimental Workflow A Site Selection & Field Preparation B Plot Layout & Canola Seeding (RCBD) A->B C Treatment Application (Varying Crop Stages: 2, 4, 6-leaf) B->C D Data Collection C->D E Weed Density & Biomass D->E F Crop Phytotoxicity D->F G Canola Yield at Harvest D->G H Statistical Analysis (ANOVA) E->H F->H G->H I Conclusion on Optimal Timing H->I

Caption: Workflow for a field trial on application timing.

References

Troubleshooting & Optimization

Overcoming matrix effects in Ethametsulfuron-methyl LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Ethametsulfuron-methyl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[2][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of a standard prepared in a pure solvent to that of a standard spiked into a blank matrix extract (a sample known to not contain this compound).[5] A significant difference in the peak area indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[3] Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering compounds, revealing regions of ion suppression or enhancement.[3]

Q3: What is a stable isotope-labeled (SIL) internal standard and why is it recommended for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[6][7] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[7] They co-elute with the analyte and experience the same degree of matrix effects and variability in sample preparation and instrument response.[7] By using the ratio of the analyte signal to the SIL internal standard signal for quantification, these variations can be effectively compensated for, leading to more accurate and precise results.[8]

Q4: What are "matrix-matched" standards and when should I use them?

A4: Matrix-matched standards are calibration standards prepared by spiking known concentrations of the analyte into a blank matrix extract that is representative of the samples being analyzed.[9][10] This approach helps to compensate for matrix effects because the standards and the samples will experience similar levels of ion suppression or enhancement.[11] Using matrix-matched standards is a practical alternative when a suitable stable isotope-labeled internal standard for this compound is not available.[11]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

This can be one of the most common and frustrating issues. The underlying cause is often significant ion suppression.

Possible Cause Troubleshooting Step
Severe Ion Suppression Co-eluting matrix components can severely suppress the ionization of this compound.[1][2] Solution: Improve sample cleanup using methods like QuEChERS or Solid Phase Extraction (SPE) to remove interfering compounds.[12][13] Also, optimize the chromatographic separation to ensure this compound does not co-elute with highly suppressive matrix components.[2]
Analyte Chelation This compound, like other sulfonylureas, may interact with metal components in the LC system, such as the column hardware, leading to peak tailing and signal loss.[14] Solution: Consider using a metal-free or PEEK-lined column and tubing to minimize these interactions.[14]
Incorrect MS/MS Parameters Suboptimal precursor/product ion selection or collision energy will result in a weak signal. Solution: Verify the MRM transitions and collision energies for this compound. Typical transitions are provided in the experimental protocols section.
Ion Source Contamination A dirty ion source can lead to a general loss of sensitivity for all analytes.[1] Solution: Clean the ion source, including the capillary and skimmer, according to the manufacturer's instructions.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise peak integration and, therefore, the accuracy and precision of quantification.[1]

Possible Cause Troubleshooting Step
Column Overload Injecting too much sample or a sample with a high concentration of matrix components can lead to peak fronting. Solution: Dilute the sample extract before injection.
Secondary Interactions Interactions between this compound and the stationary phase or column hardware can cause peak tailing. Solution: Adjust the mobile phase pH or consider a different column chemistry. As mentioned above, metal-free columns can also help.[14]
Column Contamination/Degradation Buildup of matrix components on the column can lead to peak splitting and tailing. Solution: Use a guard column and implement a robust column washing procedure after each analytical batch.
Issue 3: Inconsistent Retention Times

Shifts in retention time can lead to misidentification of the analyte and inaccurate integration.

Possible Cause Troubleshooting Step
Inadequate Column Equilibration Insufficient equilibration time between injections, especially in gradient elution, can cause retention time drift. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes for equilibration.
Mobile Phase Issues Changes in mobile phase composition due to evaporation of the more volatile solvent or improper mixing can affect retention times. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the online degasser is functioning correctly.
Pump Malfunction Inconsistent flow from the LC pumps will lead to fluctuating retention times. Solution: Check for leaks in the system and perform pump performance tests as recommended by the instrument manufacturer.

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely used for the extraction of pesticides from various matrices.[15]

Objective: To extract this compound from a solid matrix (e.g., soil, food product) and perform a preliminary cleanup.

Methodology:

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of acidic pesticides like sulfonylureas).[10][16]

    • If a stable isotope-labeled internal standard is used, spike it into the sample at this stage.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and then centrifuge.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents.

    • For many matrices, a combination of anhydrous MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) (to remove organic acids and sugars) is effective.[10][13] For matrices with high fat content, C18 may be added.[10]

    • Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm filter before injecting it into the LC-MS/MS system.

Diagram: QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup start_end start_end process process output output Homogenize 1. Homogenize Sample AddSolvent 2. Add Acetonitrile & Internal Standard Homogenize->AddSolvent AddSalts 3. Add QuEChERS Extraction Salts AddSolvent->AddSalts ShakeCentrifuge1 4. Shake & Centrifuge AddSalts->ShakeCentrifuge1 TransferSupernatant 5. Transfer Supernatant ShakeCentrifuge1->TransferSupernatant Supernatant AddDSPE 6. Add d-SPE Sorbents (e.g., PSA, MgSO4) TransferSupernatant->AddDSPE ShakeCentrifuge2 7. Vortex & Centrifuge AddDSPE->ShakeCentrifuge2 FinalExtract 8. Collect & Filter Final Extract ShakeCentrifuge2->FinalExtract Supernatant LCMS LC-MS/MS Analysis FinalExtract->LCMS

Caption: A typical workflow for sample preparation using the QuEChERS method.

Protocol 2: LC-MS/MS Analysis

Objective: To quantify this compound in the prepared extract.

Methodology:

  • LC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is commonly used.[10]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium acetate.[17]

    • B: Acetonitrile or Methanol with 0.1% formic acid.[3]

  • Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B to elute the analyte, hold for a short period, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 2 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[9]

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table: this compound MRM Parameters

The following are example MRM transitions for this compound. These should be optimized on your specific instrument.

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
This compound411.2196.1168.1
Data sourced from multiple references.[18][19]

Diagram: Troubleshooting Logic for Low Signal

Troubleshooting_Low_Signal start start decision decision action action end end start_node Start: Low/No Signal check_is Is internal standard signal also low? start_node->check_is check_source Clean Ion Source check_is->check_source Yes reinject_std Re-inject pure standard. Signal OK? check_is->reinject_std No (Analyte only) check_mrm Verify MS/MS Parameters check_source->check_mrm check_source->reinject_std check_mrm->reinject_std check_lc Investigate LC System (Leaks, Blockages) reinject_std->check_lc No check_sample_prep Review Sample Prep & Improve Cleanup reinject_std->check_sample_prep Yes end_node Problem Resolved check_lc->end_node check_chromatography Optimize Chromatography (Separate from Matrix) check_sample_prep->check_chromatography check_chromatography->end_node

Caption: A logical workflow for troubleshooting low signal intensity issues.

References

Troubleshooting poor efficacy of Ethametsulfuron-methyl in the field

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor efficacy of Ethametsulfuron-methyl in the field. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, systemic sulfonylurea herbicide.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants.[1][2][5] By blocking this pathway, this compound halts weed growth, leading to chlorosis (yellowing) and eventual necrosis (death).[1]

Q2: What are the typical visual symptoms of this compound efficacy on susceptible weeds?

A2: Following a successful application on susceptible weeds, growth will cease almost immediately. Visual symptoms typically begin to appear within a few days, though complete die-off can take one to three weeks depending on the weed species and environmental conditions.[1] The common symptoms include:

  • Growth Stagnation: The weeds stop growing.[1]

  • Chlorosis: The leaves and stems turn yellow.[1]

  • Necrosis: The plant tissue dies and turns brown, particularly at the growing points.[1][4]

Q3: What are the ideal conditions for this compound application?

A3: For optimal performance, this compound should be applied post-emergence when weeds are young and actively growing, typically at the 2 to 4-leaf stage.[1] Favorable environmental conditions that enhance uptake and translocation include mild temperatures (around 15–25°C) and good soil moisture.[1]

Q4: I suspect weed resistance to this compound. How can this be confirmed?

A4: Confirming herbicide resistance is a multi-step process. First, eliminate other potential causes of poor efficacy (see Troubleshooting Guide below). If resistance is still suspected, a whole-plant bioassay is the definitive method for confirmation.[6][7] This involves comparing the response of the suspected resistant population to a known susceptible population across a range of herbicide doses in a controlled environment. Molecular techniques can also be used to identify specific gene mutations that confer resistance.[6]

Q5: Can this compound be tank-mixed with other pesticides?

A5: Yes, this compound can be tank-mixed with compatible herbicides, such as graminicides, to control a broader spectrum of weeds.[1] However, it is crucial to always conduct a jar test to confirm physical compatibility before mixing in the spray tank.[1] Avoid mixing with organophosphate insecticides, as this can increase the risk of crop injury.[1] Always consult the product labels for all tank-mix partners for compatibility information and any restrictions.

Troubleshooting Guide for Poor Efficacy

If you are experiencing poor weed control with this compound, systematically review the following potential causes:

Application and Timing Issues
  • Incorrect Weed Stage: Application to weeds that are too large, mature, or beyond the recommended 2 to 4-leaf stage will result in reduced efficacy.[1]

  • Unfavorable Environmental Conditions: Weeds under stress from drought, extreme temperatures, or waterlogged soil will have reduced metabolic activity, leading to poor herbicide uptake and translocation.[8]

  • Rainfall After Application: Most formulations require a rain-free period after application to allow for adequate absorption. Rainfall too soon after spraying can wash the herbicide off the leaf surfaces.[9]

  • Improper Spray Coverage: Inadequate spray volume, incorrect nozzle selection, or improper boom height can lead to uneven application and poor coverage of target weeds.[9]

Water Quality and Tank Mixing
  • Water pH: The pH of the spray solution can affect the stability and efficacy of sulfonylurea herbicides. Efficacy can be negatively impacted in acidic water.

  • Water Hardness: Hard water containing high levels of cations (e.g., Ca²⁺, Mg²⁺) can antagonize some herbicides, although this is more prevalent with other herbicide groups like glyphosate.[10]

  • Tank Contamination: Residues of other chemicals in the spray tank can inactivate this compound or cause crop injury. Thoroughly clean spray equipment before use.[9]

Soil and Environmental Factors Affecting Persistence
  • Soil pH: The degradation of this compound is pH-dependent. It is more persistent in neutral to weakly basic soils and degrades faster in acidic soils.[11][12]

  • Soil Temperature and Moisture: Low soil temperatures and low moisture content can significantly reduce the microbial and chemical degradation of the herbicide, potentially affecting subsequent crops.[8]

  • Soil Organic Matter: Higher organic matter content can lead to increased adsorption of the herbicide, reducing its availability for weed uptake.[12]

Weed Resistance
  • History of Herbicide Use: Repeated use of herbicides with the same mode of action (ALS inhibitors) in the same field can select for resistant weed biotypes.[1][13]

  • Observed Patterns: Resistant weeds may appear in patches and will often be a single species that survives treatment while other susceptible species are controlled.

Data Presentation

Table 1: Influence of Environmental and Soil Factors on this compound Efficacy and Persistence

FactorOptimal Condition/ParameterPotential for Poor Efficacy or Persistence Issues
Weed Growth Stage 2-4 leaf stage, actively growingApplication on larger, mature, or stressed weeds
Application Temperature 15-25°C[1]<10°C or >30°C; weeds under heat or cold stress
Soil Moisture Adequate for active weed growthDrought-stressed or waterlogged conditions
Rain-free Period Check product label (typically 4-6 hours)Rainfall shortly after application
Soil pH Affects persistenceMore persistent in neutral to alkaline soils (pH > 7); faster degradation in acidic soils (pH < 7)[11][12]
Soil Temperature Warmer temperatures promote degradationLow temperatures slow degradation, increasing persistence

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Bioassay

Objective: To determine if a weed population is resistant to this compound.

Methodology:

  • Seed Collection: Collect mature seeds from the suspected resistant weed population in the field. Also, obtain seeds from a known susceptible population of the same weed species to serve as a control.[14]

  • Seed Germination: Germinate seeds from both the suspected resistant and susceptible populations in petri dishes or trays containing a suitable germination medium.[6]

  • Seedling Transplant: Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots filled with a standard potting mix.[6]

  • Acclimatization: Place the potted plants in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod) and allow them to acclimate and grow to the 4-6 leaf stage.[6]

  • Herbicide Application:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to create a range of 6-8 doses, including an untreated control. The dose range should bracket the recommended field application rate.[6]

    • Apply the different herbicide doses to separate groups of plants from both the suspected resistant and susceptible populations using a calibrated laboratory sprayer to ensure uniform coverage.[6] Include a non-ionic surfactant if recommended on the product label.

  • Evaluation:

    • Return the treated plants to the controlled environment.

    • Visually assess weed control at 14 and 21 days after treatment. Record symptoms such as stunting, chlorosis, and mortality.[15]

    • For a quantitative assessment, harvest the above-ground biomass 21 days after treatment, dry it in an oven (e.g., 70°C for 48 hours), and record the dry weight for each plant.[6]

  • Data Analysis:

    • Calculate the dose required to cause a 50% reduction in growth (GR₅₀) for both the suspected resistant and susceptible populations using a log-logistic dose-response curve.

    • The resistance index (RI) can be calculated as the ratio of the GR₅₀ of the suspected resistant population to the GR₅₀ of the susceptible population (RI = GR₅₀(Resistant) / GR₅₀(Susceptible)). An RI value greater than 1 indicates resistance.

Visualizations

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Herbicide Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids NoGrowth Growth Cessation & Plant Death Proteins Proteins AminoAcids->Proteins Growth Cell Division & Plant Growth Proteins->Growth Ethametsulfuron This compound Inhibition Ethametsulfuron->Inhibition Inhibition->ALS Troubleshooting_Workflow Start Poor Weed Control Observed CheckApplication Review Application Parameters Start->CheckApplication ApplicationOK Application Parameters Correct? CheckApplication->ApplicationOK CheckEnvironment Assess Environmental & Soil Conditions ApplicationOK->CheckEnvironment Yes CorrectApplication Correct Application Technique ApplicationOK->CorrectApplication No EnvironmentOK Conditions Favorable? CheckEnvironment->EnvironmentOK SuspectResistance Suspect Weed Resistance EnvironmentOK->SuspectResistance Yes Reapply Re-apply Under Favorable Conditions EnvironmentOK->Reapply No PerformBioassay Conduct Resistance Bioassay SuspectResistance->PerformBioassay ResistanceConfirmed Resistance Confirmed PerformBioassay->ResistanceConfirmed ImplementManagement Implement Integrated Weed Management ResistanceConfirmed->ImplementManagement

References

Ethametsulfuron-methyl phytotoxicity symptoms on non-target crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential phytotoxicity from ethametsulfuron-methyl on non-target crops during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, systemic sulfonylurea herbicide designed for post-emergence control of broadleaf weeds, particularly in oilseed rape (canola).[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][4][5] This enzyme is critical for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1][6] By blocking this pathway, the herbicide halts cell division and growth in susceptible plants, leading to their eventual death.[1][4] The active ingredient is absorbed through both the foliage and roots and translocated throughout the plant.[1][4]

Q2: What are the typical phytotoxicity symptoms of this compound on sensitive non-target plants?

A2: Symptoms of this compound injury on susceptible plants typically appear within days to weeks of exposure.[1] Common visual symptoms include:

  • Growth Stagnation: The plant's growth ceases shortly after exposure.[1]

  • Chlorosis: A distinct yellowing of the leaves and stems, often appearing in the newest growth first due to the inhibition of amino acid synthesis in meristematic tissues.[1][7] Interveinal chlorosis (yellowing between the leaf veins) is also a common symptom.[7]

  • Necrosis: Following chlorosis, the affected plant tissues die, turning brown or black.[1][7]

  • Excessive Branching: Injury to the main growing point can cause secondary or axillary buds to grow, resulting in a stunted, multi-branched appearance.[7]

  • Delayed Development: In some species, like oaks, symptoms can include delayed leaf emergence and development.[8]

Q3: Which non-target crops are known to be particularly sensitive to this compound or other sulfonylurea herbicides?

A3: While developed for selectivity in crops like canola, this compound and other ALS-inhibiting herbicides can injure sensitive non-target species, often at very low concentrations.[1][9] This is a significant concern for rotational crops due to soil residue persistence and for adjacent crops due to spray drift.[7][9] Highly sensitive crops include:

  • Sunflowers: Very susceptible to sulfonylurea residues in the soil, which can lead to significant stunting and yield loss.[10][11]

  • Sugar Beets: Naturally sensitive to most ALS-inhibiting herbicides.[12] Injury can occur if specific tolerant varieties are not used or if the crop is under stress at the time of exposure.[13]

  • Lentils and other Pulse Crops: These crops are generally sensitive to Group 2 herbicides (ALS inhibitors).[7][14] Injury is often linked to soil carryover, especially in high pH or low organic matter soils.[7]

  • Certain Canola Varieties: Although this compound is used on canola, some specific populations or varieties have demonstrated sensitivity.[15]

  • Woody Ornamentals (e.g., Oaks): Certain tree species are susceptible to damage from root uptake of sulfonylurea herbicides applied to nearby turfgrass.[8]

Q4: How can I differentiate this compound injury from symptoms caused by other environmental stressors?

A4: Distinguishing herbicide injury from other stress factors requires careful observation. Herbicide injury symptoms often appear in patterns related to application, such as along the edge of a field (drift), in overlapping spray patterns, or uniformly across a field where a sensitive rotational crop was planted.[7] In contrast, symptoms from nutrient deficiencies often relate to soil type patterns, while disease symptoms may appear as random patches that spread over time. For a definitive diagnosis, consider the field's herbicide history, the specific symptoms observed (especially at the growing points), and the pattern of injury across the landscape. If soil residue is suspected, a soil bioassay is the most reliable diagnostic tool.

Troubleshooting Guides

Issue 1: Unexpected injury observed in a sensitive non-target crop adjacent to a treated field.

  • Identify the Pattern of Injury: Observe if the symptoms are most severe at the edge of the field closest to the source of application and lessen with distance. This pattern strongly suggests spray drift.

  • Document the Symptoms: Record the specific symptoms (e.g., chlorosis, stunting, necrosis) and photograph the affected plants and the overall pattern. Note the date of symptom appearance relative to the suspected application date.

  • Confirm the Herbicide: If possible, confirm that this compound or another sulfonylurea herbicide was applied in the adjacent area.

  • Mitigation: For minor drift events, plants may recover, although yield potential may be impacted. Provide optimal growing conditions (irrigation, nutrition) to help the crop overcome stress. For severe cases, the damage may be irreversible.

Issue 2: A rotational crop is showing poor, stunted, and chlorotic growth in a field with a history of sulfonylurea herbicide use.

  • Check Herbicide Records and Plant-Back Intervals: Review the field's herbicide application history. This compound and other sulfonylureas have specific crop rotation restrictions that vary with soil pH, moisture, and time.[3] Injury is more likely if the plant-back interval was not followed or if environmental conditions (e.g., drought) slowed herbicide degradation.

  • Analyze Soil Properties: Low soil organic matter, high pH, and coarse-textured soils can increase the availability and persistence of some sulfonylurea herbicides, heightening the risk of carryover injury.[7]

  • Conduct a Soil Bioassay: This is the most definitive step. Collect soil samples from the affected area and a known unaffected area. Plant a highly sensitive indicator species (e.g., lentils, sugar beets) in pots with these soils. If the plants in the field soil exhibit the same symptoms while those in the clean soil grow normally, it confirms phytotoxic herbicide residue.

Data Presentation: Phytotoxicity of Sulfonylurea Herbicides

The following table summarizes quantitative data on the phytotoxic effects of this compound and other related sulfonylurea herbicides on various sensitive non-target crops from cited research.

HerbicideCrop SpeciesApplication/Exposure DetailsObserved PhytotoxicitySource
This compoundCanola (cv. TR4)Post-emergence applicationUp to 49% visual damage in laboratory trials.[15][15]
Metsulfuron-methylLentil (cv. Nura)Simulated soil residue74% reduction in grain yield.[16][16]
Metsulfuron-methylVarious WildflowersPost-emergence spray drift simulation (0.0193 g a.i./ha)Significantly lower F1 seed germination in Sinapis alba, Centaurea cyanus, and Phacelia tanacetifolia.[17][18][17][18]
SulfosulfuronSunflowerSoil residue 12 months after treatment (9.75 - 39 g a.i./ha)27% to 100% reduction in seed yield.[10][11][10][11]
Mesosulfuron-methyl + Iodosulfuron-methylSunflowerSoil residue 12 months after treatment (4.5 - 18 g a.i./ha)15% to 87% reduction in seed yield, depending on variety and application timing.[10][11][10][11]

Experimental Protocols

Protocol 1: Field Assessment of Herbicide Injury on Non-Target Plants

This protocol is adapted from methodologies used to assess the sub-lethal effects of herbicide drift on plant communities.[17][18]

  • Experimental Setup:

    • Establish experimental plots in a location representative of the non-target environment (e.g., field margin).

    • If testing specific species, sow seeds of desired non-target plants and allow them to establish.

    • Designate plots for different treatment levels (herbicide dosages) and a control (no herbicide). Use a randomized complete block design with multiple replications.

  • Herbicide Application:

    • Prepare a dilution series of this compound to simulate different levels of exposure (e.g., corresponding to 1%, 5%, 10%, and 25% of the field application rate).

    • Apply the herbicide using a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage. Apply to the control plots using water only.

    • Record environmental conditions (temperature, wind speed, humidity) at the time of application.

  • Data Collection and Assessment:

    • Visual Injury Ratings: At regular intervals (e.g., 7, 14, 21, and 28 days after treatment), visually assess each plot for phytotoxicity symptoms like chlorosis, necrosis, and stunting. Use a 0-100% rating scale (0 = no injury, 100 = complete plant death).

    • Plant Height/Cover: Measure the height of several representative plants per plot or estimate the percent plant cover.

  • Data Analysis:

    • Use analysis of variance (ANOVA) to determine if there are significant differences in visual injury, height, or biomass among the different herbicide treatment levels.

    • If significant effects are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatments.

Mandatory Visualizations

ALS_Inhibition_Pathway cluster_0 Cellular Process Herbicide This compound (Absorbed by Plant) ALS Acetolactate Synthase (ALS) Enzyme Herbicide->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Production Protein Protein Synthesis AminoAcids->Protein CellDivision Cell Division & Growth Protein->CellDivision PlantDeath Plant Death CellDivision->PlantDeath Ceases, leading to...

Caption: Mechanism of action for this compound herbicide.

Phytotoxicity_Workflow cluster_1 Experimental Workflow A 1. Experimental Design (Randomized Plots) B 2. Herbicide Application (Control + Doses) A->B C 3. Data Collection (e.g., 7, 14, 21 DAT) B->C D Visual Injury Rating (0-100%) C->D E Plant Height & Biomass C->E F 4. Statistical Analysis (ANOVA) D->F E->F G 5. Results Interpretation (Determine NOEC/LOEC) F->G

Caption: Workflow for assessing herbicide phytotoxicity in non-target plants.

Troubleshooting_Logic cluster_2 Crop Injury Diagnosis Start Crop Injury Observed Pattern Injury Pattern Consistent with Drift? Start->Pattern History Field History of Sulfonylurea Use? Pattern->History No Drift Probable Cause: Spray Drift Pattern->Drift Yes Symptoms Symptoms Match ALS Inhibition? History->Symptoms Yes Other Cause Likely Other Stressor History->Other No Symptoms->Other No Bioassay Confirm with Soil Bioassay Symptoms->Bioassay Yes Carryover Probable Cause: Soil Carryover Bioassay->Carryover

References

Technical Support Center: Understanding the Impact of Soil Properties on Ethametsulfuron-methyl Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of soil pH and organic matter on the activity of Ethametsulfuron-methyl (ESM).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, focusing on the impact of soil characteristics.

Q1: Why is the efficacy of my this compound application lower than expected in a high organic matter soil?

A1: High organic matter content in soil significantly increases the adsorption of this compound.[1] This binding process, known as sorption, reduces the concentration of the herbicide in the soil solution, making less of it available for uptake by target weeds. Consequently, higher application rates may be necessary in soils rich in organic matter to achieve the desired level of weed control. The Freundlich adsorption coefficient (Kf), a measure of adsorption capacity, is positively correlated with organic carbon content.

Q2: I'm observing rapid degradation of this compound in my acidic soil. Is this a typical phenomenon?

A2: Yes, the degradation of this compound is highly dependent on soil pH. It is more persistent in neutral to alkaline soils and degrades more rapidly in acidic conditions.[2][3] The half-life of this compound can be significantly shorter in acidic soils. Therefore, the increased degradation rate you are observing is consistent with the chemical properties of the herbicide.

Q3: My experiment shows significant leaching of this compound. What soil factors could be contributing to this?

A3: this compound is known to be mobile in soil.[2][3] Increased leaching is often observed in soils with:

  • Alkaline or Neutral pH: In these conditions, ESM is more anionic, leading to greater repulsion from negatively charged soil colloids and thus higher mobility.[2][3]

  • Low Organic Matter: Soils with low organic matter have fewer binding sites for the herbicide, resulting in more of the compound remaining in the soil solution and being susceptible to leaching.

  • Coarse Texture (e.g., sandy soils): Water percolates more rapidly through coarse-textured soils, carrying the herbicide with it.

Q4: Can I reduce the leaching of this compound in my experimental setup?

A4: Yes, amending the soil with organic matter, such as humic acid or peat, can significantly reduce the leaching of this compound.[1] The addition of organic matter increases the adsorption capacity of the soil, thereby retaining more of the herbicide in the upper soil layers and preventing its movement into the leachate.[1]

Q5: How does temperature affect the persistence of this compound in soil?

A5: Temperature plays a crucial role in the degradation of this compound. Generally, higher temperatures accelerate the degradation process, leading to a shorter half-life. Conversely, at lower temperatures, the degradation is slower, and the herbicide persists for a longer period. For instance, the half-life of ESM in paddy soil was found to be over 100 days at 6°C, but decreased to 16.35 days at 25°C and 10.35 days at 35°C.[4][5]

Data Presentation

The following tables summarize the quantitative data on the degradation and adsorption of this compound under varying soil conditions.

Table 1: Half-life of this compound in Different Soil Types and pH

Soil TypepHOrganic Carbon (%)Half-life (days)Reference
Acidic Clayey Red Soil5.51.2513-20[2]
Neutral Loamy Alfisol7.20.8545-55[2]
Alkaline Sandy Vertisol8.50.5260-67[2]

Table 2: Freundlich Adsorption Coefficient (Kf) of this compound in Soils with Varying Organic Matter

Soil TypeOrganic Carbon (%)Kf (µg^(1-1/n) mL^(1/n) g⁻¹)Reference
Acidic Soil1.024.39[1]
Acidic Soil + Peat1.817.89[1]
Acidic Soil + Humic Acid2.6110.56[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Batch Equilibrium Sorption Study

This protocol is used to determine the adsorption characteristics of this compound in soil.

Materials:

  • Test soil, air-dried and sieved (<2 mm)

  • This compound analytical standard

  • 0.01 M CaCl₂ solution

  • Centrifuge tubes (e.g., 50 mL polypropylene)

  • Orbital shaker

  • High-performance liquid chromatograph-tandem mass spectrometer (HPLC-MS/MS)

Procedure:

  • Soil Pre-equilibration: Weigh 5 g of air-dried soil into a series of centrifuge tubes. Add 20 mL of 0.01 M CaCl₂ solution to each tube. Shake for 24 hours to pre-equilibrate the soil.

  • Herbicide Spiking: Prepare a stock solution of this compound in 0.01 M CaCl₂. Add 5 mL of varying concentrations of the ESM stock solution (e.g., 0.5, 1, 2, 5, 10 mg/L) to the soil slurries.

  • Equilibration: Shake the tubes at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Centrifugation: Centrifuge the tubes at a sufficient speed and duration (e.g., 4000 rpm for 20 minutes) to separate the soil from the supernatant.

  • Analysis: Filter the supernatant and analyze the concentration of this compound using HPLC-MS/MS.

  • Calculation: The amount of ESM adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The data is then fitted to the Freundlich isotherm equation: log(Cs) = log(Kf) + (1/n)log(Ce), where Cs is the amount of herbicide adsorbed to the soil (mg/kg), Ce is the equilibrium concentration in the solution (mg/L), and Kf and 1/n are the Freundlich constants.

Soil Column Leaching Experiment

This method assesses the mobility and leaching potential of this compound through a soil profile.

Materials:

  • Glass or PVC columns (e.g., 30 cm length, 5 cm diameter)

  • Test soil, air-dried and sieved (<2 mm)

  • This compound

  • 0.01 M CaCl₂ solution (as artificial rainwater)

  • Peristaltic pump or equivalent for applying artificial rain

  • Fraction collector or beakers for leachate collection

Procedure:

  • Column Packing: Uniformly pack the columns with the test soil to a specific bulk density.

  • Saturation: Slowly saturate the soil columns from the bottom with 0.01 M CaCl₂ solution to avoid air entrapment. Allow the columns to drain until they reach field capacity.

  • Herbicide Application: Apply a known amount of this compound to the surface of the soil column.

  • Leaching: Apply artificial rainwater (0.01 M CaCl₂) to the top of the columns at a constant rate for a specified period (e.g., 48 hours).

  • Leachate Collection: Collect the leachate in fractions at regular intervals.

  • Soil Sectioning: After the leaching period, extrude the soil core from the column and section it into desired depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm).

  • Analysis: Extract this compound from the leachate fractions and each soil section and quantify using HPLC-MS/MS.

HPLC-MS/MS Analysis of this compound

This is a common analytical method for the quantification of this compound residues in soil and water samples.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: API 5000 triple quadrupole or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific parent and daughter ion transitions for this compound should be optimized for the instrument being used.

Sample Preparation (General):

  • Extraction: Soil samples are typically extracted with an organic solvent like acetonitrile.

  • Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Analysis: The final extract is injected into the HPLC-MS/MS system for quantification against a calibration curve prepared with analytical standards.

Mandatory Visualizations

Ethametsulfuron_Methyl_MOA cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate Acetolactate->Dihydroxy_isovalerate Keto_isovalerate α-Keto- isovalerate Dihydroxy_isovalerate->Keto_isovalerate Valine Valine Keto_isovalerate->Valine Leucine Leucine Keto_isovalerate->Leucine ESM This compound ESM->ALS Inhibition Experimental_Workflow cluster_sorption Batch Equilibrium Sorption Study cluster_leaching Soil Column Leaching Experiment S1 Soil + CaCl2 (Pre-equilibration) S2 Add ESM Solution S1->S2 S3 Shake (24h) S2->S3 S4 Centrifuge S3->S4 S5 Analyze Supernatant (HPLC-MS/MS) S4->S5 L1 Pack & Saturate Soil Column L2 Apply ESM L1->L2 L3 Apply Artificial Rain L2->L3 L4 Collect Leachate L3->L4 L5 Section Soil Core L6 Analyze Leachate & Soil (HPLC-MS/MS) L4->L6 L5->L6

References

Technical Support Center: Optimizing Spray Parameters for Ethametsulfuron-methyl Drift Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize spray parameters and minimize the drift of Ethametsulfuron-methyl during experimental applications.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue: Inconsistent results in spray drift measurements across replicates.

  • Question: We are observing significant variability in the amount of this compound drift collected downwind, even when we try to maintain the same application parameters. What could be the cause?

  • Answer: Inconsistent environmental conditions are a primary cause of variability.[1][2][3] Even slight changes in wind speed and direction between replicates can lead to significant differences in drift deposition.[4][5] Additionally, fluctuations in temperature and relative humidity can alter droplet evaporation rates, affecting how long droplets remain airborne and susceptible to drift.[3] It is also crucial to ensure that your application equipment is functioning consistently. A partially clogged nozzle, for example, can produce a higher proportion of fine, drift-prone droplets.[6]

Issue: Higher than expected off-target movement despite using low-drift nozzles.

  • Question: We are using air-induction nozzles, which are designed for drift reduction, but our measurements still show considerable this compound drift. Why might this be happening?

  • Answer: While low-drift nozzles are effective, their performance is highly dependent on operating pressure. Operating these nozzles outside their recommended pressure range can negate their drift-reduction benefits.[7] For instance, excessively high pressure can increase the proportion of small, driftable droplets.[7][8] Conversely, pressures that are too low may result in a poor spray pattern and inadequate coverage.[7] Another factor could be boom height; even with low-drift nozzles, a boom set too high increases the distance droplets must travel, making them more susceptible to wind.[1][6]

Issue: Difficulty in quantifying low levels of this compound in drift samples.

  • Question: We are struggling to accurately measure the low concentrations of this compound in our downwind collectors. What analytical techniques are recommended?

  • Answer: this compound, being a sulfonylurea herbicide, is applied at very low rates, which can make residue detection challenging.[9] A highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for quantifying trace amounts of the herbicide in environmental samples.[10] Proper sample preparation, including solid-phase extraction (SPE), can help concentrate the analyte and remove interfering substances, thereby improving detection limits.[11]

Issue: Suspected contamination of control plots or upwind collectors.

  • Question: We are detecting this compound in our control plots and upwind collectors, which should be free of the herbicide. What is the likely source of this contamination?

  • Answer: Contamination of control areas can occur through several mechanisms. One possibility is spray drift from a previous application in the vicinity, as sulfonylurea herbicides can persist in the soil.[9] Another potential issue is equipment contamination. If the sprayer is not thoroughly cleaned after use, residues of this compound can be released during subsequent applications, even if only spraying water.[12] It is also crucial to consider the possibility of vapor drift, where the herbicide volatilizes after application and moves as a gas, although this is less common for this compound due to its low vapor pressure.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of spray parameters to reduce this compound drift.

1. What is the primary mode of action of this compound?

This compound is a sulfonylurea herbicide that acts as an acetolactate synthase (ALS) inhibitor.[12][13][14][15][16] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[13][14][15][16] By inhibiting this enzyme, the herbicide prevents the production of these essential amino acids, leading to a cessation of cell division and plant growth, and ultimately, plant death.[13][15]

2. What are the key spray parameters that influence this compound drift?

The primary factors influencing spray drift are droplet size, boom height, and application speed.[2][6][8] Environmental conditions, particularly wind speed and direction, temperature, and relative humidity, also play a crucial role.[2][3][6]

3. How does nozzle type and pressure affect droplet size and drift?

Nozzle selection is one of the most critical factors in managing spray drift.[8] Nozzles that produce coarser droplets, such as air-induction (AI) or pre-orifice nozzles, are recommended to reduce the number of fine, drift-prone droplets.[7][17] Operating pressure directly influences droplet size; lower pressures generally produce larger droplets.[7] However, it is essential to operate nozzles within their recommended pressure range to ensure a uniform spray pattern and effective coverage.[7]

4. What is the optimal boom height to minimize drift?

The boom should be set as low as possible while still maintaining uniform spray coverage across the target area.[1][6] A higher boom increases the distance droplets have to fall, making them more susceptible to wind and off-target movement.[6] The optimal height depends on the nozzle's spray angle and spacing.

5. How do environmental conditions impact this compound drift?

  • Wind: Wind is a major contributor to spray drift.[2][6] Applications should be avoided in windy conditions.[18]

  • Temperature and Humidity: High temperatures and low humidity increase the rate of droplet evaporation.[3] This causes droplets to become smaller and lighter, making them more prone to drift.[3]

  • Temperature Inversions: Spraying during a temperature inversion (where a layer of warm air traps cooler air near the ground) can lead to the long-distance drift of small spray droplets.[18]

6. Can adjuvants help in reducing this compound drift?

Yes, certain adjuvants, known as drift reduction agents, can be added to the spray tank to increase droplet size and reduce the formation of fine droplets.[19] These adjuvants work by increasing the viscosity of the spray solution.

Data Presentation

Table 1: Illustrative Effect of Nozzle Type and Pressure on Spray Drift

Nozzle TypeOperating Pressure (psi)Droplet Size ClassificationIllustrative Drift Potential (% of applied) at 10m downwind
Standard Flat-Fan40Medium5.0%
Standard Flat-Fan60Fine8.5%
Pre-Orifice40Coarse2.5%
Air Induction60Very Coarse1.0%

Table 2: Illustrative Effect of Boom Height on Spray Drift

Boom Height Above Target (cm)Illustrative Drift Potential (% of applied) at 10m downwind (Medium Droplet Size)
302.0%
504.5%
757.0%

Table 3: Illustrative Effect of Wind Speed on Spray Drift

Wind Speed (km/h)Illustrative Drift Potential (% of applied) at 10m downwind (Medium Droplet Size)
51.5%
104.5%
159.0%

Experimental Protocols

Detailed Methodology for Field Measurement of Spray Drift (Based on ISO 22866) [1][4][9]

This protocol provides a step-by-step guide for conducting a field experiment to measure the spray drift of this compound.

1. Site Selection and Preparation:

  • Select a flat, open field with a uniform surface (e.g., bare ground or a mown crop).
  • The test area should be large enough to accommodate the spray swath and a downwind collection area of at least 30 meters.
  • Establish a spray track perpendicular to the anticipated wind direction.

2. Application Equipment Setup and Calibration:

  • Use a boom sprayer equipped with the nozzles and operating parameters to be tested.
  • Thoroughly clean the sprayer before use to remove any residual chemicals.
  • Calibrate the sprayer with water to ensure the desired application volume and pressure are achieved consistently across the boom.

3. Preparation of Spray Solution:

  • Prepare a spray solution containing this compound at the desired concentration.
  • It is highly recommended to add a fluorescent tracer dye to the tank mix. This will facilitate the quantification of drift deposits.

4. Placement of Drift Collectors:

  • Place passive collectors (e.g., petri dishes, filter paper, or plastic collectors) at set distances downwind from the edge of the spray swath. Common distances are 1, 2, 5, 10, 20, and 30 meters.
  • Arrange collectors in at least three parallel lines to account for variations in the spray plume.
  • Place collectors on the ground or at a specified height, depending on the experimental objectives.

5. Monitoring of Meteorological Conditions:

  • Set up a weather station upwind of the test area to continuously monitor and record wind speed and direction, temperature, and relative humidity at boom height.[4]

6. Spray Application:

  • Conduct the spray application when wind conditions are steady and within the desired range for the experiment.
  • Drive the sprayer along the designated track at a constant speed.
  • Ensure the boom is maintained at the specified height above the target.

7. Sample Collection and Handling:

  • Immediately after the spray has settled, carefully collect the drift collectors.
  • Place each collector in a separate, labeled container to prevent cross-contamination.
  • Store the samples in a cool, dark place until analysis.

8. Sample Analysis:

  • Extract the tracer dye or this compound from the collectors using an appropriate solvent.
  • Analyze the extracts using a suitable analytical instrument. A fluorometer can be used for the tracer dye, while LC-MS/MS is recommended for this compound.[10]

9. Data Calculation and Interpretation:

  • Calculate the amount of spray deposit on each collector.
  • Express the drift as a percentage of the application rate.
  • Analyze the data to determine the effect of the different spray parameters on the amount of downwind drift.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Site_Selection 1. Site Selection & Preparation Equipment_Setup 2. Equipment Setup & Calibration Site_Selection->Equipment_Setup Spray_Solution 3. Prepare Spray Solution Equipment_Setup->Spray_Solution Collector_Placement 4. Place Drift Collectors Spray_Solution->Collector_Placement Weather_Monitoring 5. Monitor Weather Conditions Collector_Placement->Weather_Monitoring Spray_Application 6. Spray Application Weather_Monitoring->Spray_Application Sample_Collection 7. Sample Collection Spray_Application->Sample_Collection Sample_Analysis 8. Sample Analysis Sample_Collection->Sample_Analysis Data_Interpretation 9. Data Calculation & Interpretation Sample_Analysis->Data_Interpretation

Caption: Experimental workflow for measuring this compound spray drift.

signaling_pathway Ethametsulfuron This compound ALS Acetolactate Synthase (ALS) (Enzyme) Ethametsulfuron->ALS Inhibits Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Amino_Acids Catalyzes synthesis of Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Essential for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Required for Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Caption: Signaling pathway of this compound as an ALS inhibitor in plants.

logical_relationship cluster_parameters Spray Parameters Nozzle_Type Nozzle Type (e.g., AI, Low-Drift) Droplet_Size Droplet Size Nozzle_Type->Droplet_Size Influences Pressure Operating Pressure Pressure->Droplet_Size Influences Boom_Height Boom Height Drift_Potential Drift Potential Boom_Height->Drift_Potential Directly Affects (Distance to Target) Droplet_Size->Drift_Potential Inversely Proportional

Caption: Logical relationship between spray parameters and drift potential.

References

Analytical challenges with outdated detection methods for Ethametsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethametsulfuron-methyl Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding analytical challenges, particularly when using older detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using outdated methods like HPLC-UV for this compound analysis?

A1: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common but older technique for pesticide analysis. When analyzing this compound, researchers may face several challenges:

  • Low Sensitivity: this compound is applied at very low rates, resulting in trace-level residues in environmental and food samples.[1] HPLC-UV detectors often lack the sensitivity to accurately quantify these low concentrations, with Limits of Quantification (LOQs) that may be insufficient for regulatory compliance or environmental monitoring.[2]

  • Matrix Interference: Complex sample matrices (e.g., soil, crops, water) contain numerous co-extractive compounds that can absorb UV light at similar wavelengths as this compound. This interference can obscure the analyte peak, leading to inaccurate quantification or false positives.[3][4]

  • Lack of Specificity: UV detection is not highly specific. It identifies compounds based on their retention time and UV absorbance, but it cannot confirm the molecular identity of the analyte. Co-eluting impurities can be mistakenly identified as this compound. Confirmation with a more specific detector like mass spectrometry (MS) is often necessary.[5]

  • Obsolete Equipment: Some older HPLC methods relied on detectors, such as the photoconductivity detector, that are no longer commercially available, making it impossible to replicate the method as originally designed.[2]

Q2: My this compound peak is showing significant tailing in my HPLC-UV chromatogram. What could be the cause?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors. Here are the most likely culprits and how to address them:

  • Secondary Silanol Interactions: The stationary phase in many reversed-phase columns contains residual silanol groups (-Si-OH) that can interact with polar functional groups on the this compound molecule. This secondary interaction slows down parts of the analyte band, causing the peak to tail.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (10-25 mM) to block the active silanol sites. Alternatively, adjust the mobile phase to a lower pH (e.g., pH 3) to suppress the ionization of the silanol groups.[6][7] Using a modern, high-purity silica column with better end-capping can also minimize these interactions.[6]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components from previous injections, or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent (like 100% methanol or isopropanol) to remove contaminants.[8][9] If the problem persists, the column's inlet frit may be clogged and require replacement, or the column itself may need to be replaced.

  • Insufficient Mobile Phase Buffer: If the mobile phase is not adequately buffered, the ionization state of this compound can vary as it passes through the column, leading to peak distortion.[6]

    • Solution: Ensure your mobile phase contains an appropriate buffer at a sufficient concentration to maintain a constant pH.[6]

Q3: Why can't I get good recovery for this compound using a standard QuEChERS extraction method?

A3: The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for many pesticides but can be problematic for acidic compounds like sulfonylurea herbicides.[10][11]

  • Analyte pKa: this compound is a weak acid. In the original, unbuffered QuEChERS procedure, the pH conditions may not be optimal for its extraction into acetonitrile, resulting in poor partitioning and low recovery values.[10]

  • Matrix Effects: In complex matrices like cereals or oily crops, co-extractives can interfere with the cleanup step or cause signal suppression/enhancement in the final analysis. The standard cleanup sorbent, Primary Secondary Amine (PSA), may not be sufficient.

    • Solution: Modify the QuEChERS protocol. Using an acidic buffer during extraction (e.g., acetonitrile with 1-2% acetic acid) can significantly improve recovery for sulfonylureas.[12] For cleanup, especially in high-fat matrices like rapeseed oil, alternative or additional sorbents like C18 or zirconium-based materials (Z-Sep) may be necessary to remove interfering lipids.[3][13]

Q4: Is Gas Chromatography (GC) a suitable alternative for this compound analysis?

A4: Gas Chromatography is generally not a preferred method for sulfonylurea herbicides like this compound.

  • Thermal Instability: These compounds are thermally labile and tend to decompose in the hot GC injection port, making direct analysis unreliable.[14]

  • Derivatization Required: To make them suitable for GC analysis, they must first be chemically derivatized (e.g., through methylation with diazomethane) to form a more volatile and thermally stable product.[14] This extra step adds complexity, time, and potential for error to the workflow.

  • Detector Choice: While a Nitrogen-Phosphorus Detector (NPD) can be used due to its selectivity for nitrogen-containing compounds, it can still be prone to interference from other nitrogenous compounds in the sample matrix.[4][15][16]

Troubleshooting Guides

This section provides systematic guides for common problems encountered during the analysis of this compound, particularly with HPLC-based methods.

Guide 1: Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)
Symptom Possible Cause Troubleshooting Step / Solution
Peak Tailing 1. Secondary interaction with column silanols.- Add a competing base (e.g., triethylamine) to the mobile phase.[6]- Lower the mobile phase pH to ~3.[7]- Use a high-purity, end-capped column.[6]
2. Column contamination or void.- Reverse and flush the column with a strong solvent.[8]- If pressure is low and peaks are distorted, a void may have formed; replace the column.
3. Column overload.- Reduce the injection volume or dilute the sample.[17]
Peak Fronting 1. Sample solvent stronger than mobile phase.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.
2. Column overload.- Dilute the sample.[6]
Broad Peaks 1. High dead volume in the system.- Use tubing with a smaller internal diameter and minimize its length, especially between the column and detector.[8]
2. Column contamination/degradation.- Clean the column as described above or replace it.[17]
3. Low column temperature.- Increase the column temperature using a column oven for better efficiency.[8]
Guide 2: Unstable Baseline (Drift, Noise)
Symptom Possible Cause Troubleshooting Step / Solution
Drifting Baseline 1. Inadequate column equilibration.- Increase the column equilibration time with the mobile phase before starting the run.[8]
2. Mobile phase composition changing (e.g., evaporation of volatile component).- Prepare fresh mobile phase. Keep reservoir bottles covered.[8]
3. Column temperature fluctuation.- Use a thermostatted column oven to maintain a constant temperature.[17]
4. Contaminated detector flow cell.- Flush the flow cell with a strong, clean solvent like methanol or isopropanol.[8]
Noisy Baseline 1. Air bubbles in the system.- Degas the mobile phase thoroughly. Purge the pump to remove trapped air.
2. Leaks in the system.- Check all fittings for leaks, especially between the pump and detector. Tighten or replace as needed.
3. Aging detector lamp (UV).- Replace the UV detector lamp if its energy output is low.[17]
4. Contaminated mobile phase.- Use only high-purity HPLC-grade solvents and reagents.[9]

Methodology & Performance Comparison

Modern methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer significant advantages over outdated techniques for this compound analysis.

Table 1: Comparison of Analytical Methods
ParameterHPLC-UVGC-NPD (with Derivatization)LC-MS/MS
Specificity LowModerateVery High
Sensitivity (LOQ) ~10 - 50 µg/L (ppb)~0.2 µg/g (in soil)[14]< 0.01 µg/kg (ppt)[18][19]
Sample Prep Requires extensive cleanup to reduce matrix interference.Requires complex derivatization step.[14]Compatible with simple QuEChERS extraction.[10]
Confirmation Requires secondary confirmation.Can be confirmed with GC-MS.[14]Provides structural confirmation (MS/MS).
Primary Challenge Matrix interference, low sensitivity.[3]Thermal instability of analyte.Matrix-induced signal suppression/enhancement.
Experimental Protocol: QuEChERS Extraction & LC-MS/MS Analysis

This protocol is a modern, effective method for the determination of this compound residues in complex matrices like soil or crops.[18][19]

  • Sample Preparation (Homogenization):

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add internal standard if required.

    • Add a salt packet containing 4 g MgSO₄ and 1 g NaCl.[11]

    • Shake vigorously for 1 minute and centrifuge at >4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg C18 sorbent.

    • Vortex for 30 seconds and centrifuge at >5000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Take the final supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[19]

    • Mobile Phase: Gradient elution using A) Water with 0.1% formic acid and B) Methanol with 0.1% formic acid.

    • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).

    • MRM Transitions: Monitor at least two transitions for quantification and confirmation (e.g., for a related compound Metsulfuron-methyl, transitions could be m/z 382.1 > 167.1 for quantification and 382.1 > 135.1 for confirmation).

Visual Guides

General Analytical Workflow

The following diagram outlines the typical steps involved in the analysis of this compound from a complex matrix.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Extraction 2. Extraction (e.g., Modified QuEChERS) Sample->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup HPLC 4. Chromatographic Separation (LC) Cleanup->HPLC Detector 5. Detection (UV or MS/MS) HPLC->Detector Quant 6. Quantification Detector->Quant Outdated Outdated Method (HPLC-UV) Detector->Outdated Modern Modern Method (LC-MS/MS) Detector->Modern Confirm 7. Confirmation Quant->Confirm

Caption: Workflow for this compound residue analysis.

Troubleshooting Logic for HPLC Baseline Issues

This diagram provides a logical path to diagnose and solve common HPLC baseline problems.

G start Unstable Baseline Detected drift Is it Drifting? start->drift noise Is it Noisy? start->noise temp Check: Column Temperature Stable? drift->temp Yes drift->noise No equilibrate Action: Increase Equilibration Time resolved Problem Resolved equilibrate->resolved use_oven Action: Use Column Oven temp->use_oven No flush_cell Action: Flush Detector Cell temp->flush_cell Yes use_oven->resolved flush_cell->resolved noise->equilibrate No leaks Check: System for Leaks? noise->leaks Yes degas Action: Degas Mobile Phase & Purge degas->resolved tighten Action: Tighten/ Replace Fittings leaks->tighten Yes replace_lamp Action: Replace Detector Lamp leaks->replace_lamp No tighten->resolved replace_lamp->resolved

References

Technical Support Center: Diagnosing Ethametsulfuron-Methyl Carryover Injury

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and agricultural professionals diagnose crop injury resulting from ethametsulfuron-methyl carryover in soil.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective, systemic sulfonylurea herbicide used for post-emergence control of broadleaf weeds, primarily in oilseed rape (canola).[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine).[1][2] Without these amino acids, protein synthesis and cell division halt, leading to the death of susceptible plants.[1]

Q2: What is herbicide carryover and why is it a concern with this compound?

A2: Herbicide carryover occurs when the active ingredient of a herbicide persists in the soil from one growing season to the next, potentially harming subsequent sensitive crops. This compound can be persistent in soil, and its degradation is influenced by factors like soil pH, temperature, and moisture.[3] Carryover can lead to unintended crop injury, stunting, and yield loss in rotational crops that are not tolerant to the herbicide.

Q3: What are the general symptoms of this compound carryover injury?

A3: As an ALS inhibitor, this compound carryover injury symptoms typically appear 1 to 4 weeks after emergence and include:

  • Stunting: The most common symptom is a general reduction in plant height and vigor.

  • Chlorosis: Yellowing of the leaves, particularly the newer growth, is common. This can sometimes manifest as interveinal chlorosis.[4][5]

  • Necrosis: In severe cases, the chlorotic tissue will die and turn brown.

  • Root System Abnormalities: Affected plants may have poorly developed root systems, with reduced secondary root formation, giving them a "bottle-brush" appearance, particularly in corn.[6]

  • Discoloration: Some broadleaf crops may develop reddish or purplish veins on the undersides of their leaves.[4][6]

Q4: Which crops are most sensitive to this compound carryover?

A4: Pulse crops like lentils and peas are particularly sensitive to sulfonylurea herbicide residues.[7][8] Other sensitive crops include sunflowers, sugar beets, and some varieties of wheat and barley. It is crucial to consult product labels for specific recropping intervals.

Q5: What soil factors influence the persistence of this compound?

A5: The persistence of this compound is primarily influenced by:

  • Soil pH: Degradation is slower in neutral to alkaline soils (pH > 7.0). Chemical hydrolysis, a key breakdown pathway, is faster in acidic soils.

  • Soil Temperature: Breakdown is faster in warmer soil temperatures.

  • Soil Moisture: Microbial degradation, a major breakdown pathway, is enhanced in moist soils. Dry or drought conditions can significantly slow degradation and increase carryover risk.

  • Organic Matter: Soils with higher organic matter may have increased microbial activity, aiding in herbicide breakdown.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing potential this compound carryover injury.

Guide 1: Field Diagnosis and Symptom Assessment

Question: I am observing stunted and yellowing plants in my field. Could it be this compound carryover?

Answer: Follow this diagnostic workflow to assess the likelihood of herbicide carryover.

A Observe Crop Injury Symptoms (Stunting, Chlorosis) B Review Field History - Previous Crop? - this compound applied? A->B C Examine Injury Pattern in Field - Uniform, patchy, or related to soil type/topography? B->C Yes, applied G Low Suspicion of Carryover B->G No D Consider Other Potential Causes - Nutrient Deficiencies? - Disease or Pests? - Environmental Stress? C->D E Compare Symptoms to Known this compound Injury - Stunted roots, reddish veins, interveinal chlorosis? D->E F High Suspicion of Carryover E->F Symptoms Match E->G Symptoms Do Not Match H Proceed to Soil/Plant Analysis F->H

Caption: Diagnostic workflow for initial field assessment of crop injury.

Troubleshooting Steps:

  • Review Herbicide Records: Confirm if this compound or another ALS inhibitor was used on the field in the preceding seasons. Check application rates and dates.

  • Analyze Field Patterns:

    • Carryover patterns often appear in patches and may correlate with soil type, pH, or topography (e.g., knolls, overlaps, headlands where application rates may have been higher).[9]

    • Drift patterns will show a gradient of injury, with the most severe damage closest to the source of drift.

    • Sprayer contamination often appears in streaks that follow the path of the application equipment.[9]

  • Differentiate from Nutrient Deficiencies:

    • Sulfur vs. ALS Injury: Sulfur deficiency also causes yellowing of new leaves. However, ALS inhibitor injury often includes stunting and potentially reddish veins, which are less common with sulfur deficiency.

    • Nitrogen vs. ALS Injury: Nitrogen deficiency typically appears as yellowing on the older, lower leaves first, as nitrogen is mobile within the plant. ALS injury symptoms are most prominent in the new growth.

    • Iron Deficiency: Iron deficiency causes interveinal chlorosis on new leaves, which can be confused with ALS injury. However, iron deficiency is more common in high pH, calcareous soils and may not be accompanied by the severe stunting seen with herbicide carryover.

  • Observe Specific Crop Symptoms:

    • Lentils/Peas: Look for stunting, yellowing of new growth, and excessive branching or "stooling" at the base of the plant.[7] Shortened internodes and stubby tendrils may also be present.[7]

    • Soybeans: Symptoms include stunting, yellowing of new leaves, and characteristic reddish or purple leaf veins.[4][10]

    • Wheat/Barley: While more tolerant than pulses, injury can appear as stunting, interveinal chlorosis on new leaves, and purpling of older leaves.[5]

  • Proceed to Definitive Testing: If field assessment points towards herbicide carryover, proceed with soil bioassays or chemical analysis for a definitive diagnosis.

Guide 2: Interpreting Soil Bioassay Results

Question: My soil bioassay shows injury to the indicator species. How do I interpret this?

Answer: A positive bioassay result (i.e., injury to the sensitive indicator plant) strongly suggests the presence of phytotoxic herbicide residues in the soil.

cluster_0 Bioassay Results cluster_1 Interpretation A Indicator plant in field soil shows injury symptoms E Conclusion: Herbicide residue present at levels harmful to sensitive species. A->E B Indicator plant in control soil is healthy B->E C Target crop in field soil shows injury symptoms F Risk Assessment: High risk of injury to the intended rotational crop. C->F D Target crop in control soil is healthy D->F

References

Technical Support Center: Managing Weed Resistance to Ethametsulfuron-methyl and other ALS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ethametsulfuron-methyl and other Acetolactate Synthase (ALS) inhibiting herbicides.

Troubleshooting Guides

This section addresses specific issues that may arise during laboratory and field experiments involving ALS inhibitors.

Q1: My post-emergence application of an ALS inhibitor showed poor efficacy. What are the potential causes beyond resistance?

A1: While herbicide resistance is a primary concern, several other factors can lead to poor weed control. Before suspecting resistance, systematically rule out the following:

  • Application Errors:

    • Incorrect Timing: The herbicide may have been applied when weeds were too large or stressed due to environmental conditions (e.g., drought, cold), which can reduce uptake and translocation.

    • Improper Coverage: Inadequate spray volume, incorrect nozzle selection, or improper boom height can result in poor coverage of target weeds.[1]

    • Equipment Malfunction: Ensure spray equipment is properly calibrated to deliver the correct dose.[1]

  • Environmental Conditions:

    • Rainfall: Rain shortly after application can wash the herbicide off the plant foliage before it can be adequately absorbed.

    • Temperature: Extreme temperatures can affect both the plant's metabolic rate and the herbicide's efficacy.

  • Water Quality:

    • pH and Hardness: The quality of the water used as a carrier can impact the stability and effectiveness of the herbicide. For instance, high pH can lead to the hydrolysis of some sulfonylureas.

Q2: I suspect herbicide resistance in my weed population. How can I confirm this in my experiments?

A2: Confirming herbicide resistance requires a methodical approach to eliminate other possibilities and then perform specific biological and molecular tests.

  • Field-Level Diagnosis: Observe the pattern of failure. Resistance often appears in patches, and typically a single weed species will survive while other normally susceptible species are controlled.[2]

  • Rule Out Other Factors: Methodically eliminate the potential causes listed in Q1.[2]

  • Conduct a Resistance Bioassay: The most definitive initial step is to conduct a whole-plant bioassay. This involves collecting seeds from the suspected resistant population and a known susceptible population and treating them with a range of herbicide doses under controlled conditions. See the "Experimental Protocols" section for a detailed methodology.[2]

  • Molecular Testing: If the bioassay confirms resistance, molecular techniques can identify the specific mechanism, such as a target-site mutation. Techniques like PCR with Sanger sequencing or Allele-Specific Loop-Mediated Isothermal Amplification (AS-LAMP) can be used to detect known resistance-conferring mutations in the ALS gene.[3][4]

Q3: My dose-response curve for a suspected resistant biotype is inconsistent. What could be causing this variability?

A3: Inconsistent results in dose-response experiments can stem from several sources:

  • Genetic Heterogeneity: The collected seed sample may contain a mix of resistant, susceptible, and heterozygous individuals, leading to variable responses.

  • Seed Dormancy: Inconsistent germination rates can lead to plants of different growth stages being treated, which affects their response to the herbicide. Consider pre-treating seeds to break dormancy.

  • Environmental Fluctuations: Minor variations in greenhouse or growth chamber conditions (light, temperature, humidity) between experimental runs can impact plant growth and herbicide efficacy.

  • Substrate and Nutrition: Ensure uniform soil or growth media and consistent nutrient application for all plants.

  • Herbicide Preparation: Ensure the herbicide stock solution is fresh and accurately diluted for each application. Some compounds can degrade in solution over time.

Q4: I have confirmed a target-site mutation at Pro-197. Why do I still see some level of control at higher application rates?

A4: The level of resistance conferred by a target-site mutation can vary. A mutation at the Pro-197 position in the ALS enzyme is a common cause of resistance to sulfonylurea herbicides.[5] However, the specific amino acid substitution (e.g., to Leu, His, Gln, Ser) determines the degree of resistance.[3][5][6] Some mutations provide a high level of resistance, while others may only provide partial resistance, which can be overcome by applying a higher herbicide dose. Additionally, the resistance may be incomplete if the plant population is heterozygous for the resistance allele.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms and management of resistance to ALS inhibitors.

Q1: What is the mechanism of action for this compound and other ALS inhibitors?

A1: this compound is a selective, systemic herbicide belonging to the sulfonylurea (SU) chemical family.[7] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[7][8] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division.[7][8] By blocking this pathway, the herbicide halts plant growth, leading to symptoms like chlorosis and necrosis, and eventual death of the weed.[1][7]

Q2: What are the primary mechanisms of weed resistance to ALS inhibitors?

A2: Weeds have evolved two primary mechanisms to resist ALS-inhibiting herbicides:

  • Target-Site Resistance (TSR): This is the most common mechanism for ALS inhibitors.[9][10] It involves single nucleotide polymorphisms (SNPs) in the ALS gene, leading to an amino acid substitution in the enzyme.[8][11] This change alters the herbicide's binding site on the enzyme, reducing its ability to inhibit the enzyme's function without significantly affecting the enzyme's natural activity.[8][11]

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it involves other processes that reduce the amount of active herbicide reaching the target site.[8][11] Key NTSR mechanisms include:

    • Enhanced Metabolism: The weed rapidly metabolizes or degrades the herbicide into non-toxic substances, often through the action of enzyme families like cytochrome P450s (P450s) and glutathione S-transferases (GSTs).[8][12][13]

    • Reduced Uptake or Translocation: The herbicide is not effectively absorbed by the plant or is not moved to the sites of action in the growing points.[11]

    • Sequestration: The herbicide is transported into cellular compartments like the vacuole, where it cannot interact with the ALS enzyme in the chloroplast.[11]

Q3: How quickly does resistance to ALS inhibitors develop?

A3: The development of resistance is driven by intense selection pressure from the repeated use of herbicides with the same mode of action.[9][10] Several factors contribute to the rapid evolution of resistance to ALS inhibitors:

  • High Efficacy: These herbicides are very effective at controlling susceptible biotypes, which strongly selects for any pre-existing resistant individuals.[9][10]

  • Initial Allele Frequency: Resistance-conferring mutations exist naturally in weed populations at very low frequencies even before herbicide application. One study in Lolium rigidum found pre-existing allele frequencies for SU resistance as high as 1.2 x 10⁻⁴.[11]

  • Mode of Inheritance: Resistance mutations in the ALS gene are typically partially dominant and nuclear-inherited, allowing for transmission through both seed and pollen.[9][14]

  • Fitness Cost: In many cases, there is a negligible fitness penalty associated with the resistance gene in the absence of the herbicide, so the resistant individuals can thrive and reproduce.[9][14]

Q4: What are the best practices for managing and mitigating the risk of ALS inhibitor resistance in an experimental or agricultural setting?

A4: An integrated approach is crucial for managing and delaying the onset of resistance.

  • Rotate Herbicides: Avoid repeated use of ALS inhibitors. Rotate with or use tank-mixtures of herbicides that have different modes of action.[8][15]

  • Use Multiple Modes of Action: When possible, use tank-mixes of herbicides with different effective sites of action to control a broader weed spectrum and reduce selection pressure.[15]

  • Cultural Practices: Integrate non-chemical control methods such as crop rotation, tillage, and cover crops to manage the weed seedbank.[15]

  • Zero Tolerance: The goal should be zero tolerance for seed production by resistant weeds to prevent their spread.[15]

  • Scouting and Monitoring: Regularly monitor fields, investigate any instances of poor control, and test suspected populations to confirm resistance early.[5]

Data Presentation: Quantitative Resistance Data

Table 1: Common Target-Site Mutations Conferring Resistance to ALS Inhibitors
Amino Acid PositionCommon SubstitutionsHerbicide Groups AffectedSelected Weed SpeciesReference
Proline-197Leu, His, Gln, Ser, Thr, AlaSulfonylureas (SU)Papaver rhoeas, Stellaria media, Centaurea cyanus, Equisetum arvense, Ambrosia artemisiifolia[3][5][6]
Tryptophan-574Leucine (Leu)Imidazolinones (IMI), Sulfonylureas (SU)Stellaria media, Amaranthus palmeri, Amaranthus tuberculatus[5][6]
Alanine-122Thr, TyrImidazolinones (IMI)Amaranthus spp.[9][14]
Alanine-205ValImidazolinones (IMI)Amaranthus spp.[9][14]
Aspartate-376GluImidazolinones (IMI), Sulfonylureas (SU)Lolium spp.[3]
Serine-653AsnImidazolinones (IMI)Amaranthus spp.[9][14]
Table 2: Examples of Characterized Resistance Levels
Weed SpeciesHerbicideResistance MechanismResistance Factor (Fold-Increase)Reference
Polypogon fugaxMetsulfuron-methylEnhanced Metabolism (GST/CYP) & Upregulated ALS Activity6.0[12]
Lolium rigidumSulfonylureaTarget-Site MutationInitial Allele Frequency: 1.2 x 10⁻⁴[11]
Lolium rigidumImidazolinoneTarget-Site MutationInitial Allele Frequency: 5.8 x 10⁻⁵[11]

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Bioassay

Objective: To quantitatively assess the level of resistance in a suspected weed population compared to a known susceptible population.

Methodology:

  • Seed Collection: Collect mature seeds from multiple plants within the suspected resistant population. Separately, acquire seeds from a known susceptible population of the same species to serve as a control.[2]

  • Plant Growth:

    • Sow seeds from both populations in pots or trays filled with a standardized potting medium.

    • Grow the plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the species (e.g., 25°C/18°C day/night, 16-hour photoperiod).[2]

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants) once they have established.

  • Herbicide Application:

    • Treat the plants at a consistent growth stage (e.g., 3-4 true leaves).

    • Prepare a dilution series of the test herbicide (e.g., this compound). The series should include a zero-herbicide control (treated with carrier solution only) and doses ranging from well below to well above the recommended field rate (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended rate).

    • Apply the herbicide using a calibrated track sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • After a set period (typically 2-3 weeks), visually assess plant injury or measure biomass reduction.[3] A common method is to harvest the above-ground biomass, dry it in an oven (e.g., 60°C for 72 hours), and weigh it.

    • Calculate the biomass reduction as a percentage of the untreated control for each dose.

    • Use a statistical software package to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth) for both the susceptible and resistant populations.

    • The Resistance Factor (RF) is calculated as: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) .

Protocol 2: Molecular Diagnosis of Target-Site Resistance

Objective: To identify known single nucleotide polymorphisms (SNPs) in the ALS gene that confer herbicide resistance.

Methodology:

  • Plant Material and DNA Extraction:

    • Collect fresh leaf tissue from individual plants of the suspected resistant population and a susceptible control.

    • Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol. Quantify the DNA and assess its purity.

  • PCR Amplification:

    • Design or obtain primers that flank the regions of the ALS gene known to harbor resistance-conferring mutations (e.g., codons 197, 376, 574).[3]

    • Perform a Polymerase Chain Reaction (PCR) to amplify the target DNA fragments. Use a high-fidelity DNA polymerase to minimize errors.

  • PCR Product Purification:

    • Run the PCR products on an agarose gel to confirm the amplification of a single band of the correct size.

    • Purify the PCR products from the gel or directly from the reaction mix using a commercial purification kit to remove primers and unincorporated nucleotides.

  • Sanger Sequencing:

    • Send the purified PCR products to a sequencing facility for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis:

    • Align the obtained sequences from the resistant and susceptible plants with a reference ALS gene sequence using bioinformatics software (e.g., Geneious, MEGA).

    • Identify any nucleotide changes in the resistant samples that result in an amino acid substitution at a known resistance-conferring position. This confirms target-site resistance and identifies the specific mutation.[3]

Visualizations

ALS_Mechanism_of_Action cluster_0 Normal Plant Cell Metabolism cluster_1 Herbicide Action & Resistance cluster_2 Susceptible Plant cluster_3 Resistant Plant Pyruvate Pyruvate ALS_Enzyme ALS Enzyme Pyruvate->ALS_Enzyme Substrate BCAA Valine, Leucine, Isoleucine (BCAAs) ALS_Enzyme->BCAA Catalysis Proteins Proteins & Cell Growth BCAA->Proteins ALS_Inhibitor_S ALS Inhibitor (e.g., Ethametsulfuron) Blocked_S Pathway Blocked ALS_Inhibitor_S->Blocked_S Binds to ALS Enzyme Death_S Plant Death Blocked_S->Death_S ALS_Inhibitor_R ALS Inhibitor TSR Target-Site Resistance (Altered ALS Enzyme) ALS_Inhibitor_R->TSR NTSR Non-Target-Site Resistance (Metabolism/Sequestration) ALS_Inhibitor_R->NTSR Survival Plant Survival & Growth TSR->Survival Prevents Binding NTSR->Survival Degrades/Removes Herbicide

Caption: Mechanism of ALS inhibitor action and the two primary modes of resistance.

Resistance_Diagnosis_Workflow start Poor Weed Control Observed in Field check_factors Step 1: Investigate Non-Resistance Factors (Application, Environment, etc.) start->check_factors factors_present Factors Identified (e.g., Application Error) check_factors->factors_present Yes no_factors No Obvious Factors. Resistance Suspected. check_factors->no_factors No collect_seeds Step 2: Collect Seeds (Suspected-R and Known-S Populations) no_factors->collect_seeds bioassay Step 3: Whole-Plant Bioassay (Dose-Response Experiment) collect_seeds->bioassay result Analyze GR50. Calculate Resistance Factor (RF). bioassay->result susceptible RF ≈ 1 Population is Susceptible result->susceptible Not Resistant resistant RF > 2 Resistance Confirmed result->resistant Resistant molecular Step 4: Molecular Analysis (DNA Sequencing of ALS gene) resistant->molecular tsr TSR Confirmed (Mutation Identified) molecular->tsr ntsr No Target-Site Mutation. Suspect NTSR. molecular->ntsr

Caption: Experimental workflow for diagnosing herbicide resistance in weeds.

Management_Strategy start Weed Management Decision is_als_needed Is an ALS Inhibitor Required for this Weed Spectrum? start->is_als_needed use_alternative Use Herbicide with an Alternative Mode of Action is_als_needed->use_alternative No use_als Plan to Use ALS Inhibitor is_als_needed->use_als Yes check_history Was an ALS Inhibitor Used Recently in this Field? use_als->check_history rotate_moa High Risk. Rotate to a Different Mode of Action (MoA). check_history->rotate_moa Yes low_risk Lower Risk. Proceed with Caution. check_history->low_risk No apply_als Apply ALS Inhibitor low_risk->apply_als best_practices Implement Best Practices apply_als->best_practices tank_mix Tank-Mix with a Different Effective MoA best_practices->tank_mix cultural_control Integrate Cultural Controls (Tillage, Crop Rotation) best_practices->cultural_control scout Scout Fields Post-Application and Test for Resistance best_practices->scout

Caption: Decision framework for integrated weed resistance management.

References

Technical Support Center: Analysis of Ethametsulfuron-methyl in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for Ethametsulfuron-methyl (ESM) in water samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for the determination of this compound in water samples at trace levels?

A1: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most recommended method for the trace level determination of this compound in water samples.[1] This technique provides high sensitivity and selectivity, allowing for very low limits of detection, often in the nanogram per liter (ng/L) range. The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS minimizes matrix interference and provides specific identification and quantification of the analyte.

Q2: How can I pre-concentrate my water sample to improve the detection limit of this compound?

A2: Solid-Phase Extraction (SPE) is a highly effective and widely used technique to pre-concentrate this compound from water samples, which significantly lowers the achievable limit of detection. Polymeric reversed-phase sorbents like Oasis HLB are often preferred over traditional silica-based C18 sorbents for sulfonylurea herbicides due to their ability to retain more polar analytes and remain wetted.[2][3]

Q3: Is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for analyzing this compound in water?

A3: Yes, the QuEChERS method can be adapted for the analysis of pesticides, including this compound, in water samples.[4][5][6] It is a simple and rapid extraction method that can provide good recoveries. The original method may need modification, such as adjusting the solvent and salt composition and selecting appropriate dispersive SPE (d-SPE) cleanup sorbents to remove interfering matrix components.

Q4: What are the typical instrument conditions for this compound analysis using LC-MS/MS?

A4: Typical LC-MS/MS conditions for this compound involve a C18 reversed-phase column with gradient elution using a mobile phase of acetonitrile and water, often with additives like formic acid or ammonium acetate to enhance ionization.[7][8] Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[7][8]

Q5: What are the expected recovery rates for this compound using SPE and QuEChERS?

A5: For SPE, recovery rates for sulfonylurea herbicides can be greater than 70% with optimized methods using polymeric sorbents like Oasis HLB.[3] For the QuEChERS method, recoveries for a broad range of pesticides in water are often in the range of 80-117%.[4][5] However, the recovery for specific sulfonylureas can be affected by the cleanup sorbents used; for instance, PSA may lead to analyte loss for some sulfonylureas.[7]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in water samples and provides systematic troubleshooting steps.

Problem 1: Low or No Recovery of this compound after Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Inappropriate Sorbent Choice This compound is a moderately polar compound. While C18 cartridges can be used, polymeric sorbents like Oasis HLB often provide better retention and recovery for a wider range of polarity, including sulfonylureas.[2][3]
Incorrect Sample pH The pH of the water sample is crucial for the retention of sulfonylurea herbicides on the SPE sorbent. Acidifying the sample (e.g., to pH 3-4) can improve the retention of these weakly acidic compounds on reversed-phase sorbents.
Sorbent Bed Drying For most silica-based SPE cartridges, it is critical that the sorbent bed does not dry out between the conditioning/equilibration steps and sample loading. This can lead to channeling and poor recovery. Oasis HLB cartridges have the advantage of being water-wettable, which makes them less susceptible to this issue.[2]
Inadequate Elution Solvent The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Ensure the elution solvent is appropriate for the sorbent and analyte. For reversed-phase SPE, a solvent like acetonitrile or methanol, sometimes with a modifier, is typically used.
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading. Ensure the sample volume and analyte concentration are within the recommended limits for the chosen cartridge.
Problem 2: Poor Peak Shape or Low Signal Intensity in LC-MS/MS
Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components from the water sample can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed or enhanced signal. To mitigate this: - Improve sample cleanup using a more effective SPE or QuEChERS cleanup step. - Dilute the sample extract before injection. - Use matrix-matched calibration standards for quantification. - Employ an isotopically labeled internal standard if available.
Inappropriate Mobile Phase Composition The mobile phase pH and organic content can significantly affect the peak shape and retention of sulfonylurea herbicides. Adding a small amount of formic acid or ammonium acetate to the mobile phase can improve peak shape and ionization efficiency.
Suboptimal MS/MS Parameters Ensure that the MRM transitions (precursor and product ions) and collision energies are optimized for this compound to achieve the best sensitivity.
Contamination of the LC-MS System Contamination in the LC system or the MS source can lead to high background noise and poor signal-to-noise ratios. Regular cleaning and maintenance of the instrument are essential.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Sulfonylurea Herbicides in Water
Technique Sorbent/Cleanup Material Typical Recovery (%) Achievable LOQ (µg/L) Key Advantages Potential Issues
SPE Oasis HLB>70%[3]0.003 - 0.04 (for a range of pesticides)[3]Good for a wide range of polarities, less prone to drying out.[2]Higher cost compared to C18.
SPE C18Variable, can be lower for more polar compoundsDependent on optimizationWidely available and cost-effective.Prone to drying, may have lower recovery for polar analytes.
QuEChERS PSA + C1880 - 117% (for general pesticides)[4][5]6.25 - 9.18 (for a range of pesticides)[4]Fast, simple, and uses less solvent.PSA can cause loss of some sulfonylureas.[7]
QuEChERS Z-Sep®Good cleanup for fatty matrices, may be applicable to water with high organic content.Not specified for ESM in waterExcellent cleanup capacity.May have an impact on analyte recovery.
Table 2: LC-MS/MS Parameters for this compound
Parameter Value
Ionization Mode Positive Electrospray (ESI+)
Precursor Ion (m/z) 411.2[9]
Product Ion 1 (m/z) (Quantifier) 168.1[9]
Collision Energy 1 (eV) 30[9]
Product Ion 2 (m/z) (Qualifier) 196.1[9]
Collision Energy 2 (eV) 15[9]

Note: The provided collision energies are examples and should be optimized for the specific instrument used.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general guideline and should be optimized for your specific water matrix and instrumentation.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through an Oasis HLB SPE cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Acidify the water sample (e.g., 500 mL) to a pH of 3-4 with formic acid.

    • Load the acidified sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove any unretained polar interferences.

  • Drying:

    • Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with 5-10 mL of acetonitrile or methanol into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS for this compound in Water

This protocol is an adaptation of the standard QuEChERS method for water samples.

  • Extraction:

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., a packet containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents. For water samples, a combination of magnesium sulfate (to remove residual water) and C18 (to remove non-polar interferences) can be effective. Avoid PSA if analyte loss is observed.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis water_sample Water Sample acidification Acidify to pH 3-4 water_sample->acidification spe_loading Sample Loading acidification->spe_loading spe_conditioning SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->spe_loading spe_washing Washing (Reagent Water) spe_loading->spe_washing spe_drying Drying spe_washing->spe_drying spe_elution Elution (Acetonitrile/Methanol) spe_drying->spe_elution concentration Evaporation & Reconstitution spe_elution->concentration lcmsms LC-MS/MS Analysis (ESI+, MRM) concentration->lcmsms data_processing Data Processing & Quantification lcmsms->data_processing

Caption: Workflow for the analysis of this compound in water using SPE and LC-MS/MS.

quechers_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis water_sample Water Sample (10 mL) add_acetonitrile Add Acetonitrile (10 mL) water_sample->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents (e.g., MgSO4, C18) transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter_extract Filter Extract centrifuge2->filter_extract lcmsms LC-MS/MS Analysis filter_extract->lcmsms

Caption: Workflow for the analysis of this compound in water using the QuEChERS method.

References

Addressing co-eluting interferences in the chromatographic analysis of Ethametsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-eluting interferences during the chromatographic analysis of Ethametsulfuron-methyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in the analysis of this compound?

Co-eluting interferences in the analysis of this compound primarily stem from two sources:

  • Matrix Effects: Complex sample matrices, such as soil, plant tissues, and food products, contain numerous endogenous compounds (e.g., pigments, lipids, organic acids) that can co-elute with this compound. These co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement and inaccurate quantification.

  • Structurally Similar Compounds: Other sulfonylurea herbicides with similar physicochemical properties may have close retention times to this compound under certain chromatographic conditions, leading to peak overlap.

Q2: How can I identify if co-elution is affecting my analysis?

Several indicators can suggest the presence of co-eluting interferences:

  • Poor Peak Shape: Asymmetrical peaks, such as those exhibiting tailing or fronting, can indicate the presence of a co-eluting compound.

  • Inconsistent Results: High variability in replicate injections or recoveries across different samples can be a sign of unpredictable matrix effects.

  • Ion Ratio Deviations: In mass spectrometry, the ratio of quantifier to qualifier ion transitions for this compound may deviate from the expected values in the presence of interferences.

  • Baseline Noise: Elevated or noisy baselines around the peak of interest can obscure the signal and affect integration.

Q3: What are the initial steps to troubleshoot co-elution?

When co-elution is suspected, a systematic approach is recommended. Start by confirming the issue through a series of diagnostic checks before proceeding to more complex method modifications.

Troubleshooting Workflow for Co-eluting Interferences

A Suspected Co-elution (Poor Peak Shape, Inconsistent Results) B Step 1: Confirm Interference A->B C Inject Blank (Solvent) B->C D Analyze Matrix Blank B->D E Review Peak Purity (MS Spectra) B->E F Step 2: Optimize Sample Preparation E->F Interference Confirmed G Evaluate Extraction Solvent F->G H Optimize Cleanup (d-SPE/SPE) F->H I Incorporate Sample Dilution F->I J Step 3: Refine Chromatographic Method H->J Interference Persists Q Resolution Achieved I->Q Resolution Achieved K Modify Mobile Phase Gradient J->K L Change Column Chemistry J->L M Adjust Flow Rate and Temperature J->M N Step 4: Advanced Solutions L->N Interference Persists M->Q Resolution Achieved O Use Matrix-Matched Calibrants N->O P Employ Isotope-Labeled Internal Standard N->P P->Q Resolution Achieved

Caption: A logical workflow for troubleshooting co-eluting interferences.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inaccurate Quantification due to Matrix Effects

Problem: You are observing significant peak tailing or fronting for this compound, and the quantitative results are not reproducible, especially in complex matrices like wheat grain or soil.

Solution Workflow:

  • Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove interfering compounds before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique.

    • Experimental Protocol: Modified QuEChERS for this compound in Wheat Grain [1]

      • Sample Extraction: Weigh 5 g of homogenized wheat grain into a 50 mL centrifuge tube. Add 10 mL of acetonitrile with 2% (v/v) acetic acid. Vortex for 1 minute.

      • Salting Out: Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl. Shake vigorously for 1 minute.

      • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

      • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1.5 mL aliquot of the supernatant to a 2 mL centrifuge tube containing 150 mg anhydrous MgSO₄ and a specific d-SPE sorbent. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

      • Final Preparation: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • Select the Appropriate d-SPE Sorbent: The choice of d-SPE sorbent is critical for removing specific types of interferences. For sulfonylurea herbicides, some sorbents can lead to analyte loss.

    Sorbent CombinationTarget InterferencesThis compound RecoveryReference
    150 mg MgSO₄ + 100 mg C18Non-polar compounds, lipids91.4% - 109.0%[1]
    150 mg MgSO₄ + 50 mg PSA + 50 mg C18Organic acids, sugars, phenols, lipidsUnsatisfactory Recovery (<70%)[1]
    150 mg MgSO₄ + 100 mg PSAOrganic acids, sugars, phenolsUnsatisfactory Recovery (<70%)[1]

    PSA (Primary Secondary Amine) can cause loss of acidic herbicides like this compound. C18 is often a better choice for cleanup in matrices like cereals.

  • Implement Sample Dilution: If matrix effects persist after cleanup, diluting the final extract can significantly reduce the concentration of interfering compounds introduced into the mass spectrometer. A 10-fold to 100-fold dilution may be sufficient to mitigate ion suppression.

Sample Preparation and Cleanup Workflow

cluster_0 Extraction cluster_1 Cleanup (d-SPE) A Homogenized Sample B Add Acetonitrile + Acetic Acid A->B C Add Salts (MgSO4, NaCl) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Add d-SPE Sorbent (e.g., C18 + MgSO4) E->F G Vortex & Centrifuge F->G H Filter & Analyze (LC-MS/MS) G->H

Caption: A streamlined workflow for sample preparation and cleanup.

Issue 2: Co-elution with Other Sulfonylurea Herbicides

Problem: You are analyzing for multiple sulfonylurea herbicides, and the peak for this compound is not fully resolved from a structurally similar herbicide, leading to inaccurate integration and identification.

Solution Workflow:

  • Optimize Chromatographic Selectivity: Fine-tuning the HPLC/UHPLC method is crucial for separating structurally similar analytes.

    • Modify the Mobile Phase Gradient: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.

    • Adjust Mobile Phase pH: The retention of sulfonylurea herbicides can be pH-dependent. Adding a small amount of formic acid or acetic acid to the aqueous mobile phase can improve peak shape and selectivity.

    • Change the Column Chemistry: If co-elution persists, switching to a column with a different stationary phase can provide the necessary change in selectivity.

    Column TypeStationary Phase CharacteristicsPotential Advantage for Sulfonylurea Separation
    C18Hydrophobic alkyl chainsGood general-purpose retention for moderately polar compounds.
    C8Shorter hydrophobic alkyl chainsLess retention than C18, may provide faster analysis times if resolution is sufficient.
    Phenyl-HexylPhenyl rings and alkyl chainsOffers π-π interactions with aromatic analytes, providing alternative selectivity for sulfonylureas.[2]
  • Refine Mass Spectrometry Parameters: While chromatography is the primary tool for separation, MS/MS can provide additional specificity.

    • Select Unique MRM Transitions: Ensure that the Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) for this compound and the interfering herbicide are unique and do not have significant crosstalk.

    • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can differentiate between compounds with very similar mass-to-charge ratios, providing an additional layer of selectivity.

Chromatographic Optimization Strategy

A Co-elution of Sulfonylureas B Step 1: Adjust Mobile Phase A->B C Shallow Gradient B->C D Modify pH (e.g., 0.1% Formic Acid) B->D E Step 2: Change Column Chemistry D->E Resolution Still Insufficient F C18 -> Phenyl-Hexyl E->F G Step 3: Verify with MS F->G H Confirm Unique MRM Transitions G->H I Resolution Achieved H->I

Caption: A systematic approach to resolving co-eluting sulfonylurea herbicides.

References

Technical Support Center: Mitigating Off-Target Movement of Ethametsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the off-target movement of Ethametsulfuron-methyl. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Suspected Spray Drift to Non-Target Plants

Symptoms: Unintended effects on adjacent, sensitive flora, such as stunting, chlorosis, or necrosis, following the application of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Mitigation Strategies
Inappropriate Nozzle Selection 1. Identify current nozzle type: Determine the droplet size classification (e.g., fine, medium, coarse) of the nozzles used. 2. Select drift-reducing nozzles: Switch to low-drift nozzles such as air-induction (AI) or pre-orifice nozzles, which produce coarser droplets that are less susceptible to wind. Air induction flat fan nozzles can reduce drift-prone droplets by 80% or more compared to standard flat fan nozzles.[1][2] 3. Optimize pressure: Operate nozzles at the lower end of their recommended pressure range to increase droplet size.[3]
Adverse Weather Conditions 1. Monitor wind speed and direction: Avoid application when wind speeds exceed 10 mph or are blowing towards sensitive areas. Ideal conditions are typically between 3 and 10 mph.[3][4][5] 2. Check for temperature inversions: Do not spray during temperature inversions (calm, clear conditions, often in the early morning or late evening) as fine spray droplets can remain suspended and travel long distances.[3][4] Smoke that moves horizontally instead of dissipating can indicate an inversion.
Incorrect Boom Height 1. Measure boom height: Ensure the spray boom is set to the lowest recommended height for the target crop or area to minimize the distance droplets have to travel.[3] 2. Adjust for terrain: In uneven terrain, use a boom-leveling system to maintain a consistent height.
Inadequate Tank Mix 1. Incorporate a drift reduction adjuvant: Add a polymer-based or oil-based drift control agent to the tank mix to increase droplet size.[6] Adjuvants can reduce driftable fines by up to 60%.[6] 2. Conduct a compatibility test: Before large-scale mixing, perform a jar test to ensure the compatibility of this compound with the chosen adjuvant and other tank mix partners.
Issue 2: Detection of this compound in Nearby Water Bodies

Symptoms: this compound is detected in surface water samples collected downslope from the application area.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Mitigation Strategies
Surface Runoff 1. Assess field slope and soil type: Fields with significant slope and poorly draining soils are at higher risk for runoff. 2. Implement vegetative filter strips (VFS): Establish a VFS of at least 10 meters wide between the treated area and the water body. VFS can reduce herbicide runoff by 80-88%.[7] 3. Practice conservation tillage: Employ no-till or reduced-tillage practices to increase water infiltration and reduce runoff. 4. Time applications appropriately: Avoid applying this compound when heavy rainfall is forecasted within 48 hours.
Inadequate Buffer Zones 1. Review product label recommendations: Adhere to the specified buffer zone widths for protecting sensitive aquatic areas. 2. Increase buffer width based on risk: For highly sensitive areas or steep slopes, consider increasing the buffer zone beyond the minimum requirement. Studies have shown that a 10-meter buffer can significantly reduce contaminant concentrations.
Soil Erosion 1. Implement erosion control measures: Use practices such as contour farming, terracing, or cover crops to minimize soil erosion and the transport of soil-adsorbed this compound. 2. Avoid application to bare ground: Where possible, maintain ground cover to reduce the impact of rainfall and slow water movement.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound off-target movement?

A1: The two primary mechanisms are spray drift and surface runoff .

  • Spray drift is the airborne movement of spray droplets away from the target area during application.[8][9][10]

  • Surface runoff is the movement of the herbicide over the soil surface with rainwater or irrigation water. Given this compound's moderate water solubility and low vapor pressure, runoff is a significant concern.

Q2: How does nozzle selection impact spray drift of this compound?

A2: Nozzle selection is a critical factor in controlling spray drift by influencing the droplet size.[1]

  • Finer droplets (<150-200 microns) are more prone to drift.[3][6]

  • Coarser droplets produced by drift-reducing nozzles (e.g., air-induction) are heavier and fall more quickly to the target, significantly reducing drift potential.[1][6]

Q3: What is a temperature inversion and why is it a concern for this compound application?

A3: A temperature inversion is an atmospheric condition where a layer of warm air traps a layer of cooler air near the ground.[3][4] This prevents the vertical mixing of air, causing fine spray droplets to become suspended in the cool air layer. These suspended droplets can then be carried long distances by light winds, leading to unexpected off-target deposition.[3][11]

Q4: How effective are vegetative filter strips (VFS) in mitigating this compound runoff?

A4: Vegetative filter strips are highly effective at reducing herbicide runoff. Research has shown that VFS can reduce herbicide runoff by 80-88%.[7] They work by slowing runoff velocity, which allows for the infiltration of water and the deposition of sediment carrying the herbicide.

Q5: Can I tank-mix this compound with other products?

A5: Yes, this compound can be tank-mixed with other compatible pesticides and adjuvants. However, it is crucial to perform a jar test to ensure physical compatibility before mixing in the spray tank. Always follow the recommendations and restrictions on the product labels of all tank-mix partners.[12]

Q6: Where can I find specific application guidelines for this compound?

A6: The most reliable source for specific application guidelines is the product label for the this compound formulation you are using. The label provides legally binding instructions on application rates, timing, approved crops, and mandatory mitigation measures like buffer zones and wind speed restrictions.[13][14][15]

Quantitative Data on Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of various strategies to mitigate herbicide off-target movement. Note that while these data are representative of herbicide mitigation studies, specific performance for this compound may vary.

Table 1: Effect of Nozzle Type on Spray Drift Reduction

Nozzle TypeDroplet Size ClassificationPotential Drift Reduction Compared to Standard Flat-Fan Nozzle
Standard Flat-FanFine to MediumBaseline
Pre-Orifice Flat-FanMedium to Coarse50% or more[1][2]
Air-Induction (AI) Flat-FanCoarse to Very Coarse80% or more[1]
Turbo TeeJetMedium to CoarseUp to 50%[2]

Table 2: Effectiveness of Vegetative Filter Strips (VFS) in Reducing Herbicide Runoff

Buffer WidthVegetation TypeRunoff Reduction (%)Herbicide Load Reduction (%)
6 metersTrees, shrubs, and grass10.2 - 91.2%85.7 - 97.9%
10 metersVarious-52 - 98% (aqueous), 68 - 100% (particulate)
12 metersGrass33%29% (suspended sediment)[16]
12 metersWillow49%44% (suspended sediment)[16]
12 metersDeciduous Woodland46%30% (suspended sediment)[16]

Experimental Protocols

Protocol 1: Field Evaluation of Spray Drift Reduction Technologies

Objective: To quantify the reduction in downwind spray drift of this compound resulting from the use of different nozzle types and application parameters.

Methodology:

  • Site Selection: Choose a flat, open field with a consistent wind direction. Establish a spray application area and a downwind sampling transect.

  • Tracer Selection: While this compound can be directly analyzed, a fluorescent dye can be added to the spray tank for easier visualization and quantification on collectors.

  • Spray Application:

    • Prepare a tank mix of this compound at a known concentration with the selected tracer.

    • Utilize a sprayer equipped with the nozzle types to be tested (e.g., standard flat-fan vs. air-induction).

    • Conduct spray passes under controlled and recorded meteorological conditions (wind speed and direction, temperature, relative humidity).

    • Maintain consistent sprayer speed and boom height for each treatment.

  • Sample Collection:

    • Place drift collectors (e.g., Mylar cards, petri dishes with a collection medium) at set intervals downwind from the application area.

    • Position collectors at different heights to capture the vertical drift profile.

  • Sample Analysis:

    • Collect the drift collectors immediately after the spray pass.

    • Extract the tracer or this compound from the collectors using an appropriate solvent.

    • Quantify the amount of tracer using a fluorometer or the amount of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the amount of deposition at each downwind distance for each nozzle type.

    • Compare the drift profiles to determine the percentage of drift reduction achieved by the different technologies.

Protocol 2: Quantifying this compound in Runoff from Small Plots

Objective: To determine the concentration and total loss of this compound in surface runoff under simulated rainfall conditions and to evaluate the effectiveness of a vegetative filter strip.

Methodology:

  • Plot Establishment:

    • Construct bounded plots on a slope representative of the research area.

    • For evaluating a VFS, establish plots with and without a filter strip at the downslope end.

  • Herbicide Application:

    • Apply this compound to the plots at the desired rate.

  • Rainfall Simulation:

    • Use a rainfall simulator to apply a controlled and consistent rainfall event to the plots.

    • Record the rainfall intensity and duration.

  • Runoff Sample Collection:

    • Install a collection system at the downslope edge of each plot to channel and collect all runoff.

    • Use an automated water sampler or manual grab sampling to collect runoff samples at regular intervals throughout the runoff event.

    • Measure the total volume of runoff from each plot.

  • Sample Preparation and Analysis:

    • Filter the water samples to separate the aqueous phase from the sediment.

    • Extract this compound from both the water and sediment phases using solid-phase extraction (SPE) or liquid-liquid extraction.

    • Analyze the extracts using LC-MS/MS to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the total mass of this compound lost in the runoff from each plot by multiplying the concentration by the runoff volume for each sampling interval and summing the values.

    • Compare the total loss from plots with and without the VFS to determine the effectiveness of the filter strip.

Visualizations

Off_Target_Movement_Pathways cluster_application Application cluster_drift Spray Drift cluster_runoff Surface Runoff Application_of_Ethametsulfuron_methyl Application_of_Ethametsulfuron_methyl Airborne_Droplets Airborne_Droplets Application_of_Ethametsulfuron_methyl->Airborne_Droplets Spray Atomization Herbicide_on_Soil_and_Plants Herbicide_on_Soil_and_Plants Application_of_Ethametsulfuron_methyl->Herbicide_on_Soil_and_Plants Non_Target_Area_Drift Non-Target Area (Drift) Airborne_Droplets->Non_Target_Area_Drift Wind Runoff_Water Runoff_Water Herbicide_on_Soil_and_Plants->Runoff_Water Rainfall/Irrigation Non_Target_Area_Runoff Non-Target Area (Runoff) Runoff_Water->Non_Target_Area_Runoff Downslope Movement

Caption: Pathways of this compound off-target movement.

Mitigation_Strategies_Workflow cluster_planning Pre-Application Planning cluster_application_tech Application Technology cluster_environmental Environmental Conditions cluster_field_management Field Management Assess_Risk Assess Off-Target Risk (Proximity to sensitive areas, field topography) Select_Nozzle Select Drift-Reducing Nozzle Assess_Risk->Select_Nozzle Add_Adjuvant Use Drift Reduction Adjuvant Assess_Risk->Add_Adjuvant Establish_Buffers Establish Buffer Zones / VFS Assess_Risk->Establish_Buffers Calibrate_Sprayer Calibrate Sprayer (Pressure, Speed, Boom Height) Select_Nozzle->Calibrate_Sprayer Application Application Add_Adjuvant->Application Calibrate_Sprayer->Application Monitor_Weather Monitor Weather (Wind Speed <10 mph, No Inversion) Monitor_Weather->Application Establish_Buffers->Application Conservation_Tillage Implement Conservation Tillage Conservation_Tillage->Application Reduced_Off_Target_Movement Reduced Off-Target Movement Application->Reduced_Off_Target_Movement Mitigated Application

Caption: Workflow for mitigating this compound off-target movement.

References

Optimizing tank-mix compatibility of Ethametsulfuron-methyl with new herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Ethametsulfuron-methyl Tank-Mixes

Introduction

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the tank-mix compatibility of this compound with new herbicides. This compound is a selective sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in broadleaf weeds.[1][2][3] When developing novel weed management strategies, combining this compound with other herbicides can broaden the weed control spectrum and help manage resistance. However, successful tank-mixing requires careful consideration of physical and biological compatibility to avoid issues like product inactivation, crop injury, or equipment damage.[4][5]

This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data presentation templates to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the first signs of tank-mix incompatibility?

A1: Incompatibility can manifest in two primary ways:

  • Physical Incompatibility: This is often visible during or shortly after mixing.[6] Signs include the formation of flakes, precipitates, gels, or oily films in the mixture.[7] Other indicators can be excessive foaming, clumping, or the separation of components into layers.[5] Physically incompatible mixtures can clog nozzles and filters, leading to uneven application and difficult sprayer cleanout.[8][9]

  • Chemical Incompatibility: This form of incompatibility is not always visible.[5][9] It may result in the degradation of one or more active ingredients, leading to reduced biological efficacy (antagonism) or, in some cases, increased and potentially harmful activity (synergism) that can cause crop injury (phytotoxicity).[9][10] A change in the color of the mixture may also indicate a chemical compatibility issue.[9]

Q2: My tank-mix containing this compound formed a precipitate. What went wrong and what should I do?

A2: Precipitate formation is a classic sign of physical incompatibility. Several factors could be the cause:

  • Incorrect Mixing Order: The sequence in which products are added to the tank is critical.[8][11][12] Forgetting to follow a standard procedure like the W-A-L-E-S (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants) method is a common error.[11][12][13] this compound is often formulated as a Water Dispersible Granule (WDG), which should be added early in the mixing process.[1][12]

  • Water Quality: Hard water, containing high levels of minerals like calcium and magnesium, can react with some herbicide formulations.[5] The pH of the water is also a crucial factor, as most pesticides perform best in slightly acidic water (pH 4.0 to 6.5).[9][14]

  • Insufficient Agitation: Continuous and adequate agitation is necessary to keep all components properly suspended in the spray solution.[4][7]

Troubleshooting Steps:

  • Stop and Assess: Do not attempt to apply the mixture.

  • Consult Labels: Review the labels of all tank-mix partners for any specific mixing instructions or known incompatibilities.

  • Jar Test: Always perform a jar test before mixing a full batch to diagnose the issue.[5][7][15] This allows you to experiment with different mixing orders, water conditioners, and compatibility agents on a small scale.

  • Corrective Action: If the issue is reproducible in a jar test, try adding a compatibility agent or a water conditioner (like ammonium sulfate) to see if it resolves the problem.[14][16]

Q3: I've observed reduced efficacy on my target weeds after applying a tank-mix of this compound and a new graminicide. What could be the cause?

A3: This issue points towards biological antagonism, where the combined effect of the herbicides is less than the sum of their individual effects.[10]

  • Herbicide Antagonism: This is a known phenomenon, particularly when mixing broadleaf herbicides (like this compound) with graminicides (grass herbicides).[10][17] The broadleaf herbicide can sometimes reduce the absorption or translocation of the graminicide in grass weeds.[18]

  • Weed Stress: Weeds under environmental stress (e.g., drought, heat) are less likely to absorb herbicides effectively, leading to poor control.[18]

  • Resistance: The weed population may have developed resistance to one of the herbicide modes of action in the tank-mix.[18]

Troubleshooting Strategies:

  • Sequential Application: Consider applying the herbicides separately with a few days in between.[10][18] Applying the graminicide 1-3 days before the this compound can sometimes overcome the antagonistic effect.[10]

  • Adjust Rates: Increasing the rate of the antagonized herbicide (within label limits) can sometimes improve performance.[10][17]

  • Use Adjuvants: Incorporating specific adjuvants, such as certain crop oil concentrates (COCs) or methylated seed oils (MSOs), can help overcome antagonism by enhancing herbicide penetration.[14][19][20]

  • Confirm Resistance: If antagonism is ruled out, conduct a resistance test on the target weed population.

Experimental Protocols & Data Presentation

Protocol 1: Physical Compatibility Jar Test

This test is a crucial first step to determine if products can be physically mixed.[7]

Methodology:

  • Gather Materials: You will need a clean, clear glass jar (1-quart or 1-liter) with a lid, the same water source that will be used for the actual application, and accurately calibrated measuring devices (pipettes or syringes) for each component.[6][7]

  • Prepare the Carrier: Fill the jar halfway with the carrier (water).[7] If a water conditioner or buffer is to be used, add it now and mix.

  • Add Products Sequentially: Add each component to the jar one at a time, in the correct proportion and order (e.g., W-A-L-E-S method).[7] Cap and invert the jar 10 times after each addition to ensure thorough mixing.[7]

    • W: Wettable Powders and Water Dispersible Granules (like this compound 75% WDG).[1][12]

    • A: Agitate thoroughly.

    • L: Liquid flowables and suspensions.

    • E: Emulsifiable Concentrates.

    • S: Surfactants and other adjuvants.

  • Finalize and Observe: Fill the jar to the final volume, cap it, and invert again. Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility (flakes, separation, precipitates, gels).[7]

  • Re-agitation Test: After the waiting period, invert the jar again to see if any settled components can be easily and uniformly resuspended.[7]

Data Presentation:

Table 1: Physical Compatibility Jar Test Results for this compound Tank-Mixes

Test ID Tank-Mix Partner(s) Mixing Order Adjuvant Used Initial Observation (Post-Mixing) Observation (After 30 min) Re-suspension Rating (1-5)* Compatibility
EXP-01 Herbicide X (SC) W-L-S Non-ionic Surfactant Uniform suspension Slight sediment 5 Compatible
EXP-02 Herbicide Y (EC) W-E-S Crop Oil Concentrate Uniform emulsion No separation 5 Compatible
EXP-03 Herbicide Y (EC) E-W-S Crop Oil Concentrate Clumping observed Heavy precipitate 1 Incompatible
EXP-04 Herbicide Z (WDG) W-W-S Non-ionic Surfactant Flakes formed Significant precipitate 2 Incompatible

*Rating Scale: 1 = Does not resuspend; 5 = Resuspends completely and uniformly.

Protocol 2: Greenhouse Biological Compatibility Assay

This experiment evaluates the biological interaction (antagonism, additivity, or synergism) of the tank-mix on target weeds.

Methodology:

  • Plant Propagation: Grow a uniform population of the target weed species in pots under controlled greenhouse conditions.

  • Treatment Preparation: Prepare spray solutions for:

    • This compound alone.

    • The new herbicide alone.

    • The proposed tank-mix of both herbicides.

    • An untreated control (sprayed with water and any adjuvant used in other treatments).

  • Application: Apply the treatments to the weeds at a consistent growth stage (e.g., 2-4 leaf stage) using a calibrated research track sprayer to ensure uniform coverage.[1]

  • Evaluation: At set time intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control as a percentage (0% = no effect, 100% = complete death) and/or measure plant biomass (dry weight).

  • Data Analysis: Compare the observed efficacy of the tank-mix with the expected efficacy, often calculated using Colby's method.

    • Expected Efficacy (%) = A + B - (A * B / 100), where A and B are the percent control from herbicides A and B applied alone.

    • If Observed > Expected = Synergy

    • If Observed < Expected = Antagonism[10]

    • If Observed = Expected = Additive Effect

Data Presentation:

Table 2: Biological Efficacy of this compound Tank-Mixes on Amaranthus retroflexus (21 Days After Treatment)

Treatment Application Rate (g a.i./ha) Observed Control (%) Expected Control (%) (Colby's) Interaction Type
Untreated Control - 0 - -
This compound 15 75 - -
Herbicide X (Group 15) 100 60 - -
This compound + Herbicide X 15 + 100 92 90 Additive
Herbicide Y (Group 4) 250 80 - -

| this compound + Herbicide Y | 15 + 250 | 85 | 95 | Antagonism |

Visualizations

Experimental & Troubleshooting Workflows

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Biological Efficacy cluster_2 Phase 3: Field Validation cluster_3 Troubleshooting a Define Tank-Mix Combination b Conduct Physical Compatibility Jar Test a->b c Greenhouse Bioassay (Weed Control & Crop Safety) b->c If Compatible g Incompatible? b->g d Analyze Interaction (Colby's Method) c->d e Small-Scale Field Trials d->e If No Antagonism & Crop Safe h Antagonism or Crop Injury? d->h f Confirm Efficacy & Crop Tolerance e->f i Adjust Mixing Order Add Compatibility Agent Re-test g->i Yes j Sequential Application Adjust Rates/Adjuvants Re-test h->j Yes

Caption: Experimental workflow for assessing tank-mix compatibility.

G cluster_w cluster_a cluster_l cluster_e cluster_s start Start: Fill tank 50% with water & start agitation w Add Wettable Powders & Water Dispersible Granules (WDG) (e.g., this compound) start->w a Agitate Until Fully Dispersed w->a l Add Liquid Flowables & Suspension Concentrates (SC) a->l e Add Emulsifiable Concentrates (EC) l->e s Add Surfactants & Solutions (SL) e->s end Top off with water & maintain agitation s->end

Caption: The W-A-L-E-S method for proper tank-mixing order.

G pathway This compound Action Pathway Herbicide Absorbed by Roots & Leaves Translocates throughout Plant Inhibits ALS Enzyme Blocks Synthesis of Valine, Leucine, Isoleucine Stops Cell Division & Plant Growth output Weed Death (Chlorosis, Necrosis) pathway->output input Application to Broadleaf Weed input->pathway

Caption: Mode of action for this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethametsulfuron-methyl in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the quantitative analysis of Ethametsulfuron-methyl in soil and water against alternative analytical techniques. The information presented is supported by experimental data to assist in the selection of the most appropriate method for specific research needs.

Introduction to this compound

This compound is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants, leading to the cessation of cell division and plant growth.[1][2][3] Given its environmental presence, robust and validated analytical methods are essential for monitoring its residues in soil and water to ensure environmental safety and regulatory compliance.

Mechanism of Action of this compound

This compound is absorbed by the roots and foliage of plants and translocated to the growing points. There, it inhibits the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of the essential amino acids valine, leucine, and isoleucine. This inhibition leads to a cessation of cell division and, ultimately, the death of the susceptible plant.

cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action Pyruvate Pyruvate Acetolactate_Synthase Acetolactate Synthase (ALS) Pyruvate->Acetolactate_Synthase Substrate alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->Acetolactate_Synthase Substrate alpha-Acetolactate alpha-Acetolactate Acetolactate_Synthase->alpha-Acetolactate Catalyzes alpha-Aceto-alpha-hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate Acetolactate_Synthase->alpha-Aceto-alpha-hydroxybutyrate Catalyzes Biosynthesis_Pathway Biosynthesis of Branched-Chain Amino Acids alpha-Acetolactate->Biosynthesis_Pathway alpha-Aceto-alpha-hydroxybutyrate->Biosynthesis_Pathway Valine_Leucine_Isoleucine Valine, Leucine, Isoleucine Biosynthesis_Pathway->Valine_Leucine_Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine_Isoleucine->Protein_Synthesis Cell_Growth Cell Growth and Division Protein_Synthesis->Cell_Growth Ethametsulfuron_methyl This compound Inhibition Ethametsulfuron_methyl->Inhibition Inhibits Inhibition->Acetolactate_Synthase

Figure 1. Mechanism of action of this compound.

HPLC-MS/MS Method Validation

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the determination of pesticide residues. A validated HPLC-MS/MS method for the analysis of this compound in paddy soil has been reported, providing a benchmark for its performance.[4][5]

Experimental Protocol: HPLC-MS/MS Analysis of this compound in Soil

This protocol is based on the method described by Luo et al. (2014).[4][5]

1. Sample Preparation (QuEChERS-based Extraction)

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1200 or equivalent.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Ion Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Performance Data for HPLC-MS/MS Method in Soil

The following table summarizes the validation parameters for the HPLC-MS/MS method for this compound in paddy soil.[4][5]

ParameterResult
Linearity (R²)>0.99
Recovery (at 0.2 and 2 mg/kg)85.56% - 100.16%
Precision (RSD, n=5)7.42% - 9.69%
Limit of Detection (LOD)1.10 x 10⁻⁶ ng
Limit of Quantification (LOQ)1.27 x 10⁻³ µg/kg

Comparison with Alternative Analytical Methods

While HPLC-MS/MS is a powerful tool, other methods can also be employed for the analysis of this compound and other sulfonylurea herbicides.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for pesticide analysis. However, due to the thermal instability and low volatility of sulfonylurea herbicides like this compound, a derivatization step is typically required to convert them into more volatile and thermally stable compounds before GC analysis.[5][6]

Performance Data for GC-MS (Metsulfuron-methyl in Soil)

Data for the closely related compound Metsulfuron-methyl provides an indication of the expected performance.[5][6]

ParameterResult
Recovery>70%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.2 µg/g
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective screening method based on the specific binding of an antibody to the target analyte.[7] It can be a valuable tool for rapid screening of a large number of samples.

Performance Data for ELISA (Metsulfuron-methyl in Food and Water)

Performance data for Metsulfuron-methyl demonstrates the potential of this technique.[7]

ParameterResult
Sensitivity (IC₅₀)37.03 ± 1.87 µg/L
Detection Limit (IC₁₅)1.57 ± 0.11 µg/L
Recovery83.11% - 117.44%

Method Comparison Summary

FeatureHPLC-MS/MSGC-MSELISA
Specificity Very HighHighModerate to High
Sensitivity Very HighHighHigh
Sample Throughput ModerateModerateHigh
Cost per Sample HighModerateLow
Derivatization Not RequiredRequiredNot Required
Confirmation Yes (MS/MS)Yes (MS)No (Screening)
Quantification ExcellentGoodSemi-quantitative/Quantitative

Experimental Workflow Comparison

The following diagram illustrates the typical experimental workflows for the different analytical methods.

cluster_hplc HPLC-MS/MS cluster_gc GC-MS cluster_elisa ELISA hplc_start Sample Collection (Soil/Water) hplc_prep QuEChERS Extraction hplc_start->hplc_prep hplc_analysis HPLC-MS/MS Analysis hplc_prep->hplc_analysis hplc_end Data Analysis & Quantification hplc_analysis->hplc_end gc_start Sample Collection (Soil/Water) gc_prep Extraction gc_start->gc_prep gc_deriv Derivatization gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_end Data Analysis & Quantification gc_analysis->gc_end elisa_start Sample Collection (Soil/Water) elisa_prep Extraction & Dilution elisa_start->elisa_prep elisa_analysis ELISA Plate Assay elisa_prep->elisa_analysis elisa_end Data Analysis & Screening elisa_analysis->elisa_end

Figure 2. Comparison of experimental workflows.

Conclusion

The choice of an analytical method for the determination of this compound in soil and water depends on the specific requirements of the study.

  • HPLC-MS/MS stands out as the gold standard for its high sensitivity, specificity, and quantitative accuracy, making it ideal for regulatory monitoring and detailed environmental fate studies.

  • GC-MS offers a viable, though more complex, alternative, particularly if the laboratory is already equipped and experienced with this technique for other pesticide analyses. The mandatory derivatization step, however, adds time and potential for error.

  • ELISA provides a rapid, cost-effective, and high-throughput screening tool, which is highly beneficial for preliminary assessments and monitoring large numbers of samples. However, positive results from ELISA should ideally be confirmed by a more specific method like HPLC-MS/MS.

For comprehensive and defensible data, a validated HPLC-MS/MS method is the recommended approach for the quantitative analysis of this compound residues in environmental matrices.

References

A Comparative Efficacy Analysis of Ethametsulfuron-methyl and Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Ethametsulfuron-methyl and Metsulfuron-methyl, two prominent sulfonylurea herbicides. By examining their mechanism of action, weed control spectrum, crop safety, and environmental fate, this document aims to equip researchers and agricultural scientists with the necessary data to make informed decisions for weed management strategies.

Introduction

This compound and Metsulfuron-methyl are both selective, systemic herbicides belonging to the sulfonylurea chemical class.[1][2] They are widely utilized for the control of broadleaf weeds in various agricultural settings.[1][2] Their primary mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3] This inhibition leads to the cessation of cell division and ultimately, plant death.[3] While sharing a common mechanism, their specific applications, weed control spectrum, and environmental persistence can differ.

Mechanism of Action: A Shared Pathway

Both this compound and Metsulfuron-methyl target the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of essential amino acids in plants. This enzyme is not present in animals, which contributes to the low mammalian toxicity of these herbicides.[4] The inhibition of ALS disrupts protein synthesis and cell division in susceptible plants, leading to a gradual cessation of growth, chlorosis, and necrosis.[1]

Pyruvate Pyruvate Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Pyruvate->Acetolactate Synthase (ALS) α-Ketobutyrate α-Ketobutyrate α-Ketobutyrate->Acetolactate Synthase (ALS) Acetolactate Acetolactate Acetolactate Synthase (ALS)->Acetolactate α-Aceto-α-hydroxybutyrate α-Aceto-α-hydroxybutyrate Acetolactate Synthase (ALS)->α-Aceto-α-hydroxybutyrate Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine Acetolactate->Valine, Leucine, Isoleucine α-Aceto-α-hydroxybutyrate->Valine, Leucine, Isoleucine Protein Synthesis & Cell Division Protein Synthesis & Cell Division Valine, Leucine, Isoleucine->Protein Synthesis & Cell Division Plant Growth Plant Growth Protein Synthesis & Cell Division->Plant Growth This compound This compound This compound->Acetolactate Synthase (ALS) Inhibition Metsulfuron-methyl Metsulfuron-methyl Metsulfuron-methyl->Acetolactate Synthase (ALS) Inhibition cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Site Selection Site Selection Plot Design Plot Design Site Selection->Plot Design Weed Seeding Weed Seeding Plot Design->Weed Seeding Herbicide Application Herbicide Application Weed Seeding->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Reporting Reporting Data Analysis->Reporting

References

Navigating the Challenge of Herbicide Resistance: A Comparative Guide to Ethametsulfuron-methyl and Other Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of weed resistance to herbicides poses a significant threat to global agricultural productivity. Among the most affected classes of herbicides are the sulfonylureas, which target the acetolactate synthase (ALS) enzyme. This guide offers a comprehensive comparison of the cross-resistance profiles of various weeds to Ethametsulfuron-methyl and other sulfonylurea herbicides. By presenting key experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to provide researchers and professionals in the field with a critical resource for understanding and mitigating the impact of sulfonylurea resistance.

Understanding Sulfonylurea Herbicides and the Mechanism of Resistance

Sulfonylurea herbicides, including this compound, function by inhibiting the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This inhibition leads to the cessation of cell division and growth, ultimately causing the death of susceptible plants.[1]

Weed resistance to sulfonylureas primarily arises from two mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[2][3] These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide and rendering it less effective.[3] Specific amino acid substitutions at key positions within the ALS enzyme, such as Pro-197, Asp-376, and Trp-574, are known to confer high levels of resistance.[2][4]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target enzyme at a lethal concentration. A primary NTSR mechanism is enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases, which detoxify the herbicide before it can act.[5][6]

Cross-resistance occurs when a weed population resistant to one herbicide also exhibits resistance to other herbicides with the same mode of action, even if they belong to different chemical families.[7] This is a significant concern with ALS inhibitors, as a single mutation can confer resistance to multiple sulfonylureas and other ALS-inhibiting herbicide families like imidazolinones and triazolopyrimidines.[2]

Comparative Cross-Resistance Data

The following tables summarize the cross-resistance profiles of several key weed species to various sulfonylurea herbicides, including available data and inferences for this compound. The data is presented as Resistance Index (RI) or Resistance Factor (RF), which is the ratio of the herbicide concentration required to cause 50% growth reduction (GR50) in the resistant population compared to a susceptible population.

Table 1: Cross-Resistance Profile of Descurainia sophia (Flixweed) to Sulfonylurea Herbicides

HerbicideChemical FamilyResistance Level (RI/RF)ALS MutationReference
Tribenuron-methylSulfonylurea>10,836Asp-376-Glu & Pro-197-Ala[2]
Tribenuron-methylSulfonylurea789.3Trp-574-Leu & Pro-197-Thr[2]
Tribenuron-methylSulfonylurea205.8 - 2844.7Various single mutations[2]
ChlorsulfuronSulfonylureaResistantNot specified[8][9]
Metsulfuron-methylSulfonylureaResistantNot specified[8][9]
TriasulfuronSulfonylureaResistantNot specified[8][9]
SulfosulfuronSulfonylureaResistantNot specified[8][9]
This compound Sulfonylurea Likely High Resistance All known SU-resistance mutations Inferred
ImazamoxImidazolinoneResistantNot specified[8][9]
PyroxsulamTriazolopyrimidineResistantNot specified[8][9]

Data for this compound is inferred based on its classification as a sulfonylurea herbicide and the broad cross-resistance conferred by common ALS mutations.

Table 2: Cross-Resistance Profile of Kochia scoparia (Kochia) to Sulfonylurea Herbicides

HerbicideChemical FamilyResistance Level (RI/RF)ALS MutationReference
ChlorsulfuronSulfonylurea>350Altered ALS enzyme[1][5]
MetsulfuronSulfonylurea2 to >180Altered ALS enzyme[10]
TriasulfuronSulfonylurea2 to >180Altered ALS enzyme[10]
ThifensulfuronSulfonylurea2 to >180Altered ALS enzyme[10]
TribenuronSulfonylurea2 to >180Altered ALS enzyme[10]
This compound Sulfonylurea Likely High Resistance Altered ALS enzyme Inferred
ImazethapyrImidazolinone2 to >180Altered ALS enzyme[10]

Data for this compound is inferred based on its classification as a sulfonylurea herbicide and the broad cross-resistance patterns observed in Kochia scoparia.

Experimental Protocols

The confirmation and characterization of herbicide resistance in weeds rely on standardized experimental protocols. The following sections detail the common methodologies used in the cited research.

Whole-Plant Dose-Response Bioassay

This is the standard method for quantifying the level of resistance in a weed population.

  • Seed Collection and Germination: Seeds are collected from suspected resistant and known susceptible weed populations. Seeds are germinated in petri dishes or trays with a suitable substrate.

  • Plant Growth: Seedlings are transplanted into pots containing a standard potting mix and grown in a controlled greenhouse environment with standardized temperature, humidity, and photoperiod.

  • Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), plants are treated with a range of herbicide doses. Applications are typically made using a calibrated track sprayer to ensure uniform coverage. A non-treated control is included for comparison.

  • Data Collection: After a set period (e.g., 21 days), plant response is assessed. This is most commonly done by harvesting the above-ground biomass, drying it to a constant weight, and recording the dry weight. Visual injury ratings can also be used.

  • Data Analysis: The dose-response data is analyzed using non-linear regression (e.g., a four-parameter log-logistic model) to determine the GR50 value for each population. The Resistance Index (RI) is then calculated as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population)

ALS Enzyme Activity Assay

This in vitro assay directly measures the sensitivity of the ALS enzyme to the herbicide.

  • Enzyme Extraction: Young leaf tissue from both resistant and susceptible plants is harvested and flash-frozen in liquid nitrogen. The tissue is then ground to a fine powder and the ALS enzyme is extracted using a specific buffer solution.

  • Enzyme Assay: The activity of the extracted ALS enzyme is measured in the presence of a range of herbicide concentrations. The assay typically measures the rate of production of acetolactate, the product of the ALS-catalyzed reaction.

  • Data Analysis: The herbicide concentration required to inhibit the enzyme activity by 50% (I50) is determined for both the resistant and susceptible populations. The level of resistance at the enzyme level is expressed as the ratio of I50 (Resistant) / I50 (Susceptible).

Molecular Analysis of the ALS Gene

This method identifies the specific mutations responsible for target-site resistance.

  • DNA Extraction: Genomic DNA is extracted from the leaf tissue of individual plants from resistant and susceptible populations.

  • PCR Amplification: The ALS gene is amplified using polymerase chain reaction (PCR) with specific primers designed to target the regions where resistance-conferring mutations are known to occur.

  • DNA Sequencing: The amplified PCR products are sequenced to determine the nucleotide sequence of the ALS gene.

  • Sequence Analysis: The DNA sequences from resistant plants are compared to those from susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions.

Visualizing Resistance Mechanisms and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of sulfonylurea herbicides, the development of target-site resistance, and a typical experimental workflow for resistance confirmation.

Sulfonylurea_MoA_and_TSR cluster_0 Susceptible Plant cluster_1 Herbicide Action in Susceptible Plant cluster_2 Resistant Plant (Target-Site Resistance) Substrate Substrate ALS_Enzyme_S ALS Enzyme (Susceptible) Substrate->ALS_Enzyme_S Binds Amino_Acids Branched-Chain Amino Acids ALS_Enzyme_S->Amino_Acids Produces Plant_Growth Normal Plant Growth Amino_Acids->Plant_Growth Sulfonylurea_H Sulfonylurea Herbicide ALS_Enzyme_S2 ALS Enzyme (Susceptible) Sulfonylurea_H->ALS_Enzyme_S2 Binds and Inhibits Blocked_AA Amino Acid Synthesis Blocked ALS_Enzyme_S2->Blocked_AA Plant_Death Plant Death Blocked_AA->Plant_Death Sulfonylurea_H2 Sulfonylurea Herbicide ALS_Enzyme_R Mutated ALS Enzyme (Resistant) Sulfonylurea_H2->ALS_Enzyme_R Binding Prevented Amino_Acids2 Branched-Chain Amino Acids ALS_Enzyme_R->Amino_Acids2 Continues Production Plant_Survival Plant Survival and Growth Amino_Acids2->Plant_Survival Resistance_Confirmation_Workflow Start Suspected Resistant Weed Population Seed_Collection Collect Seeds from Resistant & Susceptible Populations Start->Seed_Collection Whole_Plant_Bioassay Whole-Plant Dose-Response Bioassay Seed_Collection->Whole_Plant_Bioassay GR50_Calculation Calculate GR50 and Resistance Index (RI) Whole_Plant_Bioassay->GR50_Calculation Resistance_Confirmed Resistance Confirmed GR50_Calculation->Resistance_Confirmed Mechanism_Investigation Investigate Resistance Mechanism Resistance_Confirmed->Mechanism_Investigation ALS_Assay ALS Enzyme Activity Assay Mechanism_Investigation->ALS_Assay Gene_Sequencing ALS Gene Sequencing Mechanism_Investigation->Gene_Sequencing I50_Calculation Determine I50 Ratio ALS_Assay->I50_Calculation Mutation_Identification Identify Resistance Mutations Gene_Sequencing->Mutation_Identification End Characterized Resistance Profile I50_Calculation->End Mutation_Identification->End

References

A Comparative Analysis of the Environmental Impact of Ethametsulfuron-methyl and Other Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impact of Ethametsulfuron-methyl with three other widely used sulfonylurea herbicides: Tribenuron-methyl, Metsulfuron-methyl, and Thifensulfuron-methyl. All four herbicides are acetolactate synthase (ALS) inhibitors, a mode of action that targets a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] While this shared mechanism results in similar herbicidal efficacy, their environmental profiles exhibit notable differences. This comparison focuses on key environmental parameters, including soil persistence, aquatic toxicity, and effects on non-target organisms, supported by experimental data and detailed methodologies.

Quantitative Environmental Impact Data

The following tables summarize the key environmental impact parameters for this compound and its comparators. Data has been compiled from various sources and standardized where possible for comparative purposes.

HerbicideSoil Half-Life (DT₅₀) (days)Primary Degradation PathwaysLeaching Potential
This compound 34.66 - >100[2]Microbial degradation, Chemical hydrolysisHigh[3]
Tribenuron-methyl 5 - 20[4]Microbial degradation, Chemical hydrolysis[4]High
Metsulfuron-methyl 14 - 180 (typically 30)[5]Microbial degradation, Chemical hydrolysis[6]High
Thifensulfuron-methyl 1.39[7]Microbial degradation, Chemical hydrolysisHigh[8]
Table 1: Soil Persistence and Mobility of Selected Sulfonylurea Herbicides.
HerbicideTest SpeciesEndpointToxicity Value (µg/L)
This compound Aquatic plants-Toxic to aquatic plants, including algae[3]
Tribenuron-methyl Anabaena flos-aquae (Blue-green algae)EC₅₀ (5 days)>11,500[9]
Metsulfuron-methyl Lemna gibba (Duckweed)EC₅₀ (14 days)0.36[10]
Lemna minor (Duckweed)NOEC (14 days)0.16[11]
Myriophyllum spicatumErC₅₀0.23[11]
Anabaena flos-aquae (Cyanobacterium)ErC₅₀ (72 hours)113.4[11]
Selenastrum capricornutum (Green algae)IC₅₀ (72 hours)45[11]
Thifensulfuron-methyl Lemna gibba (Duckweed)EC₅₀ (14 days)1.3
Navicula sp.EC₅₀>17,300
Anabaena sp.EC₅₀>26,300
Table 2: Aquatic Toxicity of Selected Sulfonylurea Herbicides.
HerbicideAcute Oral LD₅₀ (µ g/bee )Acute Contact LD₅₀ (µ g/bee )
This compound Moderately toxic[3]Moderately toxic[3]
Tribenuron-methyl >22.5>20
Metsulfuron-methyl >91.72[11]>100[11]
Thifensulfuron-methyl >100>100[7]
Table 3: Honeybee Toxicity of Selected Sulfonylurea Herbicides.

Signaling Pathway and Degradation Diagrams

The following diagrams illustrate the mode of action of sulfonylurea herbicides and their degradation pathways in the environment.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Sulfonylureas Sulfonylurea Herbicides Sulfonylureas->ALS Inhibition

Acetolactate Synthase (ALS) Inhibition Pathway

Degradation_Pathway cluster_hydrolysis Chemical Hydrolysis cluster_microbial Microbial Degradation Sulfonylurea_H Sulfonylurea Herbicide Bridge_Cleavage_H Sulfonylurea Bridge Cleavage Sulfonylurea_H->Bridge_Cleavage_H H₂O, pH dependent Aryl_Sulfonamide_H Aryl Sulfonamide Bridge_Cleavage_H->Aryl_Sulfonamide_H Heterocyclic_Amine_H Heterocyclic Amine Bridge_Cleavage_H->Heterocyclic_Amine_H Sulfonylurea_M Sulfonylurea Herbicide Bridge_Cleavage_M Sulfonylurea Bridge Cleavage Sulfonylurea_M->Bridge_Cleavage_M Microbes Hydroxylation Hydroxylation Sulfonylurea_M->Hydroxylation Microbes O_Demethylation O-Demethylation Sulfonylurea_M->O_Demethylation Microbes Aryl_Sulfonamide_M Aryl Sulfonamide Bridge_Cleavage_M->Aryl_Sulfonamide_M Heterocyclic_Amine_M Heterocyclic Amine Bridge_Cleavage_M->Heterocyclic_Amine_M Further_Degradation Further Degradation (e.g., Ring Opening) Hydroxylation->Further_Degradation O_Demethylation->Further_Degradation Aryl_Sulfonamide_M->Further_Degradation Heterocyclic_Amine_M->Further_Degradation

Sulfonylurea Herbicide Degradation Pathways

Experimental Protocols

The environmental impact data presented in this guide are derived from studies conducted in accordance with standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Soil Persistence (Aerobic) - OECD 307

This test determines the rate of aerobic degradation of the herbicide in soil.

  • Test System: Two different soil types are used to assess the influence of soil properties. The soils are characterized by their texture, pH, organic carbon content, and microbial biomass.

  • Test Substance: The herbicide is applied to the soil samples, typically at a concentration relevant to its field application rate. Radiolabeled (¹⁴C) herbicide is often used to facilitate tracking of the parent compound and its degradation products.

  • Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions, maintaining a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

  • Sampling and Analysis: Soil samples are collected at various time intervals. The concentrations of the parent herbicide and its major metabolites are determined using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Mass Spectrometry (MS).

  • Data Analysis: The rate of degradation is calculated, and the time for 50% of the herbicide to dissipate (DT₅₀) is determined by fitting the data to a suitable kinetic model.

Aquatic Toxicity to Lemna sp. - OECD 221

This test evaluates the inhibitory effect of the herbicide on the growth of the aquatic plant Lemna sp. (duckweed).

  • Test Organism: Cultures of Lemna gibba or Lemna minor are maintained in exponential growth phase in a defined nutrient medium.

  • Test Solutions: A series of test solutions with different concentrations of the herbicide are prepared. A control group with no herbicide is also included.

  • Exposure: A small number of Lemna fronds (e.g., 3-4 colonies with a total of 9-12 fronds) are introduced into each test vessel containing the test solutions. The vessels are then incubated under controlled conditions of light, temperature, and photoperiod for 7 days.

  • Observations: The number of fronds is counted at the beginning and end of the test. Other growth parameters such as frond area, dry weight, or fresh weight may also be measured.

  • Data Analysis: The growth rate and yield are calculated for each concentration. The concentration that causes a 50% inhibition of growth (EC₅₀) is determined by regression analysis. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.

Honeybee Acute Oral and Contact Toxicity - OECD 213 & 214

These tests assess the acute toxicity of the herbicide to adult honeybees (Apis mellifera) through oral ingestion and direct contact.[11]

Acute Oral Toxicity (OECD 213)

  • Test Bees: Young, healthy adult worker bees are used.

  • Test Diet: The herbicide is dissolved or suspended in a sucrose solution at various concentrations.

  • Exposure: Bees are starved for a short period and then provided with the treated sucrose solution for a defined period.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, and, if necessary, 72 and 96 hours after exposure.

  • Data Analysis: The median lethal dose (LD₅₀), the dose that causes 50% mortality, is calculated.

Acute Contact Toxicity (OECD 214)

  • Test Bees: Young, healthy adult worker bees are used.

  • Application: A small, precise volume of the herbicide, dissolved in a suitable solvent, is applied directly to the dorsal thorax of each bee.

  • Observation: Mortality and sublethal effects are recorded at the same time intervals as the oral test.

  • Data Analysis: The contact LD₅₀ is calculated.

Experimental_Workflow cluster_planning 1. Study Planning cluster_execution 2. Experiment Execution cluster_analysis 3. Data Analysis & Reporting Define_Objectives Define Objectives & Endpoints Select_Protocols Select OECD Protocols Define_Objectives->Select_Protocols Test_Substance Prepare Test Substance Select_Protocols->Test_Substance Soil_Study Soil Persistence Study (OECD 307) Test_Substance->Soil_Study Aquatic_Study Aquatic Toxicity Study (OECD 221) Test_Substance->Aquatic_Study Bee_Study Honeybee Toxicity Study (OECD 213/214) Test_Substance->Bee_Study Data_Collection Data Collection & Monitoring Soil_Study->Data_Collection Aquatic_Study->Data_Collection Bee_Study->Data_Collection DT50_Calc Calculate DT₅₀ Data_Collection->DT50_Calc EC50_Calc Calculate EC₅₀ Data_Collection->EC50_Calc LD50_Calc Calculate LD₅₀ Data_Collection->LD50_Calc Report Generate Final Report DT50_Calc->Report EC50_Calc->Report LD50_Calc->Report

Typical Experimental Workflow for Environmental Impact Assessment

References

Synergistic and Antagonistic Interactions of Ethametsulfuron-methyl in Herbicide Tank Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Ethametsulfuron-methyl in tank mixtures with other herbicides, focusing on synergistic and antagonistic effects. The information presented is supported by experimental data to aid in research and development of effective weed management strategies.

This compound is a selective, post-emergence sulfonylurea herbicide. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants. This inhibition leads to the cessation of cell division and growth in susceptible broadleaf weeds. To broaden the spectrum of weed control, this compound is frequently applied in tank mixtures with graminicides, which target grass weed species. The interaction between these herbicides can result in synergistic, antagonistic, or additive effects on weed control efficacy.

Performance Data of this compound Tank Mixtures

The following tables summarize quantitative data from a field experiment investigating the efficacy of this compound (formulated as Salsa 75 WG) alone and in tank mixtures with the graminicides clethodim (Select super 120 EC) and quizalofop-P-ethyl (Targa super 5 EC) for weed control in winter oilseed rape.

Table 1: Efficacy of this compound and Tank Mixtures on Broadleaf Weeds

TreatmentRate (g a.i./ha or l/ha)Sinapis arvensis (% Control)Raphanus raphanistrum (% Control)Coriandrum sativum (Volunteer) (% Control)Silybum marianum (Volunteer) (% Control)
This compound22.598.598.099.099.0
Clethodim0.8 l/ha0000
Quizalofop-P-ethyl1.5 l/ha0000
This compound + Clethodim22.5 + 0.8 l/ha99.599.0100100
This compound + Quizalofop-P-ethyl22.5 + 1.5 l/ha98.097.598.598.5

Data sourced from a field experiment on winter oilseed rape. All treatments including this compound were applied with an adjuvant (Trend 90 or Codacide). The data presented for the tank mixtures are with the adjuvant Codacide, which showed a synergetic effect with the this compound + clethodim mixture[1].

Table 2: Efficacy of this compound Tank Mixtures on Grass Weeds and Overall Weed Control

TreatmentRate (g a.i./ha or l/ha)Grassy Weeds (% Control)Overall Weed Infestation (% Reduction)
This compound22.5085.0
Clethodim0.8 l/ha95.080.0
Quizalofop-P-ethyl1.5 l/ha90.075.0
This compound + Clethodim22.5 + 0.8 l/ha98.099.0
This compound + Quizalofop-P-ethyl22.5 + 1.5 l/ha96.097.0

Data sourced from a field experiment on winter oilseed rape. All treatments including this compound were applied with an adjuvant. The data presented for the tank mixtures are with the adjuvant Codacide for the clethodim mix and Trend for the quizalofop-P-ethyl mix, which showed the highest efficacy[1].

Analysis of Interactions

The interaction between herbicides in a tank mixture can be classified as synergistic, antagonistic, or additive. The expected response of a herbicide combination can be calculated using Colby's method.

Synergism: The observed effect of the mixture is greater than the expected effect. Antagonism: The observed effect of the mixture is less than the expected effect. Additive: The observed effect of the mixture is equal to the expected effect.

Based on the data in Table 1 and Table 2, the tank mixture of this compound with clethodim exhibited a synergistic effect, particularly in the overall weed control and control of grassy weeds[1]. The observed efficacy was higher than what would be expected from the additive effect of the individual herbicides. The tank mixture with quizalofop-P-ethyl demonstrated a strong additive effect, providing excellent broad-spectrum weed control.

Experimental Protocols

Field Trial for Efficacy Assessment of this compound Tank Mixtures [1]

  • Experimental Design: A field experiment was conducted over a three-year period (2012-2014) using a randomized block design with four replications.

  • Crop: Winter oilseed canola (Brassica napus L.), conventional hybrid РХ113.

  • Plot Size: Not specified in the provided text.

  • Herbicide Application: Herbicides were applied post-emergence. The application timing was not specified but is generally when weeds are in their early growth stages (e.g., 2-4 leaf stage) for optimal efficacy. A working solution of 200 l/ha was used.

  • Treatments:

    • This compound (Salsa 75 WG) at 22.5 g a.i./ha.

    • Clethodim (Select super 120 EC) at 0.8 l/ha.

    • Quizalofop-P-ethyl (Targa super 5 EC) at 1.5 l/ha.

    • Tank mixture of this compound (22.5 g a.i./ha) and Clethodim (0.8 l/ha).

    • Tank mixture of this compound (22.5 g a.i./ha) and Quizalofop-P-ethyl (1.5 l/ha).

    • Adjuvants (Trend 90, Codacide, Silwet L-77) were used with this compound and its tank mixtures.

  • Data Collection: Weed control efficacy was visually assessed as a percentage of control compared to an untreated control plot. Assessments were made for individual weed species and for overall weed infestation.

  • Interaction Analysis: The study reported a "synergetic effect" for the concomitant use of Salsa (this compound) and Select super (clethodim) with the adjuvant Codacide, based on the observed high efficacy of the tank mixture[1]. A formal statistical analysis using a method like Colby's was not detailed in the provided text but is the standard method for such claims.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

ALS_Inhibitor_Pathway cluster_synthesis Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by this compound Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Ethametsulfuron This compound Ethametsulfuron->Block Inhibition Inhibition

Figure 1. Simplified signaling pathway of ALS inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_assessment Data Collection & Analysis Design Randomized Block Design (4 Replications) Crop Winter Oilseed Rape (Hybrid РХ113) Design->Crop Plot Field Plots Crop->Plot Herbicides This compound (alone) Graminicide (alone) Tank Mixtures Application Post-emergence Spray (200 l/ha) Herbicides->Application Assessment Visual Weed Control Assessment (% vs. Untreated Control) Application->Assessment Analysis Interaction Analysis (e.g., Colby's Method) Assessment->Analysis Results Synergism / Antagonism / Additivity Efficacy Data Analysis->Results

Figure 2. General experimental workflow for evaluating herbicide tank mixtures.

Conclusion

The tank-mixing of this compound with graminicides such as clethodim and quizalofop-P-ethyl can provide effective broad-spectrum weed control in oilseed rape. The interaction between these herbicides can vary, with evidence of synergism observed with clethodim, leading to enhanced weed control. The choice of tank-mix partner and adjuvant can significantly influence the efficacy of the herbicide application. Further research with other graminicides and under different environmental conditions would provide a more comprehensive understanding of the synergistic and antagonistic potential of this compound tank mixtures.

References

Independent Laboratory Validation of Ethametsulfuron-methyl Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of Ethametsulfuron-methyl: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The information presented is based on independently validated experimental data, offering insights into the performance and suitability of each method for residue analysis in environmental matrices.

Comparative Analysis of Validated Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound residues. Both HPLC-MS/MS and HPLC-DAD offer robust solutions, with the primary distinctions being sensitivity and selectivity.

ParameterHPLC-MS/MSHPLC-DAD
Principle Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Separation by liquid chromatography with detection based on the absorption of UV-Vis light by the analyte.
Selectivity Very HighModerate to High
Sensitivity Very HighModerate
Limit of Detection (LOD) 1.10 x 10⁻⁶ ng (in paddy soil)[1][2]0.1 µg/L (in water)
Limit of Quantitation (LOQ) 1.27 x 10⁻³ µg/kg (in paddy soil)[1][2]Not explicitly stated, but detectable at 0.1 µg/g in soil.
Linearity (Range) 0.001 - 0.1 mg/L (R² = 0.9998)[1]Information not available in a consolidated format.
Accuracy (Recovery) 85.56% - 100.16% (in paddy soil at 0.2 and 2 mg/kg)[1][2]105 ± 7% (in soil at 0.1 µg/g)
Matrix Paddy Soil[1][2]Water, Soil

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for replicating and validating these methods.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Procedure:

  • Homogenization: A representative sample of the matrix (e.g., soil, crop) is homogenized.

  • Extraction: A subsample is placed in a centrifuge tube with an appropriate amount of water and acetonitrile (often acidified). The tube is shaken vigorously.

  • Salting Out: Extraction salts (e.g., anhydrous MgSO₄ and NaCl) are added to induce phase separation. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., Primary Secondary Amine - PSA) and anhydrous MgSO₄. This step removes interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is ready for analysis by HPLC-MS/MS or HPLC-DAD.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides high sensitivity and selectivity for the detection of this compound.[1][2]

Instrumentation:

  • Chromatography System: Agilent 1200 HPLC or equivalent.[1]

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent.[1]

  • Column: Waters Xterra MS C18 (2.1 mm x 100 mm, 3.5 µm) or equivalent.[1]

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (ultra-pure water) and Solvent B (acetonitrile).[1]

    • 0.0 min: 95% A, 5% B

    • 2.0 min: 0% A, 100% B

    • 3.0 min: 0% A, 100% B

    • 3.5 min: 95% A, 5% B

    • 5.0 min: 95% A, 5% B

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 35°C.[1]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]

  • Key Transitions for this compound:

    • Major ion: 411.04 → 167.99

    • Minor ion: 411.04 → 196.03

  • Desolvation Temperature: 350°C.[2]

  • Capillary Voltage: 0.5 kV.[2]

Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method offers a cost-effective alternative for the quantification of this compound, particularly at higher concentration levels.

Instrumentation:

  • Chromatography System: HPLC system equipped with a Diode-Array Detector.

Chromatographic Conditions:

  • Column: ODS C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 55% Solvent A (20 mM KH₂PO₄, pH 2.5) and 45% Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm (signal) and 450 nm (reference).

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the validation process.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Analysis & Validation sample Homogenized Sample extraction Extraction with Acetonitrile sample->extraction 1 salting_out Addition of Salts & Centrifugation extraction->salting_out 2 dspe Dispersive SPE Cleanup salting_out->dspe 3 final_extract Final Extract dspe->final_extract 4 hplc_msms HPLC-MS/MS final_extract->hplc_msms hplc_dad HPLC-DAD final_extract->hplc_dad quantification Quantification hplc_msms->quantification hplc_dad->quantification validation Method Validation quantification->validation

Fig. 1: General experimental workflow for this compound analysis.

validation_pathway cluster_params Key Validation Characteristics method_dev Analytical Method Development validation_params Validation Parameters method_dev->validation_params validated_method Validated Analytical Method validation_params->validated_method specificity Specificity/ Selectivity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (RSD) lod_loq LOD & LOQ

Fig. 2: Logical pathway for analytical method validation.

References

Comparative Metabolism of Ethametsulfuron-Methyl: A Decisive Factor in Weed Tolerance and Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethametsulfuron-methyl is a selective, post-emergence sulfonylurea herbicide engineered for the control of broadleaf weeds in crops like oilseed rape (canola).[1][2] Its mode of action involves the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1][3][4] The disruption of this pathway leads to the cessation of cell division and growth, ultimately causing weed death.[1] The selectivity of this compound—its ability to control susceptible weeds without harming the crop—is primarily dictated by the differential rates at which tolerant and susceptible plant species metabolize the herbicide.[5] Tolerant species rapidly detoxify the compound into non-herbicidal metabolites, whereas susceptible species do so much more slowly, allowing the active ingredient to accumulate and exert its phytotoxic effects.[5]

Quantitative Comparison of Metabolism

The rate of metabolic degradation is the key determinant of a plant's tolerance to this compound. Tolerant species, such as oilseed rape, can metabolize the herbicide in a matter of hours, while susceptible weeds take significantly longer, leading to a toxic accumulation of the parent compound. This difference is starkly illustrated by the herbicide's metabolic half-life in various species.

ParameterTolerant Species (Oilseed Rape - Brassica napus)Susceptible Weed Species (Chenopodium album, Sinapis arvensis, Amaranthus retroflexus)Reference
Metabolic Half-life 1.2 - 2.5 hours5 - 14 hours[5]
Residue after 60 Days < 0.5 ppb (from initial 890 ppb)Not applicable (plant death occurs)[5]
Metabolism Rate RapidSlow[5]

In a study on the tolerant species rutabaga (Brassica napobrassica), it was found that after 72 hours, the absorption and translocation of radiolabeled this compound remained constant, with less than 4% of the radioactivity being found in the root.[6] This indicates that metabolism within the foliage is the primary mechanism of tolerance, rather than differential uptake or movement.

Metabolic Pathways and Detoxification

The detoxification of this compound in tolerant plants proceeds through a multi-phase process, consistent with the general metabolism of xenobiotics in plants.[7]

Phase I: Modification The initial step involves the chemical modification of the parent herbicide, primarily through oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s).[8][9] For this compound, this phase leads to the formation of two major, non-herbicidal metabolites:

  • O-desethyl this compound

  • N-desmethyl-O-desethyl this compound [5][6]

These reactions are believed to occur via an unstable alpha-hydroxy ethoxy intermediate.[6] The resulting metabolites are poor inhibitors of the target ALS enzyme and are thus herbicidally inactive.[5]

Phase II: Conjugation Following modification, the metabolites can be conjugated with endogenous molecules like glucose or glutathione.[7][8] This process, facilitated by enzymes such as UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs), increases the water solubility of the metabolites, preparing them for sequestration.[8][9]

Phase III: Sequestration Finally, the conjugated metabolites are transported and compartmentalized into the plant's vacuole or apoplast by transporters, effectively removing them from metabolically active regions of the cell.[7]

In susceptible weeds, this entire process is significantly slower or deficient, allowing the active this compound to persist, bind to the ALS enzyme, and cause irreversible phytotoxicity.

Experimental Protocols

Protocol 1: Herbicide Metabolism Study Using ¹⁴C-Labeled this compound

This protocol outlines a standard method for quantifying the absorption, translocation, and metabolism of this compound in plants.[10][11][12]

1. Plant Material and Growth Conditions:

  • Grow tolerant (e.g., Brassica napus) and susceptible (e.g., Sinapis arvensis) plants in a controlled environment (greenhouse or growth chamber) to a consistent growth stage (e.g., 2-4 true leaves).

2. Preparation of Treatment Solution:

  • Prepare a treatment solution containing a known concentration of ¹⁴C-labeled this compound, its commercial formulation ("cold" herbicide), and a surfactant as recommended. The specific activity of the radiolabeled herbicide should be sufficient for detection (e.g., >170 Bq).[12]

3. Herbicide Application:

  • Protect a single, fully expanded leaf on each plant. Apply the "cold" herbicide solution over the entire plant using a sprayer.

  • Immediately after, remove the protection and apply a precise volume (e.g., 1-10 µL) of the ¹⁴C-ethametsulfuron-methyl solution in discrete droplets to the adaxial surface of the previously protected leaf using a microsyringe.[10]

4. Plant Harvesting and Sample Preparation:

  • Harvest plants at predetermined time intervals (e.g., 6, 24, 48, 72, and 120 hours after treatment).

  • At each time point, wash the treated leaf with a solution (e.g., 10% methanol with 0.1% Tween 20) to remove unabsorbed herbicide from the leaf surface. Quantify the radioactivity in the wash solution using Liquid Scintillation Counting (LSC).

  • Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

5. Analysis of Absorption and Translocation:

  • Dry and combust each plant section in a biological oxidizer. Capture the resulting ¹⁴CO₂ in a scintillation cocktail and quantify using LSC.

  • Absorption is calculated as the total radioactivity applied minus the radioactivity recovered in the leaf wash.

  • Translocation is the percentage of absorbed radioactivity found in plant parts other than the treated leaf.

6. Metabolite Extraction and Analysis:

  • Homogenize and extract plant tissues (especially the treated leaf) with an appropriate solvent system (e.g., acetone/water or acetonitrile/water).

  • Concentrate the extract and analyze it using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[10][12]

  • Identify and quantify the parent this compound and its metabolites by comparing their retention times with those of authentic standards. Further confirmation can be achieved using Liquid Chromatography-Mass Spectrometry (LC/MS).[5][6]

Visualizations

cluster_tolerant Tolerant Species (e.g., Oilseed Rape) cluster_susceptible Susceptible Species (e.g., Wild Mustard) EM_T This compound (Active Herbicide) INT_T Unstable α-hydroxy ethoxy intermediate EM_T->INT_T Rapid Metabolism (P450s) MET1_T O-desethyl this compound (Inactive) INT_T->MET1_T MET2_T N-desmethyl-O-desethyl This compound (Inactive) INT_T->MET2_T CONJ_T Conjugated Metabolites MET1_T->CONJ_T Conjugation (GSTs, UGTs) MET2_T->CONJ_T VAC_T Vacuolar Sequestration CONJ_T->VAC_T Transport EM_S This compound (Active Herbicide) ALS_S ALS Enzyme Inhibition EM_S->ALS_S Slow Metabolism (Accumulation) DEATH_S Plant Death ALS_S->DEATH_S P1 Plant Growth (Tolerant & Susceptible Species) P2 Application of ¹⁴C-Ethametsulfuron-methyl P1->P2 P3 Harvesting at Time Intervals P2->P3 P4 Leaf Wash for Unabsorbed Herbicide P3->P4 P5 Sectioning Plant (Roots, Shoots, Treated Leaf) P3->P5 P6 Combustion & LSC Analysis (Absorption/Translocation) P4->P6 P5->P6 P7 Solvent Extraction of Tissues P5->P7 P9 Data Analysis (Half-life, Metabolite Profile) P6->P9 P8 HPLC & LC/MS Analysis (Metabolite Identification) P7->P8 P8->P9 MET_RATE Rate of Metabolism FAST Fast SLOW Slow HERB_CONC Active Herbicide Concentration at ALS ALS_INH ALS Enzyme Inhibition PHENOTYPE Plant Phenotype LOW Low FAST->LOW leads to MINIMAL Minimal LOW->MINIMAL results in TOLERANCE Tolerance MINIMAL->TOLERANCE determines HIGH High SLOW->HIGH leads to SEVERE Severe HIGH->SEVERE results in SUSCEPTIBILITY Susceptibility SEVERE->SUSCEPTIBILITY determines

References

A Comparative Analysis of Ethametsulfuron-methyl's Performance Against Other Acetolactate Synthase (ALS)-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of Ethametsulfuron-methyl with other acetolactate synthase (ALS)-inhibiting herbicides. The information presented is supported by experimental data to aid in research and development within the agricultural and weed science sectors.

Introduction to ALS-Inhibiting Herbicides

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[1] These amino acids are essential for protein synthesis and overall plant growth. ALS-inhibiting herbicides disrupt this pathway, leading to a deficiency in these vital amino acids, which ultimately results in the cessation of plant growth and death.[1] This class of herbicides is widely used due to its high efficacy at low application rates and generally low mammalian toxicity.[2]

The ALS-inhibiting herbicides are a diverse group of compounds belonging to several chemical families, including:

  • Sulfonylureas (SUs): This family includes this compound, metsulfuron-methyl, and tribenuron-methyl. They are known for their systemic activity, being absorbed through both foliage and roots.[3]

  • Imidazolinones (IMIs): This family includes herbicides like imazamox.

  • Triazolopyrimidines (TPs)

  • Pyrimidinyl-thiobenzoates (PTBs)

  • Sulfonylamino-carbonyl-triazolinones (SCTs)

This compound is a selective, post-emergence sulfonylurea herbicide primarily used for the control of broadleaf weeds in crops such as canola and lupins.[4][5]

Mechanism of Action: The ALS Inhibition Pathway

ALS-inhibiting herbicides function by binding to the ALS enzyme, which blocks its catalytic activity. This binding is typically non-competitive, meaning the herbicide does not directly compete with the enzyme's natural substrates (pyruvate or α-ketobutyrate). Instead, it binds to a different site on the enzyme, inducing a conformational change that prevents the substrates from accessing the active site. This leads to a cascade of effects, including the depletion of branched-chain amino acids and an accumulation of α-ketobutyrate, which is toxic to the plant at high concentrations.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by this compound & other ALS Inhibitors Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alphaKB α-Ketobutyrate alphaKB->ALS Acetolactate α-Acetolactate ALS->Acetolactate 2 Pyruvate alphaAHB α-Aceto-α-hydroxybutyrate ALS->alphaAHB Pyruvate + α-Ketobutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alphaAHB->Isoleucine Protein Protein Synthesis & Plant Growth Valine->Protein Leucine->Protein Isoleucine->Protein Herbicide This compound (and other ALS inhibitors) Inhibition Inhibition Herbicide->Inhibition Inhibition->ALS Cessation Cessation of Plant Growth & Death Inhibition->Cessation Experimental_Workflow cluster_data Data Collection Points start Start: Define Objectives site_selection Site Selection & Preparation start->site_selection exp_design Experimental Design (RCBD, 4 Reps) site_selection->exp_design treatments Treatment Allocation (this compound, Comparators, Control) exp_design->treatments application Herbicide Application (Post-emergence, 2-4 leaf stage) treatments->application data_collection Data Collection application->data_collection analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis weed_control Weed Control (%) biomass Weed Biomass (g/m²) phytotoxicity Crop Phytotoxicity (%) yield Crop Yield (kg/ha) conclusion Conclusion & Reporting analysis->conclusion

References

Guide to Inter-Laboratory Comparison of Ethametsulfuron-methyl Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the residue analysis of Ethametsulfuron-methyl. While a formal, large-scale inter-laboratory comparison study for this compound is not publicly available, this document synthesizes data from various validated methods to offer a benchmark for performance and to outline the protocols for conducting such a comparison. The information herein is intended to assist laboratories in evaluating and improving their analytical performance for this compound.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are crucial for ensuring the quality and comparability of analytical data among different laboratories.[1][2] By analyzing the same samples and comparing results, participating laboratories can assess their analytical performance against their peers and a reference value.[1][2] This process is vital for method validation, quality control, and demonstrating competence to accreditation bodies.[2][3]

Analytical Methodologies for this compound

The determination of this compound residues, a sulfonylurea herbicide, is typically performed using sensitive and selective chromatographic techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its ability to detect and quantify low levels of the analyte in complex matrices.[4][5]

2.1. Sample Preparation

Effective sample preparation is critical for accurate residue analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and its modifications are widely adopted for pesticide residue analysis in various matrices, including soil and agricultural products.[6][7][8]

A typical extraction protocol involves:

  • Extraction: The sample is homogenized and extracted with an organic solvent, commonly acetonitrile.[7][9] For certain matrices, the addition of water may be necessary to improve extraction efficiency, and pH control can be important for the stability of sulfonylurea herbicides.[10]

  • Salting-out: A mixture of salts, typically magnesium sulfate and sodium chloride, is added to induce phase separation between the aqueous and organic layers.[7][8]

  • Clean-up: A dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components. This commonly involves sorbents like primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences.[6][8][9]

2.2. Instrumental Analysis

The instrumental analysis of this compound is predominantly carried out using LC-MS/MS. This technique offers high selectivity and sensitivity for detecting residues at low concentrations.

Key instrumental parameters include:

  • Chromatographic Separation: A C18 reversed-phase column is typically used for separation.[4][5]

  • Mobile Phase: A gradient elution with a mixture of water (often with formic acid or ammonium formate) and acetonitrile or methanol is common.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[4][5]

Comparative Performance of Analytical Methods

The performance of an analytical method is evaluated based on several key parameters. The following tables summarize typical performance data for the analysis of sulfonylurea herbicides, including this compound, as reported in various studies. These values can serve as a benchmark for laboratories.

Table 1: Method Performance for this compound in Paddy Soil

ParameterValueReference
Limit of Detection (LOD)1.10 x 10⁻⁶ ng[4]
Limit of Quantitation (LOQ)1.27 x 10⁻³ µg/kg[4]
Recovery (at 0.2 mg/kg)85.56% - 100.16%[4]
Recovery (at 2 mg/kg)85.56% - 100.16%[4]
Relative Standard Deviation (RSD)7.42% - 9.69%[4]

Table 2: General Performance Criteria for Pesticide Residue Analysis

ParameterAcceptance CriteriaReference
Recovery70% - 120%[9][11]
Repeatability RSD≤ 20%[9][11]
Reproducibility RSD< 25% (for single-residue methods)[11]
Expanded Measurement UncertaintyDefault of 50%[11]

Experimental Protocols

4.1. Protocol for Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge.

  • Take a 1 mL aliquot of the supernatant for clean-up.

  • Add 150 mg MgSO₄ and 50 mg PSA to the aliquot.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

4.2. Protocol for LC-MS/MS Analysis

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program to ensure separation from matrix interferences.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: At least two specific precursor-product ion transitions should be monitored for quantification and confirmation.

Workflow for an Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for pesticide residue analysis.

G A Study Design & Protocol Development B Participant Recruitment A->B C Preparation & Homogenization of Test Material B->C D Homogeneity & Stability Testing C->D E Sample Distribution to Participants D->E F Analysis of Samples by Participating Labs E->F G Submission of Results to Coordinator F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Preparation of Preliminary Report H->I J Final Report & Participant Feedback I->J

Caption: Workflow of an inter-laboratory comparison study.

Conclusion

While a dedicated inter-laboratory comparison for this compound has not been widely published, the existing validated methods provide a strong foundation for laboratories to achieve accurate and reliable results. By adhering to robust analytical protocols, such as those outlined in this guide, and participating in general pesticide proficiency testing schemes, laboratories can ensure the quality of their data and contribute to the generation of comparable results across the scientific community. Regular participation in such schemes is a key element of a laboratory's quality assurance system.[1][12]

References

Comparative study on the degradation pathways of different sulfonylurea herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

This guide provides a comparative analysis of the environmental degradation pathways of three prominent sulfonylurea herbicides: Chlorsulfuron, Metsulfuron-methyl, and Nicosulfuron. The persistence and fate of these herbicides are critical for assessing their environmental impact and ensuring sustainable agricultural practices. Degradation primarily occurs through chemical hydrolysis and microbial action, with factors such as soil pH, temperature, and moisture playing significant roles.[1][2][3]

Overview of Primary Degradation Mechanisms

Sulfonylurea herbicides are primarily broken down in the environment through two main routes: chemical hydrolysis and microbial degradation.[4] Other processes like photolysis may contribute but are generally considered less significant for most compounds in this class.[5] The rate and prevalence of these pathways are heavily influenced by environmental conditions.[6][7]

G cluster_0 Sulfonylurea Herbicide cluster_1 Degradation Pathways cluster_2 Result SUH Parent Herbicide Hydrolysis Chemical Hydrolysis SUH->Hydrolysis H₂O, pH Microbial Microbial Degradation SUH->Microbial Microbes Photo Photolysis SUH->Photo Sunlight Metabolites Inactive Metabolites & Mineralization (CO2, H2O) Hydrolysis->Metabolites Microbial->Metabolites Photo->Metabolites

Figure 1. General degradation pathways for sulfonylurea herbicides.

Comparative Degradation Pathways of Selected Herbicides

While sharing common mechanisms, the specific degradation pathways and resulting metabolites differ between sulfonylurea compounds due to variations in their chemical structures.

2.1. Chemical Hydrolysis

Chemical hydrolysis is a primary degradation route, particularly sensitive to soil pH.[8] The process typically involves the cleavage of the sulfonylurea bridge, which deactivates the herbicide.[9]

  • Chlorsulfuron : Degradation is significantly faster in acidic soils.[8][10] The primary mechanism is the chemical hydrolysis of the sulfonylurea bridge.[7][11]

  • Metsulfuron-methyl : This herbicide degrades through both chemical hydrolysis and microbial action.[6] The rate of chemical degradation is negatively correlated with soil pH.[6] Key hydrolytic pathways include the cleavage of the sulfonylurea bridge and O-demethylation.[6][9]

  • Nicosulfuron : Hydrolysis of the sulfonylurea bridge is the predominant degradation pathway.[12][13] This process leads to the formation of two principal products: a stable aminopyrimidine and a pyridylsulfonamide, which can cyclize at a pH of 7 or higher.[12][13][14] Unlike some related compounds, bridge contraction is not a major path for nicosulfuron.[12]

G cluster_chl Chlorsulfuron Pathway cluster_met Metsulfuron-methyl Pathway cluster_nic Nicosulfuron Pathway Chlorsulfuron Chlorsulfuron Met_C1 Benzenesulfonamide Metabolite Chlorsulfuron->Met_C1 Bridge Cleavage (Acidic pH) Met_C2 Triazine Amine Metabolite Chlorsulfuron->Met_C2 Bridge Cleavage (Acidic pH) Metsulfuron Metsulfuron-methyl Met_M1 Sulfonamide Metabolite Metsulfuron->Met_M1 Bridge Cleavage Met_M2 Triazine Amine Metabolite Metsulfuron->Met_M2 Bridge Cleavage Met_M3 Saccharin Met_M1->Met_M3 Further Degradation Nicosulfuron Nicosulfuron Met_N1 Pyridylsulfonamide Nicosulfuron->Met_N1 Bridge Cleavage Met_N2 Aminopyrimidine Nicosulfuron->Met_N2 Bridge Cleavage Met_N3 Cyclized Product (pH ≥ 7) Met_N1->Met_N3

Figure 2. Comparative hydrolysis pathways of selected sulfonylureas.

2.2. Microbial Degradation

Soil microorganisms play a crucial role in detoxifying sulfonylurea herbicides, especially in neutral to alkaline soils where chemical hydrolysis is slower.[2][4][15]

  • Chlorsulfuron : Both soil fungi (like Aspergillus niger and Penicillium sp.) and actinomycetes (Streptomyces griseolus) have been shown to degrade chlorsulfuron in pure cultures.[10] In many soils, microbial breakdown is a key factor in its dissipation.[7][10]

  • Metsulfuron-methyl : Microbial activity significantly contributes to the degradation of metsulfuron-methyl.[6][9] Studies comparing sterile and non-sterile soil show a much faster breakdown in the presence of microbes, indicating that mineralization to CO2 is largely a biological process.[9][16]

  • Nicosulfuron : Fungal strains, such as Plectosphaerella cucumerina, can biodegrade nicosulfuron through a co-metabolic process.[14] The initial step mirrors chemical hydrolysis, involving the cleavage of the sulfonylurea bridge to produce aminopyrimidine (ADMP) and pyridylsulfonamide (ASDM) metabolites.[14]

2.3. Photodegradation

Photodegradation, or breakdown by sunlight, can also contribute to the dissipation of some sulfonylureas, particularly when present on soil surfaces or in clear water.

  • Metsulfuron-methyl : The photodegradation of metsulfuron-methyl in aqueous solutions has been investigated, with the major photochemical pathway initiated by the dissociation of the C-S bond.[17]

  • Rimsulfuron : While not one of the three focus herbicides, it is worth noting that photolysis can be as important as hydrolysis for some sulfonylureas like rimsulfuron, especially for post-emergence herbicides sprayed on surfaces.[18]

Quantitative Comparison of Degradation Rates

The rate of degradation is typically measured by the herbicide's half-life (DT50), which is the time required for 50% of the applied amount to dissipate. This value varies widely based on the compound and environmental conditions.

HerbicideConditionpHTemperature (°C)Half-life (DT50)Reference
Chlorsulfuron Soil7.710229 days[7]
Soil7.74062.5 days[7]
Soil~6.0Field1-2 months[7]
Soil--Typical: 40 days[19]
Metsulfuron-methyl Soil5.2Field6.3 - 7.9 days[9]
Non-sterile Soil-Lab12 - 14 days[9]
Sterile Soil-Lab19 - 23 days[9]
Soil--Typical: 30 days[20]
Nicosulfuron Aqueous Solution4301.4 days (k=0.50 d⁻¹)[13]
Aqueous Solution830346 days (k=0.002 d⁻¹)[13]
Water (with Laccase)5501.46 hours[21]

Key Experimental Protocols

Standardized laboratory and field experiments are essential for determining the degradation pathways and kinetics of herbicides.

4.1. Protocol for Aqueous Hydrolysis Study

This experiment evaluates the chemical stability of a herbicide in water at different pH levels and temperatures.

  • Preparation : Prepare sterile aqueous buffer solutions at a range of pH values (e.g., 4, 7, 9).

  • Incubation : Add a known concentration of the herbicide to each buffer solution. Incubate the solutions in the dark at controlled temperatures (e.g., 25°C, 40°C).

  • Sampling : Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days).

  • Analysis : Quench any further reaction and analyze the concentration of the parent herbicide and its major metabolites using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[22][23]

  • Kinetics : Calculate the degradation rate constants and half-lives by fitting the concentration-time data to a kinetic model, typically first-order kinetics.[5][13]

4.2. Protocol for Soil Degradation Study

This experiment assesses herbicide dissipation in soil, accounting for both chemical and microbial processes.

G cluster_prep 1. Preparation cluster_app 2. Application & Incubation cluster_ext 3. Sampling & Extraction cluster_ana 4. Analysis A1 Collect & Sieve Soil A2 Sterilize Half of Soil (e.g., autoclaving) A1->A2 A3 Adjust Moisture Content A1->A3 A2->A3 B1 Apply Herbicide to Sterile & Non-Sterile Soil A3->B1 B2 Incubate in Dark at Constant Temperature B1->B2 C1 Collect Soil Samples Over Time B2->C1 C2 Solvent Extraction C1->C2 C3 Sample Cleanup (e.g., SPE) C2->C3 D1 Quantify Residues (HPLC or LC-MS/MS) C3->D1 D2 Calculate DT50 & DT90 D1->D2

Figure 3. Experimental workflow for a soil degradation study.

Conclusion

The degradation of sulfonylurea herbicides is a complex process governed by the compound's specific structure and prevailing environmental conditions.

  • Chlorsulfuron and Metsulfuron-methyl degradation is highly dependent on both chemical hydrolysis and microbial action, with acidic pH significantly accelerating their breakdown.

  • Nicosulfuron degradation is dominated by chemical hydrolysis of the sulfonylurea bridge, a pathway that is also pH-sensitive but follows a different kinetic profile.

Understanding these distinct pathways and the quantitative differences in their degradation rates is paramount for predicting their environmental persistence, ensuring crop safety in rotation systems, and developing next-generation herbicides with more favorable environmental profiles.

References

Evaluating the Selectivity of Ethametsulfuron-Methyl in Canola Varieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity and performance of ethametsulfuron-methyl in various canola (Brassica napus L.) varieties. This compound is a sulfonylurea (Group 2) herbicide widely used for post-emergence control of broadleaf weeds. Its efficacy and crop safety are critical for successful canola production. This document summarizes key experimental findings, details relevant methodologies, and compares this compound with alternative weed control strategies in canola.

Mechanism of Action and Selectivity

This compound, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[2][3] The inhibition of ALS leads to the cessation of cell division in sensitive plants, resulting in growth arrest and eventual death.[3]

The selectivity of this compound in canola is primarily based on the crop's ability to rapidly metabolize the herbicide into non-toxic forms.[4][5] Tolerant canola varieties can quickly detoxify the active ingredient, whereas susceptible weed species lack this rapid metabolic capacity.[4][5] The primary metabolic pathway involves hydroxylation of the phenyl ring, followed by conjugation with glucose to form an inactive glycoside.

Quantitative Performance Data

The tolerance of canola varieties to this compound can vary. The rate of metabolism is a key determinant of selectivity. Tolerant canola varieties have been shown to metabolize this compound with a half-life of 1.2 to 2.5 hours, while sensitive weed species and more susceptible canola varieties exhibit a much slower metabolism, with half-lives ranging from 5 to 14 hours.[4]

The following tables summarize data from various studies comparing the performance of different canola herbicide systems. While direct comparative data on a wide range of named canola varieties treated solely with this compound is limited in the available literature, the following tables provide insights into yield performance under different herbicide regimes.

Herbicide SystemCanola Variety/TypeWeed Control EfficacyCanola Yield ( kg/ha )Reference
Sethoxydim + EthametsulfuronStandard CanolaModerate to Good1800 - 2200[6]
GlyphosateRoundup Ready CanolaExcellent2000 - 2500[6][7]
GlufosinateLibertyLink CanolaGood to Excellent1900 - 2400[6]
Imazamox/ImazethapyrClearfield CanolaGood1950 - 2350[6]

Table 1: Comparison of Canola Yield Under Different Herbicide Systems. This table presents a generalized summary of yield expectations based on different herbicide-tolerant canola systems. Actual yields can vary significantly based on environmental conditions, weed pressure, and specific variety genetics.

Herbicide TreatmentCanola HybridPrimary Weeds ControlledGrain Yield ( kg/ha )Reference
NicosulfuronHyola 571 CLRyegrass, Turnip2,500[8]
ImazaquinHyola 571 CLTurnip2,450[8]
ImazethapyrHyola 575 CLRyegrass, Turnip2,600[8]
Metsulfuron-methylHyola 571 CL & 575 CLTurnip2,100 - 2,300[8]

Table 2: Efficacy of Various Herbicides on Weed Control and Yield in Clearfield Canola Hybrids. This study highlights the performance of different herbicides, including the sulfonylurea metsulfuron-methyl, in controlling key weeds and their impact on the yield of imidazolinone-tolerant canola.

Experimental Protocols

Protocol for Evaluating Canola Variety Selectivity to this compound

This protocol outlines a standard methodology for assessing the tolerance of different canola varieties to post-emergence applications of this compound under greenhouse or field conditions.

1. Plant Material and Growth Conditions:

  • Varieties: Include a range of canola varieties:

    • Conventional (non-herbicide tolerant) varieties.

    • Sulfonylurea (SU)-tolerant varieties.

    • Other herbicide-tolerant varieties (e.g., Roundup Ready, LibertyLink, Clearfield) to serve as controls and for comparative analysis.

  • Growing Medium: For greenhouse studies, use a standardized potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio). For field studies, select a site with uniform soil type and low weed pressure.

  • Growth Conditions: Maintain greenhouse conditions at approximately 20-25°C with a 16-hour photoperiod. Field trials should be conducted under typical agronomic practices for the region.

  • Replication: Use a randomized complete block design with a minimum of four replications for each treatment.

2. Herbicide Application:

  • Herbicide: this compound (e.g., Muster®) applied at various rates:

    • 0x (untreated control)

    • 1x (recommended label rate)

    • 2x (twice the recommended rate)

    • 4x (four times the recommended rate)

  • Application Timing: Apply the herbicide at the 2- to 4-leaf stage of the canola plants.

  • Application Method: Use a calibrated research sprayer equipped with flat-fan nozzles to ensure uniform coverage. The spray volume should be consistent with label recommendations (e.g., 100-200 L/ha).

3. Data Collection and Analysis:

  • Visual Injury Assessment: Rate phytotoxicity at 7, 14, and 21 days after treatment (DAT) on a scale of 0 to 100%, where 0% represents no injury and 100% represents plant death.

  • Plant Height: Measure the height of ten randomly selected plants per plot at 21 DAT.

  • Biomass: At 28 DAT or at crop maturity, harvest the above-ground biomass from a designated area within each plot. Dry the biomass at 70°C to a constant weight and record the dry weight.

  • Yield: For field trials, harvest the entire plot at maturity and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments and varieties. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis A Select Canola Varieties (Conventional, SU-Tolerant, etc.) B Planting and Seedling Growth (Greenhouse/Field) A->B C Herbicide Application (this compound at 0x, 1x, 2x, 4x rates) B->C D Visual Injury Assessment (7, 14, 21 DAT) C->D E Plant Height and Biomass Measurement D->E F Yield Determination (at maturity) E->F G Statistical Analysis (ANOVA) F->G H Comparison of Variety Selectivity G->H

Caption: Experimental workflow for evaluating canola selectivity.

signaling_pathway cluster_herbicide_action Herbicide Action cluster_detoxification Detoxification in Tolerant Canola Ethametsulfuron This compound ALS Acetolactate Synthase (ALS) Ethametsulfuron->ALS Inhibits Metabolism Rapid Metabolism Ethametsulfuron->Metabolism AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth Hydroxylation Hydroxylation (Cytochrome P450) Metabolism->Hydroxylation Conjugation Glucose Conjugation (Glucosyltransferase) Hydroxylation->Conjugation Inactive Inactive Glycoside Conjugation->Inactive

Caption: this compound mode of action and detoxification.

Comparison with Alternatives

While this compound is effective for certain broadleaf weeds, several other herbicide-tolerant systems are available for canola, each with its own spectrum of weed control and management considerations.

  • Glyphosate-Tolerant (Roundup Ready®) Systems: Offer broad-spectrum control of most annual and perennial weeds.[7] This system provides flexibility in application timing. However, the repeated use of glyphosate has led to the evolution of glyphosate-resistant weeds in some regions.[9]

  • Glufosinate-Tolerant (LibertyLink®) Systems: Provide effective control of many broadleaf and grass weeds, including some that are glyphosate-resistant. Glufosinate is a contact herbicide, requiring thorough spray coverage for optimal efficacy.

  • Imidazolinone-Tolerant (Clearfield®) Systems: These varieties are tolerant to imidazolinone herbicides, which also inhibit the ALS enzyme. This system can be effective for controlling certain broadleaf weeds and grasses. However, cross-resistance to other Group 2 herbicides, including sulfonylureas, can be a concern.

  • Triazine-Tolerant (TT) Systems: These were among the first herbicide-tolerant canola varieties developed. They are tolerant to triazine herbicides like atrazine and simazine, which provide residual weed control. However, yield drag has sometimes been associated with TT varieties compared to newer systems.[10]

The choice of a weed control system depends on the specific weed spectrum in a given field, the history of herbicide use, and the overall crop rotation plan to manage and mitigate the development of herbicide resistance.

Conclusion

The selectivity of this compound in canola is a well-established mechanism based on the rapid metabolic detoxification of the herbicide by tolerant varieties. While effective for controlling a range of broadleaf weeds, growers and researchers have access to several alternative herbicide-tolerant systems that may offer broader-spectrum weed control or different modes of action to aid in resistance management. The selection of a particular canola variety and its corresponding herbicide system should be based on a thorough evaluation of field-specific weed pressures, the potential for herbicide resistance, and the overall agronomic performance of the variety. Further research focusing on direct comparative trials of a wider range of modern canola cultivars under this compound application would provide valuable data for optimizing weed management strategies.

References

A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Ethametsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Validating Analytical Results for Ethametsulfuron-methyl

The accurate quantification of the herbicide this compound is critical in environmental monitoring, food safety, and agricultural research. While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques, their applicability to a thermally sensitive and polar compound like this compound varies significantly. This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid researchers in selecting the appropriate technique and in the cross-validation of results.

Executive Summary

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound and a related sulfonylurea herbicide by LC-MS/MS and GC-MS, respectively.

ParameterLC-MS/MS for this compound[1]GC-MS for Metsulfuron-methyl (with derivatization)[2][3]
Limit of Detection (LOD) 1.10 x 10⁻⁶ ng0.1 µg/mL
Limit of Quantification (LOQ) 1.27 x 10⁻³ µg/kg0.2 µg/g
Recovery 85.56% - 100.16%> 70%
Derivatization Required NoYes (Methylation)
Thermal Stability Well-suited for thermally labile compoundsRequires derivatization for thermally unstable compounds
Compound Polarity Ideal for polar compoundsBetter for volatile, less polar compounds

Experimental Protocols

LC-MS/MS Methodology for this compound

The analysis of this compound using LC-MS/MS is a direct approach that does not require derivatization.

1. Sample Preparation (QuEChERS Method)

  • Extraction: A homogenized sample (e.g., 10g of soil) is extracted with acetonitrile.

  • Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned using a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.

  • Final Extract: The cleaned extract is filtered and ready for LC-MS/MS injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier) is employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

GC-MS Methodology for Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

The analysis of sulfonylurea herbicides like this compound by GC-MS is challenging due to their low volatility and thermal instability. A derivatization step is essential to convert the analyte into a more volatile and thermally stable form. The following protocol is based on the analysis of Metsulfuron-methyl and is expected to be applicable to this compound.[2][3]

1. Sample Preparation and Derivatization

  • Extraction: The sample is extracted with a suitable solvent (e.g., ethyl acetate).

  • Derivatization: The extracted analyte is derivatized, for example, by methylation using diazomethane to form a more volatile dimethyl derivative.[2][3] This step is critical for successful GC analysis.

  • Cleanup: The derivatized extract is cleaned using solid-phase extraction (SPE) to remove excess derivatizing agent and matrix interferences.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.

  • Ionization: Electron Ionization (EI) is typically used.

Mandatory Visualization

Cross_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_GCMS GC-MS Analysis cluster_Validation Cross-Validation Sample Sample Collection (e.g., Soil, Water, Crop) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction LCMS_Cleanup QuEChERS Cleanup Extraction->LCMS_Cleanup Direct Analysis Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Indirect Analysis LC_Separation HPLC Separation (C18 Column) LCMS_Cleanup->LC_Separation MSMS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Comparison Data Comparison (LOD, LOQ, Recovery) MSMS_Detection->Data_Comparison GCMS_Cleanup SPE Cleanup Derivatization->GCMS_Cleanup GC_Separation GC Separation (Capillary Column) GCMS_Cleanup->GC_Separation MS_Detection MS Detection (SIM/Scan Mode) GC_Separation->MS_Detection MS_Detection->Data_Comparison

Caption: Workflow for the cross-validation of this compound analysis.

Analytical_Technique_Selection Analyte This compound (Polar, Thermally Labile) LCMS LC-MS/MS Analyte->LCMS Recommended GCMS GC-MS Analyte->GCMS Challenging Direct_Analysis Direct Analysis (No Derivatization) LCMS->Direct_Analysis Indirect_Analysis Indirect Analysis (Requires Derivatization) GCMS->Indirect_Analysis

Caption: Rationale for analytical technique selection for this compound.

Conclusion

For the routine and robust analysis of this compound, LC-MS/MS is the method of choice. Its ability to directly analyze polar and thermally labile compounds with high sensitivity and specificity makes it ideal for residue analysis in various matrices. While GC-MS can be adapted for this purpose through a derivatization step, the added complexity, potential for incomplete derivatization, and the handling of hazardous reagents like diazomethane make it a less favorable option.

For laboratories equipped with both instruments, cross-validation can provide the highest level of confidence in analytical results. However, if only one technique is available, LC-MS/MS is strongly recommended for the analysis of this compound and other sulfonylurea herbicides. This guide provides the foundational knowledge for researchers to make informed decisions regarding analytical methodology and to ensure the generation of accurate and reliable data.

References

A Comparative Risk Assessment of Ethametsulfuron-methyl for Non-target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the ecotoxicological profile of Ethametsulfuron-methyl in comparison to the alternative herbicide, Metsulfuron-methyl.

This guide provides a comprehensive comparative risk assessment of the herbicide this compound on a variety of non-target organisms. For a robust comparison, this guide includes data on Metsulfuron-methyl, another sulfonylurea herbicide that shares the same mode of action. The information presented is intended for researchers, scientists, and professionals involved in drug and pesticide development to facilitate informed decisions regarding environmental safety.

Executive Summary

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This targeted action is effective for weed control but also poses a potential risk to non-target plants and other organisms. This guide presents a comparative analysis of the ecotoxicological data for this compound and a similar sulfonylurea herbicide, Metsulfuron-methyl, to provide a clearer understanding of their relative risks.

Data Presentation: Ecotoxicological Profile

The following tables summarize the available quantitative data on the toxicity of this compound and Metsulfuron-methyl to a range of non-target organisms.

Table 1: Acute and Chronic Toxicity to Aquatic Organisms

OrganismHerbicideTest DurationEndpointValue (µg/L)Reference
Fish
Rainbow Trout (Oncorhynchus mykiss)This compound96 hoursLC50>100,000AERU
Rainbow Trout (Oncorhynchus mykiss)Metsulfuron-methyl96 hoursLC50>150,000[2]
Bluegill Sunfish (Lepomis macrochirus)Metsulfuron-methyl96 hoursLC50>150,000[2]
Aquatic Invertebrates
Daphnia magnaThis compound48 hoursEC50>100,000AERU
Daphnia magnaMetsulfuron-methyl48 hoursEC50>150,000[2]
Daphnia magnaMetsulfuron-methyl21 daysNOEC3,130[3]
Aquatic Plants
Green Algae (Selenastrum capricornutum)This compound72 hoursErC507,600AERU
Green Algae (Selenastrum capricornutum)Metsulfuron-methyl72 hoursErC50113[3]
Duckweed (Lemna gibba)This compound7 daysEC500.43AERU
Duckweed (Lemna gibba)Metsulfuron-methyl7 daysErC500.36[3]

Table 2: Toxicity to Terrestrial Invertebrates

OrganismHerbicideTest TypeEndpointValueReference
Honeybee (Apis mellifera)
This compoundAcute Contact (48h)LD50>25 µ g/bee AERU
This compoundAcute Oral (48h)LD50>25 µ g/bee AERU
Metsulfuron-methylAcute Contact (48h)LD50>50 µ g/bee [4]
Metsulfuron-methylAcute Oral (48h)LD50>44.3 µ g/bee [4]
Earthworm (Eisenia fetida)
This compound14 daysLC50>1,000 mg/kg soilAERU
Metsulfuron-methyl14 daysLC501,871.18 mg/kg soil[5]
Metsulfuron-methyl56 days (Reproduction)NOEC<100 mg/kg soil[5]

Table 3: Toxicity to Birds

OrganismHerbicideTest TypeEndpointValue (mg/kg bw or ppm)Reference
Bobwhite Quail (Colinus virginianus)This compoundAcute OralLD50>2,250 mg/kgAERU
Bobwhite Quail (Colinus virginianus)Metsulfuron-methylAcute OralLD50>5,000 mg/kg[6]
Mallard Duck (Anas platyrhynchos)This compound5-day DietaryLC50>5,620 ppmAERU
Mallard Duck (Anas platyrhynchos)Metsulfuron-methyl8-day DietaryLC50>5,620 ppm[2]

Experimental Protocols

The ecotoxicological data presented in this guide are derived from studies following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols relevant to the data in the tables.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[4][7][8][9][10] Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the test organisms (EC50) within a 48-hour period.[2][6][11][12][13]

  • Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over 21 days.[14][15][16][17][18] The total number of living offspring is the primary endpoint, from which a No Observed Effect Concentration (NOEC) can be determined.

  • Lemna sp. Growth Inhibition Test (OECD 221): This study assesses the toxicity of a substance to the aquatic plant Lemna (duckweed) by measuring the inhibition of growth (frond number and another variable like frond area or biomass) over a 7-day period.[19][20][21][22][23] The concentration causing 50% inhibition of growth (EC50) is calculated.

Terrestrial Toxicity Testing
  • Honeybee, Acute Contact and Oral Toxicity Test (OECD 214 & 213): These tests determine the acute toxicity of a substance to honeybees. For contact toxicity (OECD 214), the substance is applied directly to the thorax of the bees. For oral toxicity (OECD 213), the substance is mixed with a sucrose solution which the bees consume.[15] The median lethal dose (LD50) is determined after 48 hours.

  • Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms in artificial soil over 14 days. The primary endpoint is the LC50, the concentration that is lethal to 50% of the earthworms.

  • Earthworm, Reproduction Test (OECD 222): This is a chronic toxicity test that assesses the effect of a substance on the reproductive output of earthworms over a period of 8 weeks.[24] Endpoints include adult mortality and the number of juveniles produced, allowing for the determination of a NOEC.

Avian Toxicity Testing
  • Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity of a substance to birds. A single dose of the test substance is administered to the birds, and the LD50 is calculated based on mortality over a 14-day observation period.

  • Avian Dietary Toxicity Test (OECD 205): This test assesses the toxicity of a substance when ingested with food. Birds are fed a diet containing the test substance for a specified period (typically 5 or 8 days), and the LC50 is determined.

Mandatory Visualization

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis

The primary mode of action for both this compound and Metsulfuron-methyl is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is a key component in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Site of Herbicide Action Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Dihydroxy_isovalerate Dihydroxy_isovalerate Acetolactate->Dihydroxy_isovalerate Isomeroreductase Threonine Threonine alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate alpha_Ketobutyrate->ALS Dihydroxy_methylvalerate Dihydroxy_methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Isomeroreductase Ketoisovalerate Ketoisovalerate Dihydroxy_isovalerate->Ketoisovalerate Dehydratase Valine Valine Ketoisovalerate->Valine Transaminase Leucine_path Ketoisovalerate->Leucine_path Ketomethylvalerate Ketomethylvalerate Dihydroxy_methylvalerate->Ketomethylvalerate Dehydratase Isoleucine Isoleucine Ketomethylvalerate->Isoleucine Transaminase Leucine Leucine Leucine_path->Leucine Multiple Steps ALS->Acetolactate ALS->Acetohydroxybutyrate Herbicide This compound Metsulfuron-methyl Herbicide->ALS Inhibits

Inhibition of the Acetolactate Synthase (ALS) enzyme by sulfonylurea herbicides.
Experimental Workflow: Aquatic Ecotoxicity Testing

The following diagram illustrates a generalized workflow for assessing the aquatic ecotoxicity of a chemical substance, based on OECD guidelines.

Aquatic_Ecotox_Workflow cluster_planning Phase 1: Test Planning cluster_execution Phase 2: Test Execution cluster_analysis Phase 3: Data Analysis and Reporting A Substance Characterization (Solubility, Stability, etc.) B Selection of Test Organisms (Fish, Daphnia, Algae) A->B C Dose Range Finding Study B->C D Definitive Acute/Chronic Test (e.g., OECD 203, 202, 211, 221) C->D E Exposure of Organisms to Test Concentrations D->E F Regular Observation and Data Collection (Mortality, Immobilization, Growth, Reproduction) E->F G Statistical Analysis (LC50, EC50, NOEC) F->G H Risk Assessment G->H I Final Study Report H->I

Generalized workflow for aquatic ecotoxicity testing of chemical substances.

References

Safety Operating Guide

Proper Disposal of Ethametsulfuron-methyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Ethametsulfuron-methyl, a selective herbicide, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is essential to mitigate risks and maintain regulatory compliance.

Immediate Safety and Operational Plan

The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel. This procedural guidance outlines the necessary steps for its safe and compliant disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent skin and eye contact, and inhalation.[1][2] This includes:

  • Chemical-resistant gloves

  • Protective clothing, such as a lab coat or coveralls

  • Eye protection (goggles or face shield)[3]

  • An approved dust/particulate filter respirator, especially when handling the solid form to avoid dust generation[1]

Step 2: Waste Collection and Storage

Proper segregation and storage of this compound waste are critical.

  • Original Containers: Whenever possible, leave the chemical waste in its original container.[4]

  • Labeling: Ensure the container is clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the accumulation start date.

  • No Mixing: Do not mix this compound waste with other chemical waste.[4]

  • Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The container must be kept tightly sealed when not in use.[1][6]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation in the area.[1]

  • Containment: Stop the leak if it is safe to do so.[1][7]

  • Cleanup:

    • For solid this compound, carefully sweep the granules into a pile.[1][7] Avoid generating dust.[1][7]

    • Use a shovel to transfer the spilled material into a designated and labeled hazardous waste drum for disposal.[1][7]

    • Decontaminate the spill area with detergent and water.[1]

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Step 4: Disposal Procedures

The final disposal of this compound must comply with all applicable regulations.

  • Regulatory Compliance: Dispose of the waste in accordance with local, state, and federal regulations.[1][4][5][7] It is crucial to consult your institution's environmental health and safety department or your state's Land Waste Management Authority for specific guidance.[1][7]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound with household garbage.[1]

    • Do not allow the product to enter the sewage system or drains.[1][4]

    • Avoid release into the environment.[1][4][7]

  • Container Disposal: Empty containers must be triple-rinsed, punctured to prevent reuse, and disposed of according to local agricultural chemical waste regulations.[2][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and environmental considerations.

PropertyValueReference/Notes
Acute Oral Toxicity (Rat) LD50 > 5,000 mg/kgLow acute toxicity.[8]
Acute Dermal Toxicity (Rat) LD50 > 2,000 mg/kgLow acute toxicity.[8]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Hazard statement H410.[1][4][7][9] This is a critical consideration for preventing environmental release.
Environmental Persistence Relatively persistent in soil and aqueous systems.Poses a high risk of leaching to groundwater.[10]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling chemical waste of this nature involves neutralization or incineration at a licensed facility. The choice of method depends on local regulations and the capabilities of the waste disposal vendor. For laboratory-scale quantities, a common practice is to engage a certified hazardous waste disposal company that can provide guidance and services for proper disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Ethametsulfuron_Disposal_Workflow cluster_prep Preparation & Handling cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Respirator) Waste_Collection Collect Waste in Original or Labeled Container PPE->Waste_Collection No_Mixing Do Not Mix with Other Wastes Waste_Collection->No_Mixing Secure_Storage Store in a Cool, Dry, Ventilated Area No_Mixing->Secure_Storage Consult_Regs Consult Local, State, & Federal Regulations Secure_Storage->Consult_Regs Proceed to Disposal Evacuate Evacuate Non-Essential Personnel Contain Contain the Spill Evacuate->Contain Cleanup Clean Up Spill (Sweep solid, avoid dust) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Report Report Spill Decontaminate->Report Arrange_Pickup Arrange for Professional Disposal Report->Arrange_Pickup Dispose of Cleanup Materials Contact_EHS Contact Environmental Health & Safety Consult_Regs->Contact_EHS Contact_EHS->Arrange_Pickup Container_Disposal Triple-Rinse & Puncture Empty Containers Arrange_Pickup->Container_Disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ethametsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Ethametsulfuron-methyl, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency first aid measures.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Best Practices
Hands Chemical-resistant glovesUse durable, unlined, chemical-resistant gauntlet gloves that extend up the forearm.[1][2] Do not use leather, paper, or fabric gloves as they can absorb the chemical.[1][2] Wash the outside of the gloves before removal.[1]
Eyes Safety glasses with side shields or gogglesFor low-exposure situations, safety glasses with brow and side shields are acceptable.[3] In cases of potential splashing, use splash-proof goggles or a face shield.[3][4] Do not wear contact lenses.[3]
Body Protective clothingWear a long-sleeved shirt, long pants, and consider coveralls made of cotton or disposable materials for low-toxicity situations.[3] For mixing and loading, a chemical-resistant apron may be required.[2]
Feet Chemical-resistant bootsWear unlined, chemical-resistant boots that cover your ankles.[3] Pant legs should be worn outside the boots to prevent the chemical from entering.[3]
Respiratory Respirator (if necessary)Use a respirator when handling large volumes, in enclosed conditions, or if dust is generated.[5][6]
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably outdoors or in a designated chemical fume hood.[6][7]

  • Avoid contact with skin, eyes, and clothing.[5][8]

  • Avoid breathing dust or spray.[7][8]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the toilet.[5][6][8]

  • Contaminated clothing should be removed immediately and washed separately from household laundry before reuse.[6][8]

Storage:

  • Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[6][8][9]

  • Store away from food, feed, and other pesticides or fertilizers.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • The storage area should be secure and locked up.[7][8]

Disposal Plan

Dispose of this compound and its container in accordance with local, state, and federal regulations.[7][10][11] Do not contaminate water, food, or feed by disposal.[8] Empty containers should be rinsed, punctured, and disposed of according to agricultural chemical waste regulations.[5] Do not reuse empty containers.[12]

Emergency First Aid Measures

In case of exposure to this compound, follow these first aid procedures and seek medical attention.

Exposure Route First Aid Procedure
Skin Contact Immediately remove contaminated clothing.[7][8] Rinse the skin with plenty of soap and water for 15-20 minutes.[7][8]
Eye Contact Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[7][8] If present, remove contact lenses after the first 5 minutes, then continue rinsing.[7][8]
Inhalation Move the person to fresh air.[7][8] If the person is not breathing, call for emergency medical assistance and give artificial respiration if possible.[8]
Ingestion Call a poison control center or doctor immediately for treatment advice.[8] Have the person sip a glass of water if able to swallow.[8] Do not induce vomiting unless told to do so by a medical professional.[8] Never give anything by mouth to an unconscious person.[7][8]
Quantitative Toxicological Data

The following table presents acute toxicity data for this compound.

Toxicity Endpoint Value Species
Oral LD50 > 5000 mg/kgRat
Dermal LD50 > 2000 mg/kgRat
Inhalation LC50/4h > 6.2 mg/LRat

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to kill 50% of a group of test animals.

Visual Workflow Guides

The following diagrams illustrate standardized procedures for handling this compound and responding to a spill.

Ethametsulfuron_Methyl_Handling_Workflow Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat/coveralls prep_workspace Prepare Workspace: - Ensure good ventilation - Have spill kit ready prep_ppe->prep_workspace weigh Weighing: - Use a tared container - Minimize dust generation prep_workspace->weigh dissolve Dissolving: - Add slowly to solvent - Stir gently to avoid splashing weigh->dissolve decontaminate Decontaminate Workspace: - Wipe down surfaces - Clean equipment dissolve->decontaminate dispose_waste Dispose of Waste: - Collect all waste in a labeled container - Follow institutional disposal procedures decontaminate->dispose_waste remove_ppe Remove PPE: - Remove gloves last - Wash hands thoroughly dispose_waste->remove_ppe

Caption: Workflow for safe handling of this compound in a laboratory setting.

Ethametsulfuron_Methyl_Spill_Response This compound Spill Response Plan cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps alert Alert personnel in the area evacuate Evacuate the immediate area if necessary alert->evacuate don_ppe Don appropriate PPE (gloves, goggles, respirator if needed) evacuate->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Carefully sweep or scoop up the material contain->cleanup place_in_container Place spilled material and absorbents into a labeled waste container cleanup->place_in_container decontaminate Decontaminate the spill area with detergent and water place_in_container->decontaminate dispose Dispose of waste according to hazardous waste procedures decontaminate->dispose report Report the spill to the appropriate safety personnel dispose->report

Caption: Step-by-step procedure for responding to an this compound spill.

References

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Retrosynthesis Analysis

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Ethametsulfuron-methyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.